Product packaging for Faldaprevir(Cat. No.:CAS No. 801283-95-4)

Faldaprevir

Cat. No.: B607408
CAS No.: 801283-95-4
M. Wt: 869.8 g/mol
InChI Key: LLGDPTDZOVKFDU-XUHJSTDZSA-N
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Description

Faldaprevir has been investigated for the treatment of Chronic Hepatitis C.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 5 investigational indications.
inhibits hepatitis C virus NS3 protease

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H49BrN6O9S B607408 Faldaprevir CAS No. 801283-95-4

Properties

IUPAC Name

(1R,2S)-1-[[(2S,4R)-4-[8-bromo-7-methoxy-2-[2-(2-methylpropanoylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-1-[(2S)-2-(cyclopentyloxycarbonylamino)-3,3-dimethylbutanoyl]pyrrolidine-2-carbonyl]amino]-2-ethenylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H49BrN6O9S/c1-8-21-17-40(21,36(51)52)46-34(49)27-15-23(18-47(27)35(50)32(39(4,5)6)44-38(53)56-22-11-9-10-12-22)55-29-16-25(26-19-57-37(43-26)45-33(48)20(2)3)42-31-24(29)13-14-28(54-7)30(31)41/h8,13-14,16,19-23,27,32H,1,9-12,15,17-18H2,2-7H3,(H,44,53)(H,46,49)(H,51,52)(H,43,45,48)/t21-,23-,27+,32-,40-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLGDPTDZOVKFDU-XUHJSTDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC(=CS1)C2=NC3=C(C=CC(=C3Br)OC)C(=C2)OC4CC(N(C4)C(=O)C(C(C)(C)C)NC(=O)OC5CCCC5)C(=O)NC6(CC6C=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)NC1=NC(=CS1)C2=NC3=C(C=CC(=C3Br)OC)C(=C2)O[C@@H]4C[C@H](N(C4)C(=O)[C@H](C(C)(C)C)NC(=O)OC5CCCC5)C(=O)N[C@@]6(C[C@H]6C=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H49BrN6O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

869.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

801283-95-4
Record name Faldaprevir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=801283-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Faldaprevir [USAN:INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Faldaprevir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11808
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FALDAPREVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/958X4J301A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Faldaprevir: A Technical Guide to its Mechanism of Action Against HCV NS3/4A Protease

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hepatitis C Virus (HCV) infection remains a significant global health challenge. The viral life cycle is critically dependent on the proteolytic processing of a large polyprotein into functional viral proteins, a task primarily executed by the HCV NS3/4A serine protease. This enzyme has therefore become a prime target for direct-acting antiviral (DAA) therapies. Faldaprevir (formerly BI 201335) is a potent, peptidomimetic, non-covalent competitive inhibitor of the NS3/4A protease. This document provides a comprehensive technical overview of this compound's mechanism of action, detailing its binding kinetics, structural interactions with the protease active site, and its activity profile against various HCV genotypes and common resistance-associated substitutions. Furthermore, it outlines the detailed experimental protocols for key assays used to characterize its inhibitory properties, including Fluorescence Resonance Energy Transfer (FRET)-based protease activity assays, cell-based HCV replicon assays, and Surface Plasmon Resonance (SPR) for binding kinetics analysis.

The HCV NS3/4A Protease: A Critical Antiviral Target

The Hepatitis C virus genome is translated into a single polyprotein of approximately 3,000 amino acids, which must be cleaved to produce mature structural and non-structural (NS) proteins essential for viral replication and assembly.[1]. The NS3/4A serine protease, a non-covalent heterodimer of the NS3 protease domain and its NS4A cofactor, is responsible for four of these critical cleavages at the NS3/NS4A, NS4A/NS4B, NS4B/NS5A, and NS5A/NS5B junctions.[1][2][3]. The NS4A protein acts as an essential cofactor, inducing a conformational change in the NS3 domain to properly align the catalytic triad residues (His-57, Asp-81, and Ser-139) for efficient proteolytic activity.[2]. The indispensable role of NS3/4A in the viral life cycle makes it a highly attractive target for therapeutic intervention.[1][3].

G cluster_polyprotein HCV Polyprotein cluster_products Mature Viral Proteins polyprotein C-E1-E2-p7-NS2-NS3-NS4A-NS4B-NS5A-NS5B NS3_4A NS3/4A Protease polyprotein->NS3_4A Cleavage Events NS3 NS3 NS4A NS4A NS4B NS4B NS5A NS5A NS5B NS5B NS3_4A->NS3 NS3/4A NS3_4A->NS4A NS4A/4B NS3_4A->NS4B NS4B/5A NS3_4A->NS5A NS5A/5B G cluster_protease NS3/4A Active Site Residues This compound This compound V130_S137 V130-S137 This compound->V130_S137 Hydrophobic F152_D166 F152-D166 This compound->F152_D166 Hydrophobic/ Polar D77_D79 D77-D79 This compound->D77_D79 Polar V55 V55 This compound->V55 Hydrophobic R155 R155 This compound->R155 Interaction D168 D168 This compound->D168 Interaction G start Start reagents Dispense Assay Buffer, NS3/4A Enzyme, and This compound (serial dilutions) start->reagents incubate Pre-incubate reagents->incubate add_substrate Initiate reaction with FRET Substrate incubate->add_substrate read Monitor Fluorescence Increase (Kinetic Read) add_substrate->read analyze Calculate Initial Velocity (V₀) Determine % Inhibition read->analyze end Calculate IC50/Ki analyze->end G start Start seed Seed Huh-7 Cells start->seed transfect Transfect Cells with HCV Replicon RNA seed->transfect treat Add this compound (serial dilutions) transfect->treat incubate Incubate for 48-72 hours treat->incubate lyse Lyse Cells incubate->lyse read Measure Reporter Activity (e.g., Luminescence) lyse->read end Calculate EC50 read->end G start Start immobilize Immobilize NS3/4A Protease on Sensor Chip start->immobilize inject Inject this compound (Analyte) at various concentrations immobilize->inject associate Measure Association Phase inject->associate dissociate Inject Buffer and Measure Dissociation Phase associate->dissociate regenerate Regenerate Chip Surface dissociate->regenerate analyze Fit Sensorgram Data to Kinetic Model dissociate->analyze regenerate->inject Next Cycle end Determine ka, kd, and KD analyze->end

References

Discovery and development history of Faldaprevir (BI 201335)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and Development of Faldaprevir (BI 201335)

Executive Summary

This compound, also known as BI 201335, was an investigational second-generation, orally administered, direct-acting antiviral agent for the treatment of chronic hepatitis C virus (HCV) infection. Developed by Boehringer Ingelheim, it functioned as a potent and selective noncovalent competitive inhibitor of the HCV NS3/4A protease, an enzyme crucial for viral replication. This compound demonstrated robust antiviral activity against multiple HCV genotypes, particularly genotype 1, and progressed through extensive preclinical and clinical development, reaching Phase III trials. It was evaluated in combination with pegylated interferon and ribavirin (PegIFN/RBV) and in interferon-free regimens with other direct-acting antivirals. Despite showing promising efficacy and a generally manageable safety profile, its development was discontinued in 2014 due to the rapidly evolving HCV treatment landscape, which saw the emergence of more effective and convenient all-oral, interferon-free therapies. This guide provides a comprehensive technical overview of this compound's journey from discovery to its late-stage clinical evaluation.

Discovery and Preclinical Development

The discovery of this compound originated from Boehringer Ingelheim's dedicated virology research program.[1] The development of direct-acting antivirals targeting specific viral enzymes was a paradigm shift from the standard-of-care interferon-based therapies. The HCV NS3/4A protease, responsible for cleaving the viral polyprotein into functional non-structural proteins, was identified as a prime therapeutic target.[2][3]

This compound was designed as a peptidomimetic, noncovalent competitive inhibitor of the NS3/4A protease.[4][5] Preclinical evaluations confirmed its potent and selective activity.

In Vitro Antiviral Activity

This compound demonstrated potent inhibitory activity against the NS3/4A proteases of multiple HCV genotypes and robustly inhibited viral RNA replication in replicon assays. Its activity was particularly high against genotypes 1a and 1b.

Table 1: In Vitro Activity of this compound (BI 201335)

HCV Genotype/Subtype Assay Type Potency Metric Value (nM) Reference(s)
Genotype 1a Enzymatic Inhibition Kᵢ 2.6 [6],[5]
Genotype 1b Enzymatic Inhibition Kᵢ 2.0 [6],[5]
Genotype 1a Replicon Assay EC₅₀ 6.5 [4],[5]
Genotype 1b Replicon Assay EC₅₀ 3.1 [4],[5]

| Genotypes 2-6 | Enzymatic Inhibition | Kᵢ | 2 - 230 |[6],[5] |

Preclinical Pharmacokinetics and ADME Profile

This compound was optimized to have a favorable absorption, distribution, metabolism, and excretion (ADME) profile, predicting good pharmacokinetic properties in humans.[6][7] In vitro and animal studies highlighted its high metabolic stability and significant distribution to the liver, the target organ for HCV infection.[5][6][8]

Table 2: Preclinical ADME and Pharmacokinetic Profile of this compound

Parameter Species/System Result Reference(s)
Caco-2 Permeability In vitro Good (8.7 × 10⁻⁶ cm/sec) [8]
Metabolic Stability Human, Rat, Monkey, Dog Liver Microsomes High (Predicted Hepatic Clearance <19% of liver blood flow) [8]
Oral Bioavailability Rat 29.1% [8]
Oral Bioavailability Monkey 25.5% [8]
Oral Bioavailability Dog 35.6% [8]

| Liver to Plasma Ratio | Rat | High (Kp of 42) |[8] |

Experimental Protocols: Key Preclinical Assays
  • NS3/4A Protease Inhibition Assay (Kᵢ Determination): The inhibitory activity of this compound was measured using a full-length NS3-NS4A protease enzyme assay. The assay typically involves a fluorogenic substrate that, when cleaved by the protease, releases a fluorescent signal. The reaction is monitored in the presence of varying concentrations of the inhibitor to determine the concentration that inhibits 50% of the enzyme activity (IC₅₀). The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation, based on the substrate concentration and its Michaelis-Menten constant (Km).[6]

  • HCV Replicon Assay (EC₅₀ Determination): To measure antiviral activity in a cellular context, a replicon system is used. This involves human hepatoma cells (e.g., Huh-7) that contain a subgenomic HCV RNA that self-replicates. These replicons often contain a reporter gene (e.g., luciferase). Cells are treated with various concentrations of this compound, and the level of HCV RNA replication is quantified by measuring the reporter gene activity or by RT-qPCR. The EC₅₀ is the concentration of the drug that reduces HCV RNA replication by 50%.[5]

  • Caco-2 Permeability Assay: This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. This compound is added to the apical side, and its appearance on the basolateral side is measured over time to determine the apparent permeability coefficient (Papp), predicting its potential for oral absorption.[8]

This compound Discovery and Preclinical Workflow.

Mechanism of Action

The hepatitis C virus produces a single large polyprotein that must be processed into individual structural and non-structural (NS) proteins to form new, infectious virions.[9] The HCV NS3 protein, a serine protease, forms a stable heterodimer with its cofactor, NS4A. This NS3/4A protease complex is essential for viral replication, as it performs four crucial cleavages of the HCV polyprotein at the NS3/NS4A, NS4A/NS4B, NS4B/NS5A, and NS5A/NS5B junctions.[3]

This compound acts by directly binding to the active site of the NS3/4A protease. As a noncovalent, competitive inhibitor, it blocks access of the viral polyprotein to the enzyme's catalytic triad, thereby preventing proteolytic cleavage.[4][6] This inhibition halts the viral replication cycle, leading to a rapid decline in HCV RNA levels in infected individuals.

Mechanism_of_Action This compound This compound (BI 201335) NS3_4A NS3_4A This compound->NS3_4A Inhibits

Mechanism of Action of this compound in the HCV Lifecycle.

Clinical Development

This compound underwent a comprehensive clinical development program, progressing from Phase I to Phase III. The U.S. Food and Drug Administration (FDA) granted Fast Track designation for its development programs.[1]

Pharmacokinetics in Humans

Phase I studies established the pharmacokinetic profile of this compound. Following single oral doses, plasma concentrations peaked between 2 to 6 hours.[7][10] The half-life in HCV-infected patients was approximately 20 to 30 hours, supporting once-daily (QD) dosing.[10] this compound is a substrate of the CYP3A enzyme and an inhibitor of P-glycoprotein (P-gp), UDP-glucuronosyltransferase-1A1 (UGT1A1), and CYP2C9, indicating a potential for drug-drug interactions.[7][11] Urinary excretion is a negligible route of elimination (~0.1%).[10]

Table 3: Pharmacokinetic Parameters of this compound in Clinical Studies

Study Population Dose Tₘₐₓ (Median, hours) t₁/₂ (hours) Key Finding Reference(s)
Healthy Male Subjects 4-1200 mg (single dose) ~4 N/A Assessed safety, tolerability, and PK [7]
HCV-infected Patients 20-240 mg QD 2 - 6 ~20 - 30 Supraproportional increase with dose [10]

| HCV-negative Subjects with Renal Impairment | 480 mg (single dose) | ~4 | N/A | Renal impairment did not significantly alter PK |[10] |

Phase II Clinical Trials

Multiple Phase II trials evaluated this compound's efficacy and safety. The SILEN-C studies assessed this compound in combination with PegIFN/RBV in treatment-naïve genotype 1 patients, demonstrating significantly higher response rates than placebo.[4] The SOUND-C studies explored interferon-free regimens, combining this compound with the NS5B polymerase inhibitor deleobuvir (BI 207127), with or without ribavirin.[12][13] These trials showed high efficacy, particularly in patients with HCV genotype 1b.[12]

Phase III Clinical Trials

The extensive Phase III program for this compound included the STARTVerso and HCVerso trials.

  • STARTVerso Trials: These trials evaluated this compound (120 mg or 240 mg once daily) plus PegIFN/RBV in various populations, including treatment-naïve, treatment-experienced, and HIV/HCV co-infected patients.[14][15][16] The trials consistently showed high rates of sustained virologic response (SVR), a marker for cure.[14][15]

  • HCVerso Trials: This program was designed to evaluate an interferon-free regimen of this compound, deleobuvir, and ribavirin in treatment-naïve patients with genotype 1b infection.[12]

Table 4: Efficacy of this compound in Key Phase II/III Clinical Trials (SVR Rates)

Trial Name Patient Population Treatment Regimen SVR₁₂ Rate (%) Reference(s)
SILEN-C1 (Phase IIb) Treatment-Naïve (GT-1) This compound 240 mg QD + PegIFN/RBV 82-84% [4]
SOUND-C2 (Phase IIb) Treatment-Naïve (GT-1b) This compound + Deleobuvir + RBV Up to 85% [12],[13]
STARTVerso1 (Phase III) Treatment-Naïve (GT-1) This compound 120 mg QD + PegIFN/RBV 79% [10],[15]
STARTVerso1 (Phase III) Treatment-Naïve (GT-1) This compound 240 mg QD + PegIFN/RBV 79% [10]
STARTVerso2 (Phase III) Treatment-Naïve (GT-1) This compound 120 mg QD + PegIFN/RBV 73% [14]
STARTVerso3 (Phase III) Treatment-Experienced (Relapsers) This compound + PegIFN/RBV 70% [14]

| STARTVerso4 (Phase III) | HIV/HCV Co-infected (GT-1) | this compound + PegIFN/RBV | 74% (SVR₄) |[14] |

Safety and Tolerability

Across the clinical trial program, this compound was generally well-tolerated. When combined with PegIFN/RBV, the adverse events were generally mild and manageable.[14] Common adverse events included nausea, fatigue, diarrhea, headache, mild rash, and transient, unconjugated hyperbilirubinemia (jaundice).[4][14]

Experimental Protocols: Clinical Trial Design
  • STARTVerso1 Trial Methodology: This was a Phase III, randomized, double-blind, placebo-controlled trial in 652 treatment-naïve patients with chronic HCV genotype-1.[15]

    • Randomization: Patients were randomized to one of three arms: this compound 120 mg QD, this compound 240 mg QD, or placebo, all in combination with PegIFN/RBV.

    • Treatment Duration: this compound or placebo was given for 12 weeks. The total duration of PegIFN/RBV therapy (24 or 48 weeks) was guided by response-guided therapy criteria, specifically early treatment success (ETS), defined as HCV RNA below the limit of quantification at week 4 and undetectable at week 8.[15]

    • Primary Endpoint: The primary endpoint was sustained virologic response 12 weeks after the end of treatment (SVR₁₂).[15]

Clinical_Development_Pipeline cluster_phase2 Phase II cluster_phase3 Phase III Phase1 Phase I (Healthy Volunteers, Renal Impairment) SILEN_C SILEN-C Trials (with PegIFN/RBV) Phase1->SILEN_C SOUND_C SOUND-C Trials (Interferon-Free) Phase1->SOUND_C STARTVerso STARTVerso Trials (with PegIFN/RBV) SILEN_C->STARTVerso HCVerso HCVerso Trials (Interferon-Free) SOUND_C->HCVerso Discontinuation Development Discontinued (2014) STARTVerso->Discontinuation HCVerso->Discontinuation

This compound Clinical Development Pipeline.

Viral Resistance

As with other direct-acting antivirals, treatment with this compound could lead to the selection of resistance-associated variants (RAVs). Virologic breakthrough during monotherapy was common and associated with the emergence of mutations in the NS3 protease region.[17]

  • Key Mutations: The predominant RAVs observed were R155K in patients with genotype 1a and D168V in patients with genotype 1b.[4][17]

  • Impact on Sensitivity: These mutations conferred a significant reduction in sensitivity to this compound. The D168V mutation generally resulted in a greater loss of sensitivity than the R155K mutation.[17]

  • Clinical Setting: In triple therapy with PegIFN/RBV, rates of virologic breakthrough and the emergence of resistance were substantially lower compared to this compound monotherapy.[17]

Table 5: Key this compound Resistance-Associated Variants

HCV Genotype Mutation Fold-Change in Sensitivity (EC₅₀) Reference(s)
Genotype 1a R155K 330-fold reduction [17]

| Genotype 1b | D168V | 1,800-fold reduction |[17] |

Discontinuation of Development

In June 2014, Boehringer Ingelheim announced the discontinuation of the development of this compound and its withdrawal of all regulatory filings.[18] This strategic decision was not based on safety concerns but on the "significantly and rapidly evolved" HCV treatment landscape.[18]

The approval and launch of Gilead Sciences' sofosbuvir (an NS5B polymerase inhibitor) in late 2013, followed by other highly effective, all-oral, interferon-free regimens, had fundamentally changed the standard of care. These new therapies offered shorter treatment durations, higher cure rates across multiple genotypes, and avoided the significant side effects associated with interferon. This compound, which was primarily developed for an interferon-based regimen, was unlikely to be competitive in this new market.

Conclusion

This compound (BI 201335) represents a well-characterized, second-generation HCV NS3/4A protease inhibitor that showed significant promise in clinical trials. Its development provided valuable insights into direct-acting antiviral therapy, particularly regarding efficacy, resistance pathways, and the potential for interferon-free regimens. While it never reached the market, its journey underscores the remarkable pace of innovation in HCV drug development, where the rapid emergence of superior therapeutic options can quickly render even advanced-stage drug candidates obsolete. The comprehensive preclinical and clinical data generated for this compound remain a valuable resource for researchers in virology and drug development.

References

Faldaprevir's Antiviral Activity Spectrum Against HCV Genotypes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the antiviral activity of faldaprevir against various Hepatitis C Virus (HCV) genotypes. The document details its mechanism of action, summarizes its potency through quantitative data, outlines the experimental protocols used for its evaluation, and visualizes key processes.

Introduction

This compound (formerly BI 201335) is a potent, second-generation, non-covalent, competitive inhibitor of the HCV NS3/4A serine protease.[1] This enzyme is crucial for the cleavage of the HCV polyprotein, a necessary step for viral replication.[1] this compound was under development by Boehringer Ingelheim for the treatment of chronic HCV infection, particularly against genotype 1.[2][3] Although its development was discontinued due to the rapid evolution of HCV therapeutics, the study of this compound provides valuable insights into the inhibition of the HCV NS3/4A protease and the broader landscape of direct-acting antiviral (DAA) agents.

Mechanism of Action

This compound functions by binding to the active site of the HCV NS3/4A protease, a heterodimeric complex essential for viral maturation. The NS3 protein contains the serine protease domain, while NS4A acts as a cofactor, stabilizing the enzyme and anchoring it to intracellular membranes. By inhibiting this protease, this compound prevents the processing of the viral polyprotein into mature non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B), thereby halting viral replication.

cluster_hcv_lifecycle HCV Replication Cycle cluster_inhibition Inhibition by this compound hcv_rna HCV RNA polyprotein HCV Polyprotein hcv_rna->polyprotein Translation ns_proteins Mature NS Proteins (NS3, NS4A, NS4B, NS5A, NS5B) polyprotein->ns_proteins Cleavage ns3_4a NS3/4A Protease replication_complex Replication Complex Formation ns_proteins->replication_complex new_hcv_rna New HCV RNA replication_complex->new_hcv_rna Replication This compound This compound This compound->ns3_4a Binds to blocked_cleavage Blocked Polyprotein Cleavage ns3_4a->blocked_cleavage Inhibition leads to blocked_cleavage->replication_complex

Figure 1: Mechanism of action of this compound.

Quantitative Antiviral Activity

The in vitro antiviral activity of this compound has been evaluated against various HCV genotypes using cell-based replicon assays and enzymatic assays. The 50% effective concentration (EC50) and the inhibition constant (Ki) are key parameters to quantify its potency.

HCV Genotype/SubtypeAssay TypePotency (EC50/Ki)Reference
Genotype 1a Replicon AssayEC50: 6.5 nM[3]
Genotype 1b Replicon AssayEC50: 3.1 nM[3]
Genotypes 1a/1b Enzymatic AssayKi: low nanomolar range[1]
Genotypes 2, 3, 4, 5, 6 Enzymatic AssayKi: 2 - 230 nM[1]

Resistance Profile

As with other direct-acting antivirals, resistance-associated substitutions (RASs) in the NS3 protease can reduce the susceptibility to this compound. The most frequently observed RASs in clinical studies were R155K in genotype 1a and D168V in genotype 1b. These substitutions have been shown to confer a significant reduction in sensitivity to this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's antiviral activity.

HCV Replicon Assay

This cell-based assay is the primary method for determining the EC50 value of antiviral compounds against HCV replication.

Objective: To measure the inhibition of HCV RNA replication in a human hepatoma cell line.

Materials:

  • Huh-7 human hepatoma cell line (or its derivatives like Huh-7.5)

  • HCV subgenomic replicon constructs (containing a reporter gene such as luciferase) for different genotypes

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics.

  • G418 (Geneticin) for selection of stable replicon-harboring cell lines

  • This compound (or other test compounds)

  • 96-well or 384-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Plating:

    • Maintain Huh-7 cells harboring the HCV replicon in culture medium containing G418 to ensure the retention of the replicon.

    • Prior to the assay, trypsinize the cells, wash, and resuspend in G418-free medium.

    • Seed the cells into 96-well or 384-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Preparation and Addition:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to create a range of concentrations.

    • Add the diluted compounds to the plated cells. Include a vehicle control (e.g., DMSO alone) and a positive control (a known HCV inhibitor).

  • Incubation:

    • Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for a specified period (typically 48-72 hours).

  • Quantification of HCV Replication:

    • After incubation, remove the culture medium.

    • Lyse the cells according to the luciferase assay kit manufacturer's protocol.

    • Add the luciferase substrate to the cell lysate.

    • Measure the luminescence using a luminometer. The light output is proportional to the level of HCV replication.

  • Data Analysis:

    • Normalize the luminescence data to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Calculate the EC50 value, which is the concentration of the compound that inhibits 50% of HCV replication, using a non-linear regression analysis.

start Start cell_plating Plate HCV Replicon-Harboring Huh-7 Cells start->cell_plating compound_prep Prepare Serial Dilutions of this compound cell_plating->compound_prep compound_addition Add this compound to Cells compound_prep->compound_addition incubation Incubate for 48-72 hours compound_addition->incubation luciferase_assay Perform Luciferase Assay incubation->luciferase_assay data_analysis Analyze Data and Calculate EC50 luciferase_assay->data_analysis end End data_analysis->end

Figure 2: Experimental workflow for the HCV replicon assay.

NS3/4A Protease Enzymatic Assay (FRET-based)

This in vitro assay directly measures the inhibitory effect of a compound on the enzymatic activity of the purified HCV NS3/4A protease.

Objective: To determine the Ki value of this compound against the HCV NS3/4A protease.

Materials:

  • Purified recombinant HCV NS3/4A protease for different genotypes

  • A fluorogenic substrate containing a specific cleavage site for the protease, flanked by a fluorescent donor and a quencher molecule (FRET substrate).

  • Assay buffer

  • This compound (or other test compounds)

  • 96-well or 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Reaction Setup:

    • In a microplate, add the assay buffer, the purified NS3/4A protease, and varying concentrations of this compound.

    • Include a control without the inhibitor.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the FRET substrate to each well.

  • Incubation and Measurement:

    • Incubate the plate at a controlled temperature (e.g., 30°C).

    • In its intact state, the quencher molecule suppresses the fluorescence of the donor on the FRET substrate.

    • When the protease cleaves the substrate, the donor and quencher are separated, resulting in an increase in fluorescence.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader at appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Determine the initial reaction velocities from the fluorescence data.

    • Plot the enzyme activity against the inhibitor concentration.

    • Calculate the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

    • The Ki value can then be determined using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.

Conclusion

This compound is a potent inhibitor of the HCV NS3/4A protease, demonstrating high efficacy against genotype 1. While its clinical development was halted, the extensive in vitro and clinical data generated for this compound continue to be a valuable resource for understanding the structure-activity relationships of HCV protease inhibitors and the mechanisms of antiviral resistance. The experimental protocols detailed herein provide a foundation for the continued evaluation of novel anti-HCV compounds.

References

Faldaprevir: An In-Depth Technical Guide to its In Vitro Potency and Selectivity as a Protease Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Faldaprevir (formerly BI 201335) is a potent, second-generation, orally active inhibitor of the hepatitis C virus (HCV) non-structural protein 3/4A (NS3/4A) protease.[1][2] This enzyme is a chymotrypsin-like serine protease essential for the replication of the virus, as it processes the HCV polyprotein into mature, functional viral proteins.[3] this compound was developed by Boehringer-Ingelheim and reached Phase III clinical trials.[4] Although its development was discontinued due to the advent of even more effective HCV treatments, its well-characterized in vitro profile serves as a valuable case study for researchers in antiviral drug development.[4] This guide provides a comprehensive overview of the in vitro potency, selectivity, and resistance profile of this compound, along with detailed experimental protocols and visual workflows.

Core Mechanism of Action

This compound is a peptidomimetic, non-covalent, competitive inhibitor of the HCV NS3/4A protease.[1][3] It binds to the active site of the protease, forming ionic interactions with the catalytic triad residues.[1] This binding event blocks the access of the natural substrate—the HCV polyprotein—to the active site, thereby preventing its cleavage and halting the viral replication cycle.

cluster_0 HCV Life Cycle cluster_1 Mechanism of Inhibition HCV_RNA HCV RNA Genome Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS_Proteins Mature Non-Structural Proteins (NS3, NS4A, etc.) Polyprotein->NS_Proteins Cleavage NS3_4A NS3/4A Protease Polyprotein->NS3_4A Replication Viral Replication NS_Proteins->Replication Enables Inhibition Inhibition of Cleavage NS3_4A->Inhibition Leads to This compound This compound This compound->NS3_4A Binds to Active Site Inhibition->Replication Blocks

Caption: Mechanism of HCV NS3/4A Protease Inhibition by this compound.

Data Presentation: In Vitro Potency and Selectivity

The potency and selectivity of this compound have been extensively characterized using various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound Against HCV Genotypes
ParameterGenotype 1aGenotype 1bGenotypes 2-6Reference(s)
Ki (nM) 2.62.02 - 230[5]
EC50 (nM) 6.53.1Not specified[1][5]
EC50 (nM) (Replicon Assay) 137.1Not specified[3]

Ki (Inhibition Constant): A measure of the inhibitor's binding affinity to the enzyme. EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half-maximal response.

Table 2: In Vitro Selectivity Profile of this compound
ProteaseInhibitionNoteReference(s)
Cathepsin B Very weak[3]
Human Leukocyte Elastase No inhibition[3]
Cytochrome P450 (CYP) Isoforms
CYP2B6InhibitionIn vitro observation[6]
CYP2C9InhibitionWeak inhibition observed in vivo[6]
CYP2C19IC50 = 5.8 µM[3]
CYP3A4Weak to moderate inactivatorDose-dependent inhibition in vivo[6]
CYP1A2IC50 > 30 µMNo relevant effects in vivo[3][6]
CYP2D6IC50 > 30 µMNo relevant effects in vivo[3][6]

IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor where the response (or binding) is reduced by half.

Table 3: In Vitro Resistance Profile of this compound
GenotypeResistance-Associated Variant (RAV)Fold-Change in this compound Sensitivity (vs. Wild-Type)Reference(s)
Genotype 1a NS3 R155K330-fold reduction[7][8]
Genotype 1b NS3 D168V1,800-fold reduction[7][8]
Rare Polymorphism NS3 (V/I)170TUp to 7-fold reduction[8]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vitro data. The following sections describe the core experimental protocols used to characterize this compound.

NS3/4A Protease Enzymatic Assay

This biochemical assay directly measures the ability of an inhibitor to block the enzymatic activity of purified NS3/4A protease.

Objective: To determine the IC50 or Ki of this compound against HCV NS3/4A protease.

Materials:

  • Recombinant HCV NS3/4A protease (e.g., from genotype 1b).

  • Fluorogenic peptide substrate (e.g., Ac-Glu-Glu-Val-Val-Ala-Cys-AMC).[9]

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 15 mM NaCl, 0.01% Triton X-100, 10 mM DTT).[9]

  • This compound (serially diluted).

  • 384-well microplates.

  • Fluorescence plate reader.

Methodology:

  • Preparation: Serially dilute this compound in DMSO to create a range of concentrations.

  • Reaction Setup: In a 384-well plate, add the assay buffer.

  • Inhibitor Addition: Add the diluted this compound or DMSO (as a control) to the wells.

  • Enzyme Addition: Add the recombinant NS3/4A protease to each well and incubate for a pre-determined time at a constant temperature (e.g., 30 minutes at 30°C) to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Data Acquisition: Monitor the increase in fluorescence over time using a plate reader (e.g., excitation/emission at 340/490 nm).[10] The fluorescence signal is proportional to the amount of substrate cleaved.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

start Start prep Prepare serial dilutions of this compound in DMSO start->prep setup Add assay buffer to 384-well plate prep->setup add_inhibitor Add this compound dilutions or DMSO (control) to wells setup->add_inhibitor add_enzyme Add recombinant NS3/4A protease add_inhibitor->add_enzyme incubate Incubate to allow inhibitor-enzyme binding add_enzyme->incubate add_substrate Initiate reaction with fluorogenic substrate incubate->add_substrate read_plate Monitor fluorescence over time add_substrate->read_plate analyze Calculate reaction rates and determine IC50 read_plate->analyze end_node End analyze->end_node

Caption: Workflow for an NS3/4A Protease Enzymatic Inhibition Assay.

HCV Replicon Cell-Based Assay

This assay measures the antiviral activity of a compound in a cellular context, where the HCV RNA can replicate autonomously.

Objective: To determine the EC50 of this compound on HCV RNA replication.

Materials:

  • Huh-7 (human hepatoma) cells harboring an HCV subgenomic replicon (e.g., genotype 1b).[11] These replicons often contain a reporter gene like luciferase.[11]

  • Cell culture medium (e.g., DMEM + 10% FCS).[11]

  • This compound (serially diluted).

  • 384-well cell culture plates.

  • Reagents for the reporter assay (e.g., luciferase assay kit).

  • Luminometer.

  • Reagents for cytotoxicity assay (e.g., WST-1).[11]

Methodology:

  • Cell Plating: Seed the HCV replicon cells into 384-well plates at a predetermined density (e.g., 1.4 x 105 cells/ml).[11]

  • Compound Addition: Add serial dilutions of this compound to the wells. Include wells with no compound (negative control) and a known inhibitor (positive control).

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C and 5% CO2 to allow for HCV replication and for the compound to exert its effect.[11]

  • Cytotoxicity Assay (Parallel Plate): On a parallel plate, add a cytotoxicity reagent (e.g., WST-1) and measure absorbance to assess the effect of the compound on cell viability. This is crucial to ensure that the observed reduction in replication is not due to cell death.[11]

  • Reporter Gene Assay: Lyse the cells in the primary assay plate and add the necessary reagents to measure the reporter gene activity (e.g., luciferase).

  • Data Acquisition: Measure the luminescence signal using a luminometer. The signal intensity is directly proportional to the level of HCV RNA replication.

  • Data Analysis: Normalize the reporter signal to the cytotoxicity data. Plot the percentage of inhibition of replication against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.

cluster_assay HCV Replicon Assay cluster_toxicity Cytotoxicity Assay (Parallel) seed_cells Seed HCV replicon cells in 384-well plate add_compound Add serial dilutions of this compound seed_cells->add_compound incubate_cells Incubate for 48-72 hours at 37°C, 5% CO2 add_compound->incubate_cells measure_reporter Lyse cells and measure luciferase activity incubate_cells->measure_reporter normalize Normalize replication data with viability data measure_reporter->normalize analyze_potency Determine EC50 end_node End analyze_potency->end_node seed_cells_tox Seed HCV replicon cells in parallel plate add_compound_tox Add serial dilutions of this compound seed_cells_tox->add_compound_tox incubate_cells_tox Incubate for 48-72 hours at 37°C, 5% CO2 add_compound_tox->incubate_cells_tox measure_viability Add WST-1 and measure cell viability incubate_cells_tox->measure_viability measure_viability->normalize analyze_toxicity Determine CC50 analyze_toxicity->end_node start Start start->seed_cells start->seed_cells_tox normalize->analyze_potency normalize->analyze_toxicity

Caption: Workflow for a Cell-Based HCV Replicon Assay.

Conclusion

This compound demonstrates highly potent and selective in vitro activity against HCV NS3/4A protease, particularly for genotypes 1a and 1b. Its mechanism as a non-covalent, competitive inhibitor is well-established through detailed biochemical and cell-based assays. While its clinical development was halted, the comprehensive in vitro characterization of this compound, including its resistance profile and interactions with host cell factors like cytochrome P450 enzymes, provides a rich dataset for the scientific community. The methodologies and findings presented in this guide remain highly relevant for the ongoing discovery and development of novel antiviral agents.

References

Faldaprevir's Interaction with the HCV NS3/4A Protease: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding mechanism of faldaprevir, a potent inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease. The document details the binding site, key molecular interactions, and the experimental methodologies used to elucidate these features, serving as a valuable resource for professionals in antiviral drug discovery and development.

Introduction to this compound and the HCV NS3/4A Protease Target

The Hepatitis C Virus (HCV) NS3/4A serine protease is a crucial enzyme for viral replication. It is a heterodimeric complex formed by the N-terminal protease domain of the NS3 protein and its cofactor, the NS4A protein. The protease is responsible for cleaving the HCV polyprotein at four specific sites, a process essential for the maturation of viral proteins. Due to this critical role, the NS3/4A protease has been a prime target for the development of direct-acting antiviral (DAA) agents.

This compound (formerly known as BI 201335) is a selective and potent, non-covalent, competitive inhibitor of the HCV NS3/4A protease. It was developed by Boehringer Ingelheim and has demonstrated significant activity against HCV genotypes 1a and 1b. Understanding the precise mechanism of how this compound binds to and inhibits this viral enzyme is fundamental for the rational design of next-generation inhibitors with improved potency and resistance profiles.

The this compound Binding Site: A Structural Perspective

The definitive structural basis for this compound's inhibitory activity is provided by the co-crystal structure of the HCV NS3/4A protease in complex with this compound, available in the Protein Data Bank under the accession code 3P8N [1][2][3]. The analysis of this high-resolution (1.90 Å) structure reveals that this compound binds in an extended conformation within the active site of the protease, spanning the S1 to S4 substrate-binding pockets.

The binding site is a relatively shallow, solvent-exposed groove. This compound's interaction is characterized by a network of hydrogen bonds, hydrophobic interactions, and a notable halogen bond, which collectively contribute to its high binding affinity.

Key Amino Acid Interactions

The binding of this compound to the NS3/4A protease active site is mediated by interactions with several key amino acid residues. A unique feature of this compound is its C-terminal carboxylic acid, which engages in non-covalent interactions within the active site. Additionally, a bromo-quinoline substitution on the proline residue of this compound significantly enhances its potency[4][5]. This is attributed to protein side chain rearrangements, a bromine-oxygen halogen bond, and significant pKa shifts within the catalytic triad (His57, Asp81, Ser139) upon binding[4][5]. The binding mechanism involves slow association and dissociation rates within a single-step binding process[4][5]. The interaction also critically involves water molecules in mediating the binding of the carboxylic acid moiety[4][5].

Quantitative Analysis of this compound Binding and Activity

The potency of this compound has been quantified through various in vitro assays. The following tables summarize the key inhibitory and pharmacokinetic parameters.

Table 1: In Vitro Inhibitory Activity of this compound against HCV NS3/4A Protease

ParameterGenotype 1aGenotype 1bGenotypes 2-6Source
Ki (nM) 2.62.02 - 230[6]
IC50 (nM) -5.2-[6]
EC50 (nM, replicon assay) 6.5 (or 13)3.1 (or 7.1)-[6][7]

Note: Discrepancies in EC50 values may arise from different assay conditions or cell lines used.

Table 2: In Vitro DMPK and Physicochemical Properties of this compound

ParameterValueSource
logD @ pH 7.4 2.1[6]
Aqueous Solubility @ pH 7 (µg/mL) 8.1[6]
Caco-2 Permeability (10⁻⁶ cm/s) 2.1[6]
Human Plasma Protein Binding (%) 99.8[6]
Human Microsomal Stability (% QH) 17[6]
CYP2C9 Inhibition (IC50, µM) 2.8[6]
CYP2C19 Inhibition (IC50, µM) 5.8[6]
CYP3A Inhibition Moderate[8]

Experimental Protocols

This section outlines the generalized methodologies for the key experiments used to characterize the binding of this compound to the HCV NS3/4A protease. For this compound-specific details, refer to the primary publication by Lemke et al. (2011) in the Journal of Biological Chemistry.

Expression and Purification of HCV NS3/4A Protease

A common method for obtaining the NS3/4A protease for structural and biochemical studies involves recombinant expression in E. coli.

  • Construct Design : A single-chain NS3/4A construct is often used, where the NS4A cofactor peptide is fused to the N-terminus of the NS3 protease domain via a flexible linker. This enhances solubility and stability.

  • Expression : The construct is cloned into an expression vector (e.g., pET vector) and transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis : Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Phosphate buffer pH 7.5, 500 mM NaCl, 10% glycerol, 10 mM imidazole, 2 mM β-mercaptoethanol). Lysis is achieved by sonication or high-pressure homogenization.

  • Purification :

    • Affinity Chromatography : The lysate is cleared by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column (if a His-tag is present). The protein is eluted with an imidazole gradient.

    • Further Purification : For higher purity, additional chromatography steps such as ion exchange and size-exclusion chromatography are employed.

X-ray Crystallography

The co-crystal structure of this compound with NS3/4A was determined using X-ray diffraction.

  • Crystallization : The purified NS3/4A protein is concentrated and incubated with a molar excess of this compound. Crystallization conditions are screened using vapor diffusion methods (hanging or sitting drop) with various precipitants, buffers, and additives.

  • Data Collection : Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

  • Structure Solution and Refinement : The structure is solved by molecular replacement using a previously determined NS3/4A structure as a search model. The model is then refined against the collected diffraction data, and the inhibitor is built into the electron density map.

Enzyme Inhibition Assay (Ki Determination)

The inhibitory potency (Ki) of this compound is determined using a continuous fluorescence-based assay.

  • Assay Principle : A fluorogenic peptide substrate, which mimics a natural cleavage site of the NS3/4A protease, is used. The substrate contains a fluorescent reporter and a quencher. Upon cleavage by the protease, the fluorophore is released from the quencher, resulting in an increase in fluorescence.

  • Procedure :

    • The assay is performed in a microplate format in an appropriate assay buffer (e.g., 50 mM Tris pH 7.5, 5% glycerol, 10 mM DTT).

    • A fixed concentration of the NS3/4A enzyme is pre-incubated with varying concentrations of this compound.

    • The reaction is initiated by the addition of the fluorogenic substrate.

    • The increase in fluorescence is monitored over time using a fluorescence plate reader.

  • Data Analysis : The initial reaction rates are calculated and plotted against the inhibitor concentration. The data are then fitted to the Morrison equation to determine the Ki value.

Replicon Assay (EC50 Determination)

The cell-based antiviral activity (EC50) is assessed using an HCV replicon system.

  • Assay Principle : Huh-7 human hepatoma cells containing a subgenomic HCV replicon that expresses a reporter gene (e.g., luciferase) are used. The level of reporter gene expression is proportional to the extent of viral RNA replication.

  • Procedure :

    • Replicon-containing cells are seeded in microplates.

    • The cells are treated with serial dilutions of this compound.

    • After a defined incubation period (e.g., 72 hours), the cells are lysed, and the reporter gene activity (e.g., luminescence) is measured.

  • Data Analysis : The reporter signal is plotted against the drug concentration, and the data are fitted to a dose-response curve to calculate the EC50 value, which is the concentration required to inhibit 50% of the replicon activity.

Visualizing Key Processes and Relationships

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.

Faldaprevir_Mechanism_of_Action cluster_HCV HCV Life Cycle Polyprotein HCV Polyprotein NS3_4A NS3/4A Protease Polyprotein->NS3_4A Cleavage Site Viral_Proteins Mature Viral Proteins NS3_4A->Viral_Proteins Processes Replication Viral Replication Viral_Proteins->Replication This compound This compound This compound->NS3_4A Inhibits Experimental_Workflow cluster_protein Protein Production & Structural Analysis cluster_assay Biochemical & Cellular Assays Expression 1. NS3/4A Expression (E. coli) Purification 2. Protein Purification (Chromatography) Expression->Purification Crystallization 3. Co-crystallization with this compound Purification->Crystallization Enzyme_Assay Enzyme Inhibition Assay Purification->Enzyme_Assay XRay 4. X-ray Diffraction Crystallization->XRay Structure 5. 3D Structure (PDB: 3P8N) XRay->Structure Ki_Value Ki Determination Structure->Ki_Value Rationalizes Enzyme_Assay->Ki_Value Replicon_Assay HCV Replicon Assay EC50_Value EC50 Determination Replicon_Assay->EC50_Value

References

The Ascent of Direct-Acting Antivirals: Faldaprevir's Contribution to the HCV Treatment Revolution

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

The landscape of Hepatitis C Virus (HCV) treatment has been dramatically reshaped over the past two decades, moving from modestly effective, interferon-based therapies to highly curative direct-acting antiviral (DAA) regimens. Faldaprevir, a second-generation NS3/4A protease inhibitor, emerged during a pivotal transitional period, contributing valuable insights into the development of potent and well-tolerated DAA combination therapies. This technical guide provides an in-depth analysis of this compound's role in this evolution, detailing its mechanism of action, clinical efficacy, resistance profile, and the experimental methodologies that underpinned its development.

This compound: A Potent Inhibitor of the HCV NS3/4A Protease

This compound is a peptidomimetic, non-covalent, competitive inhibitor of the HCV NS3/4A serine protease.[1][2] This viral enzyme is crucial for the proteolytic processing of the HCV polyprotein, a necessary step for the formation of the viral replication complex.[3][4] By binding to the active site of the NS3/4A protease, this compound blocks this processing event, thereby inhibiting viral replication.[2]

In Vitro Antiviral Activity

This compound demonstrated potent activity against HCV genotypes 1a and 1b in in vitro replicon assays, with EC50 values in the low nanomolar range.[5] Specifically, the EC50 values were reported as 6.5 nM for genotype 1a and 3.1 nM for genotype 1b.[5]

Clinical Development and Efficacy of this compound

This compound was evaluated in numerous clinical trials, both in combination with the then-standard of care, pegylated interferon and ribavirin (PegIFN/RBV), and in interferon-free regimens with other DAAs.

Interferon-Based Regimens: The STARTVerso Trials

The STARTVerso clinical trial program assessed the efficacy and safety of this compound in combination with PegIFN/RBV in treatment-naïve and treatment-experienced patients with HCV genotype 1 infection.

Table 1: Sustained Virologic Response (SVR12) Rates in the STARTVerso1 Trial (Treatment-Naïve Patients) [1][6]

Treatment ArmNSVR12 Rate
This compound 120 mg QD + PegIFN/RBV25979%
This compound 240 mg QD + PegIFN/RBV26180%
Placebo + PegIFN/RBV13252%

QD: once daily

The STARTVerso4 trial investigated this compound in HCV/HIV co-infected patients, a historically difficult-to-treat population. The study demonstrated a 72% SVR12 rate, indicating this compound's potential in this patient group.[7]

Interferon-Free Regimens: The SOUND-C Trials

The SOUND-C clinical trial program explored interferon-free regimens, combining this compound with the non-nucleoside NS5B polymerase inhibitor deleobuvir, with or without ribavirin.

Table 2: SVR12 Rates in the SOUND-C2 Trial (Treatment-Naïve Patients, Genotype 1b) [8][9][10]

Treatment ArmTreatment DurationNSVR12 Rate
This compound 120 mg QD + Deleobuvir 600 mg BID + RBV28 weeks-85%
This compound 120 mg QD + Deleobuvir 600 mg TID + RBV16 weeks-47%
This compound 120 mg QD + Deleobuvir 600 mg TID + RBV28 weeks-76%
This compound 120 mg QD + Deleobuvir 600 mg TID + RBV40 weeks-67%

BID: twice daily; TID: three times daily; RBV: ribavirin. Data for specific patient numbers per arm in the table were not consistently available in the provided search results.

The SOUND-C3 study further confirmed the efficacy of a 16-week regimen of this compound, deleobuvir, and ribavirin in treatment-naïve patients with genotype 1b, achieving a 95% SVR12 rate.[9] However, efficacy was significantly lower in genotype 1a patients (17% SVR12).[9]

Resistance Profile of this compound

As with other DAAs, the emergence of resistance-associated variants (RAVs) was a key consideration in the development of this compound.

Key Resistance-Associated Variants

In vitro studies and clinical trials identified key amino acid substitutions in the NS3 protease that conferred resistance to this compound.[11] The predominant RAVs observed were:

  • R155K in HCV genotype 1a.[5][11]

  • D168V in HCV genotype 1b.[5][11]

The D168V substitution was found to confer a greater reduction in this compound sensitivity (1,800-fold) compared to R155K (330-fold).[11] Baseline polymorphisms, such as Q80K, did not appear to compromise the virologic response to this compound-based regimens.[12]

Experimental Protocols

The clinical development of this compound relied on a suite of standardized and novel experimental protocols to assess its antiviral activity, pharmacokinetic profile, and clinical efficacy and safety.

In Vitro Antiviral Activity Assessment: The HCV Replicon Assay

The potency of this compound was primarily determined using HCV subgenomic replicon systems.

Protocol: HCV Replicon Assay for Antiviral Potency

  • Cell Culture: Human hepatoma cells (e.g., Huh-7) harboring a subgenomic HCV replicon are cultured. These replicons typically contain the HCV non-structural proteins necessary for replication and a reporter gene (e.g., luciferase) or a selectable marker (e.g., neomycin resistance).[13][14][15]

  • Compound Treatment: Cells are seeded in multi-well plates and treated with serial dilutions of this compound.

  • Incubation: The treated cells are incubated for a defined period (e.g., 48-72 hours) to allow for HCV replication.

  • Quantification of Replication: HCV RNA replication is quantified by measuring the reporter gene activity (e.g., luminescence for luciferase) or by quantifying HCV RNA levels using real-time RT-PCR.[14]

  • Data Analysis: The 50% effective concentration (EC50) is calculated by plotting the inhibition of HCV replication against the drug concentration.

NS3/4A Protease Activity Assay

Biochemical assays were employed to directly measure the inhibitory effect of this compound on the NS3/4A protease.

Protocol: FRET-Based NS3/4A Protease Activity Assay [16][17]

  • Substrate Design: A synthetic peptide substrate is designed to contain a specific NS3/4A cleavage site flanked by a fluorescence resonance energy transfer (FRET) pair (e.g., a donor and an acceptor fluorophore).

  • Reaction Mixture: The FRET substrate is incubated with recombinant HCV NS3/4A protease in a suitable buffer system.

  • Inhibitor Addition: Serial dilutions of this compound are added to the reaction mixture.

  • Signal Detection: In the absence of inhibition, the protease cleaves the substrate, separating the FRET pair and leading to a change in the fluorescence signal. The reaction is monitored in real-time using a fluorometer.

  • Data Analysis: The 50% inhibitory concentration (IC50) is determined by measuring the reduction in protease activity at different concentrations of this compound.

Clinical Trial Efficacy and Safety Assessment

Clinical trials for this compound followed standardized protocols to ensure rigorous evaluation of its efficacy and safety.

Protocol: Assessment of Sustained Virologic Response (SVR) [4][18][19]

  • Baseline Assessment: Prior to treatment initiation, patients undergo baseline assessments including HCV RNA quantification (viral load), HCV genotyping, and evaluation of liver disease severity.

  • On-Treatment Monitoring: HCV RNA levels are monitored at specific time points during treatment (e.g., weeks 4, 8, and 12) to assess early virologic response.[1][7]

  • End-of-Treatment Response: HCV RNA is quantified at the end of the treatment period.

  • Post-Treatment Follow-up: The primary efficacy endpoint, SVR, is determined by measuring HCV RNA levels at 12 weeks (SVR12) or 24 weeks (SVR24) after the completion of therapy. An undetectable HCV RNA level at this time point is considered a virologic cure.[4][18][19]

  • HCV RNA Quantification: A sensitive real-time reverse transcription polymerase chain reaction (RT-PCR) assay with a lower limit of quantification of ≤25 IU/mL is used for all HCV RNA measurements.[2][18]

Protocol: Safety and Tolerability Monitoring

  • Adverse Event (AE) Recording: All adverse events are recorded at each study visit, and their severity and relationship to the study drug are assessed by the investigator.

  • Laboratory Monitoring: Regular monitoring of hematological, biochemical, and other relevant laboratory parameters is conducted to detect any drug-related toxicities.

  • Physical Examinations: Comprehensive physical examinations are performed at scheduled intervals throughout the study.

Resistance Analysis

Genotypic and phenotypic analyses were crucial for understanding the resistance profile of this compound.

Protocol: Genotypic Resistance Analysis (Sanger Sequencing) [8][20]

  • Sample Collection: Plasma samples are collected from patients at baseline and at the time of virologic failure.

  • RNA Extraction and RT-PCR: HCV RNA is extracted from the plasma, and the NS3/4A protease-coding region is amplified using reverse transcription polymerase chain reaction (RT-PCR).

  • Sequencing: The amplified PCR product is sequenced using the Sanger method.

  • Sequence Analysis: The obtained nucleotide sequences are translated into amino acid sequences and compared to a wild-type reference sequence to identify amino acid substitutions associated with resistance.

Protocol: Phenotypic Resistance Analysis [8][21]

  • Site-Directed Mutagenesis: Identified resistance-associated substitutions are introduced into an HCV replicon construct using site-directed mutagenesis.

  • Replicon Assay: The susceptibility of the mutant replicons to this compound is then assessed using the HCV replicon assay as described above.

  • Fold-Resistance Calculation: The EC50 value of the mutant replicon is compared to that of the wild-type replicon to determine the fold-change in resistance.

Pharmacokinetic Analysis

Protocol: Quantification of this compound in Plasma [22][23]

  • Sample Preparation: Plasma samples are prepared using protein precipitation or solid-phase extraction. An internal standard is added for accurate quantification.

  • LC-MS/MS Analysis: The extracted samples are analyzed using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

  • Data Analysis: The concentration of this compound in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualizing the Science: Pathways and Processes

HCV_Lifecycle_and_DAA_Intervention cluster_entry Viral Entry & Uncoating cluster_replication Translation & Replication cluster_assembly Assembly & Release HCV Virion HCV Virion Host Cell Receptor Host Cell Receptor HCV Virion->Host Cell Receptor Attachment Endocytosis Endocytosis Host Cell Receptor->Endocytosis Viral RNA Release Viral RNA Release Endocytosis->Viral RNA Release Viral RNA Viral RNA Viral RNA Release->Viral RNA Ribosome Ribosome Viral RNA->Ribosome Translation HCV Polyprotein HCV Polyprotein Ribosome->HCV Polyprotein NS3/4A Protease NS3/4A Protease HCV Polyprotein->NS3/4A Protease Cleavage Structural Proteins Structural Proteins HCV Polyprotein->Structural Proteins Replication Complex Replication Complex NS3/4A Protease->Replication Complex RNA Replication RNA Replication Replication Complex->RNA Replication New Viral RNA New Viral RNA RNA Replication->New Viral RNA This compound This compound This compound->NS3/4A Protease Inhibition Virion Assembly Virion Assembly New Viral RNA->Virion Assembly Structural Proteins->Virion Assembly New Virion Release New Virion Release Virion Assembly->New Virion Release

Caption: HCV lifecycle and the point of this compound intervention.

Experimental_Workflow_DAA_Development cluster_discovery Discovery & Preclinical cluster_clinical Clinical Development cluster_post Post-Marketing Target_ID Target Identification (NS3/4A Protease) HTS High-Throughput Screening Lead_Opt Lead Optimization HTS->Lead_Opt In_Vitro In Vitro Assays (Replicon, Protease) Lead_Opt->In_Vitro Phase_I Phase I (Safety, PK) In_Vitro->Phase_I Phase_II Phase II (Efficacy, Dosing) Phase_I->Phase_II Phase_III Phase III (Pivotal Trials) Phase_II->Phase_III NDA New Drug Application Phase_III->NDA Phase_IV Phase IV (Long-term Safety) NDA->Phase_IV

Caption: General workflow for direct-acting antiviral drug development.

Conclusion: this compound's Legacy in the DAA Era

Although this compound was ultimately not commercially approved due to the rapid development of even more effective and convenient DAA regimens, its development played a crucial role in the evolution of HCV treatment.[1] The extensive clinical trial programs for this compound, particularly the interferon-free studies, provided critical proof-of-concept for combination DAA therapy. The data generated on its efficacy, safety, and resistance profile informed the development of subsequent generations of protease inhibitors and contributed to the current paradigm of highly effective, all-oral, short-duration HCV therapies that have revolutionized patient outcomes. The methodologies employed in its evaluation also helped to refine the clinical and preclinical pathways for future DAA development.

References

Methodological & Application

Application Notes: Faldaprevir Efficacy in HCV Replicon Systems

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Faldaprevir (formerly BI 201335) is a potent, second-generation, direct-acting antiviral (DAA) agent designed to combat Hepatitis C Virus (HCV) infection.[1] As a peptidomimetic inhibitor, it specifically targets the HCV NS3/4A serine protease, an enzyme critical for viral replication.[1][2] The NS3/4A protease is responsible for cleaving the HCV polyprotein into mature, functional viral proteins.[3][4] By inhibiting this process, this compound effectively halts the viral life cycle.[1] The in vitro HCV replicon assay is the gold-standard method for evaluating the antiviral potency of compounds like this compound. This system utilizes human hepatoma cells (Huh-7) harboring self-replicating subgenomic HCV RNA, providing a robust and reliable platform for determining antiviral efficacy.[5][6]

Mechanism of Action of this compound

HCV translates its genomic RNA into a single large polyprotein, which must be processed by viral and host proteases to yield individual structural and non-structural (NS) proteins. The NS3/4A protease is responsible for multiple cleavages within the non-structural region (NS3, NS4A, NS4B, NS5A, and NS5B). This compound acts as a highly specific inhibitor of this protease, binding non-covalently to the active site and preventing polyprotein processing, thereby terminating viral replication.[1][4]

Faldaprevir_MoA cluster_hcv_lifecycle HCV Replication Cycle in Hepatocyte cluster_inhibition Inhibition by this compound HCV_RNA HCV Genomic RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS_Proteins Mature NS Proteins (NS3, NS4A, NS4B, NS5A, NS5B) Polyprotein->NS_Proteins Cleavage NS3_4A NS3/4A Protease Polyprotein->NS3_4A Target Site Replication_Complex Replication Complex (incl. NS5B Polymerase) NS_Proteins->Replication_Complex Assembly New_RNA New HCV RNA Replication_Complex->New_RNA Replication NS3_4A->NS_Proteins This compound This compound This compound->NS3_4A Inhibits

Caption: this compound inhibits the HCV NS3/4A protease, preventing HCV polyprotein cleavage.

Quantitative Data: this compound Antiviral Activity

The potency of this compound has been quantified in cell-based replicon assays. The 50% effective concentration (EC50) is a key metric representing the drug concentration required to inhibit 50% of viral replication. This compound demonstrates high potency against the common HCV genotypes 1a and 1b.

CompoundHCV SubgenotypeEC50 (nM)Cell LineReference
This compound1a6.5Huh-7 based[1]
This compound1b3.1Huh-7 based[1]

Experimental Protocols

Protocol 1: HCV Replicon Luciferase Assay

This protocol details the measurement of this compound's antiviral activity against HCV genotype 1b replicons using a luciferase reporter system.

1. Materials and Reagents:

  • Huh-7 cell line harboring a stable HCV genotype 1b subgenomic replicon with a Renilla or Firefly luciferase reporter gene (e.g., Con1/SG-hRlucNeo).[7]

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Non-Essential Amino Acids (NEAA)

  • G418 (Geneticin) for selection

  • This compound (stock solution in DMSO)

  • DMSO (cell culture grade)

  • White, opaque 96-well or 384-well cell culture plates

  • Luciferase assay reagent (e.g., Bright-Glo™ or Renilla-Glo® Luciferase Assay System)

  • Luminometer

2. Cell Culture and Seeding:

  • Culture the HCV replicon cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, 1% NEAA, and an appropriate concentration of G418 (e.g., 500 µg/mL) to maintain selection pressure.

  • Harvest cells using standard trypsinization methods when they reach 80-90% confluency.

  • Resuspend cells in G418-free medium and count them.

  • Seed the cells into white, opaque 96-well plates at a density of approximately 8,000 cells per well in 100 µL of medium.

  • Incubate the plates for 24 hours at 37°C with 5% CO2.

3. Compound Preparation and Dosing:

  • Prepare a serial dilution series of this compound in DMSO. A 10-point, 3-fold dilution series is typical, covering a range from nanomolar to micromolar concentrations.[7]

  • Dilute the compound series from the DMSO plate into culture medium to create the final dosing solutions. Ensure the final DMSO concentration in all wells is consistent and non-toxic (e.g., ≤0.5%).[7]

  • Include appropriate controls:

    • Negative Control: Medium with DMSO only (0% inhibition).

    • Positive Control: A known pan-genotypic HCV inhibitor at a concentration >100x its EC50 (100% inhibition).

  • Remove the medium from the seeded cell plates and add 100 µL of the prepared dosing solutions to the respective wells.

4. Incubation:

  • Incubate the plates for 72 hours at 37°C with 5% CO2.[8]

5. Luciferase Assay and Data Acquisition:

  • Remove plates from the incubator and allow them to equilibrate to room temperature.

  • Prepare the luciferase assay reagent according to the manufacturer's instructions.

  • Add the specified volume of reagent to each well.

  • Incubate for the recommended time (e.g., 5-10 minutes) to allow for cell lysis and signal stabilization.

  • Measure the luminescence signal using a plate-reading luminometer.

Protocol 2: Cytotoxicity Assay (Concurrent)

To ensure that the observed reduction in replicon activity is due to specific antiviral action and not cell death, a cytotoxicity assay should be performed in parallel.

  • Method: A viability reagent (e.g., Calcein AM, CellTiter-Glo®) can be multiplexed with the luciferase assay.[7]

  • Procedure: After reading the luciferase signal, add the cytotoxicity reagent to the same wells according to the manufacturer's protocol.

  • Data Acquisition: Read the fluorescence or luminescence signal using the appropriate settings on the plate reader.

  • Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the compound concentration that causes a 50% reduction in cell viability.

Data Analysis:

  • Normalize the raw luminescence data from the replicon assay to the control wells (0% and 100% inhibition).

  • Plot the normalized percent inhibition against the logarithm of the this compound concentration.

  • Calculate the EC50 value by fitting the data to a four-parameter non-linear regression curve.[7]

  • Similarly, calculate the CC50 value from the cytotoxicity data.

  • The Selectivity Index (SI) can be calculated as CC50 / EC50. A higher SI value indicates a more favorable safety profile.

Experimental Workflow Diagram

The following diagram outlines the key steps in the HCV replicon assay for evaluating this compound.

HCV_Replicon_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Culture & Harvest HCV Replicon Cells B Seed Cells into 96-well Plate A->B D Add Compound Dilutions to Cells B->D C Prepare this compound Serial Dilutions C->D E Incubate for 72 hours D->E F Add Luciferase & Cytotoxicity Reagents E->F G Read Luminescence (Replication) F->G H Read Fluorescence (Viability) F->H I Calculate EC50 & CC50 (4-Parameter Curve Fit) G->I H->I

Caption: Workflow for the in vitro HCV replicon assay to determine this compound's EC50.

References

Application Notes: Cell-Based Assays for Evaluating Faldaprevir Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Faldaprevir (formerly BI 201335) is a potent, second-generation, direct-acting antiviral (DAA) agent that specifically targets the hepatitis C virus (HCV) NS3/4A protease.[1][2][3] The NS3/4A protease is a viral enzyme essential for cleaving the HCV polyprotein into mature, functional proteins required for viral replication.[4][5] By inhibiting this enzyme, this compound effectively blocks the viral life cycle.[2][5] These application notes provide detailed protocols for robust cell-based assays designed to quantify the antiviral efficacy and cytotoxicity of this compound, catering to researchers in virology and drug development. The primary assays discussed are the HCV Replicon Assay and the Infectious HCV Cell Culture (HCVcc) System, alongside a standard cytotoxicity assay to determine the therapeutic window.

This compound's Mechanism of Action

This compound is a peptidomimetic inhibitor that binds non-covalently to the active site of the NS3/4A protease.[1] This binding event blocks the proteolytic activity of the enzyme, preventing the processing of the HCV polyprotein. The subsequent disruption of the viral replication complex formation leads to a significant reduction in HCV RNA replication. This compound has demonstrated high in vitro activity against HCV subgenotypes 1a and 1b.[1]

HCV_Lifecycle_this compound Entry 1. Viral Entry & Uncoating Translation 2. Translation of viral RNA Entry->Translation Polyprotein HCV Polyprotein Translation->Polyprotein Proteolysis 3. Polyprotein Cleavage Polyprotein->Proteolysis ViralProteins Mature Viral Proteins (NS3, NS4A, NS4B, NS5A, NS5B) Proteolysis->ViralProteins Replication 4. RNA Replication (via NS5B) ReplicationComplex Replication Complex Replication->ReplicationComplex Assembly 5. Assembly & Maturation NewVirion New Virion Assembly->NewVirion Egress 6. Egress ReleasedVirus Released HCV Virion Egress->ReleasedVirus ViralProteins->ReplicationComplex NewRNA New Viral RNA ReplicationComplex->NewRNA NewRNA->Assembly NewVirion->Egress This compound This compound This compound->Proteolysis Inhibition Virus HCV Virion Virus->Entry

Caption: HCV lifecycle and this compound's point of inhibition.

Data Presentation: this compound Efficacy and Cytotoxicity

Quantitative data from the described assays should be summarized to facilitate comparison and determine the drug's therapeutic index. The key parameters are the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50).

Table 1: In Vitro Antiviral Activity of this compound

Assay Type HCV Genotype/Subtype Cell Line Parameter Value (nM) Reference
Replicon Assay 1a Huh-7 EC50 6.5 [1]

| Replicon Assay | 1b | Huh-7 | EC50 | 3.1 |[1] |

Table 2: In Vitro Cytotoxicity of this compound

Assay Type Cell Line Parameter Value (µM) Selectivity Index (SI = CC50/EC50)
Cell Viability Assay Huh-7 (uninfected) CC50 To be determined experimentally Calculated post-experimentation

| Cell Viability Assay | HepG2 (uninfected) | CC50 | To be determined experimentally | Calculated post-experimentation |

Experimental Protocols

HCV Replicon Assay

This assay measures the ability of this compound to inhibit HCV RNA replication using a subgenomic replicon system. These replicons are RNA molecules that can replicate autonomously within hepatoma cells (e.g., Huh-7) but do not produce infectious virus particles, making them safer to handle.[6][7] They often contain a reporter gene, such as luciferase, for easy quantification of replication levels.[7]

Replicon_Workflow start Start seed 1. Seed Huh-7 cells in 96-well plates start->seed incubate1 2. Incubate for 24h seed->incubate1 transfect 3. Transfect cells with HCV replicon RNA incubate1->transfect add_drug 4. Add serial dilutions of this compound transfect->add_drug incubate2 5. Incubate for 48-72h add_drug->incubate2 lyse 6. Lyse cells and add luciferase substrate incubate2->lyse measure 7. Measure luminescence (e.g., Plate Reader) lyse->measure analyze 8. Plot dose-response curve and calculate EC50 measure->analyze end End analyze->end

Caption: Workflow for the HCV Replicon Assay.

Protocol:

  • Objective: To determine the EC50 value of this compound against HCV genotype-specific replicons.

  • Materials:

    • Huh-7 cells or a highly permissive subclone (e.g., Huh-7.5).[8]

    • HCV subgenomic replicon RNA (e.g., genotype 1a or 1b) containing a luciferase reporter gene.

    • DMEM culture medium, fetal bovine serum (FBS), penicillin-streptomycin.

    • This compound stock solution (in DMSO).

    • RNA transfection reagent.

    • White, clear-bottom 96-well assay plates.

    • Luciferase assay kit.

    • Luminometer.

  • Procedure:

    • Cell Seeding: Seed Huh-7 cells into 96-well plates at a density that will result in 80-90% confluency at the time of transfection. Incubate for 24 hours at 37°C with 5% CO2.

    • Transfection: Transfect the cells with the HCV replicon RNA according to the manufacturer's protocol for the chosen transfection reagent.

    • Compound Addition: Approximately 4-6 hours post-transfection, remove the transfection medium. Add fresh culture medium containing two-fold serial dilutions of this compound. Include a "no drug" (vehicle control, e.g., DMSO) and "no cells" (background) control.

    • Incubation: Incubate the plates for 48 to 72 hours at 37°C.

    • Lysis and Reporter Assay: Remove the medium and lyse the cells. Measure luciferase activity according to the manufacturer's instructions using a luminometer.

  • Data Analysis:

    • Normalize the relative light unit (RLU) values by subtracting the background.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Use a non-linear regression model (sigmoidal dose-response) to calculate the EC50 value.[9]

Infectious HCV Cell Culture (HCVcc) Assay

The HCVcc system utilizes a full-length viral genome (typically from the JFH-1 isolate or chimeras) that can produce infectious virus particles in cell culture.[10][11] This allows for the study of this compound's effect on the complete viral lifecycle, including entry, assembly, and release, which are not covered by the replicon assay.[12]

HCVcc_Workflow start Start seed 1. Seed Huh-7.5 cells in 96-well plates start->seed incubate1 2. Incubate for 24h seed->incubate1 infect 3. Infect cells with HCVcc (low MOI) incubate1->infect add_drug 4. Add serial dilutions of this compound infect->add_drug incubate2 5. Incubate for 72h add_drug->incubate2 quantify 6. Quantify viral replication (e.g., RT-qPCR, FRET, or Immunostaining) incubate2->quantify analyze 7. Plot dose-response curve and calculate EC50 quantify->analyze end End analyze->end

Caption: Workflow for the Infectious HCV (HCVcc) Assay.

Protocol:

  • Objective: To evaluate the efficacy of this compound in a system that recapitulates the entire HCV lifecycle.

  • Materials:

    • Huh-7.5 cells.

    • HCVcc viral stock (e.g., Jc1).

    • This compound stock solution (in DMSO).

    • 96-well assay plates.

    • Reagents for quantification (e.g., RNA extraction kit and RT-qPCR reagents, or primary antibody against an HCV protein like NS5A for immunostaining).

  • Procedure:

    • Cell Seeding: Seed Huh-7.5 cells in 96-well plates and incubate for 24 hours.

    • Infection and Treatment: Remove the culture medium. Infect cells with HCVcc at a low multiplicity of infection (MOI, e.g., 0.05) in the presence of serial dilutions of this compound.[12] Include appropriate controls.

    • Incubation: Incubate the plates for 72 hours to allow for viral spread.

    • Quantification: Terminate the assay and quantify the level of HCV infection. Common methods include:

      • RT-qPCR: Extract total RNA and measure HCV RNA levels.

      • Immunostaining: Fix the cells and stain for an HCV antigen (e.g., NS5A). Quantify the percentage of infected cells using high-content imaging.[13]

      • FRET-based protease assay: Measure the activity of the NS3/4A protease in cell lysates.[12]

  • Data Analysis: Similar to the replicon assay, calculate the percentage of inhibition based on the quantification method used, and plot a dose-response curve to determine the EC50 value.

Cytotoxicity Assay

It is crucial to assess the cytotoxicity of this compound to ensure that the observed antiviral effect is not due to cell death.[14][15] This is done by treating uninfected cells with the same concentrations of the compound used in the efficacy assays.[13]

Cytotoxicity_Workflow start Start seed 1. Seed Huh-7 cells (uninfected) in 96-well plates start->seed incubate1 2. Incubate for 24h seed->incubate1 add_drug 3. Add serial dilutions of this compound incubate1->add_drug incubate2 4. Incubate for the same duration as the antiviral assay (e.g., 72h) add_drug->incubate2 add_reagent 5. Add cell viability reagent (e.g., MTT, CellTiter-Glo) incubate2->add_reagent measure 6. Measure signal (Absorbance or Luminescence) add_reagent->measure analyze 7. Plot dose-response curve and calculate CC50 measure->analyze end End analyze->end

Caption: Workflow for a standard Cytotoxicity Assay.

Protocol:

  • Objective: To determine the CC50 value of this compound.

  • Materials:

    • Huh-7 cells (or other relevant cell lines).

    • This compound stock solution (in DMSO).

    • Clear 96-well assay plates.

    • Cell viability assay kit (e.g., MTT, MTS, or CellTiter-Glo).

    • Spectrophotometer or luminometer.

  • Procedure:

    • Cell Seeding: Seed cells in 96-well plates and incubate for 24 hours.

    • Compound Addition: Add serial dilutions of this compound to the cells. Include a "no drug" (vehicle) control for 100% cell viability and a "no cells" background control.

    • Incubation: Incubate the plates for the same duration as the corresponding antiviral assay (e.g., 72 hours).

    • Viability Measurement: Add the cell viability reagent (e.g., CellTiter-Glo) and incubate according to the manufacturer's protocol.

    • Signal Detection: Measure the signal (luminescence for CellTiter-Glo, absorbance for MTT/MTS).

  • Data Analysis:

    • Normalize the data, setting the vehicle control as 100% viability.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression model to calculate the CC50 value, which is the concentration that reduces cell viability by 50%.[14][16]

    • Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50. A higher SI value indicates a more favorable safety profile, signifying that the drug is effective at concentrations well below those that cause toxicity.[14]

References

Application Notes and Protocols for the Use of Faldaprevir in HCV NS3/4A Protease Enzymatic Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Faldaprevir (BI 201335) is a potent, second-generation, noncovalent competitive inhibitor of the hepatitis C virus (HCV) NS3/4A protease.[1] The NS3/4A protease is a crucial enzyme in the HCV life cycle, responsible for cleaving the viral polyprotein into mature non-structural proteins essential for viral replication.[2][3] Inhibition of this protease is a key therapeutic strategy for combating HCV infection. This compound was under development by Boehringer-Ingelheim and reached Phase III clinical trials, demonstrating significant antiviral activity, particularly against HCV genotype 1.[4][5] Although its commercial development was discontinued due to the advent of newer HCV treatments, this compound remains a valuable tool for in vitro studies of HCV NS3/4A protease inhibition and for the evaluation of novel protease inhibitors.[4]

These application notes provide detailed protocols for the use of this compound in HCV NS3/4A protease enzymatic assays, along with a summary of its inhibitory activity and a visualization of its place in the HCV life cycle.

Mechanism of Action

This compound acts as a highly selective and potent inhibitor of the HCV NS3/4A serine protease.[1][6] The NS3 protein contains the enzymatic protease domain, while the NS4A protein serves as a cofactor, stabilizing the protease and anchoring it to intracellular membranes.[3][4] The NS3/4A complex is responsible for cleaving the HCV polyprotein at four specific sites, a critical step for the formation of the viral replication complex.[2][3] this compound binds to the active site of the NS3 protease in a noncovalent manner, blocking its catalytic activity and thereby preventing viral replication.

Quantitative Data Summary

The inhibitory potency of this compound against the HCV NS3/4A protease has been characterized in both enzymatic and cell-based replicon assays. The following tables summarize key quantitative data for this compound across different HCV genotypes.

Table 1: Inhibitory Potency of this compound against HCV NS3/4A Protease (Enzymatic Assay)

HCV GenotypeInhibition Constant (Ki) (nM)
1a2.6
1b2.0
22 - 230
32 - 230
42 - 230
52 - 230
62 - 230

Data sourced from opnme.com.[1]

Table 2: Antiviral Activity of this compound in HCV Replicon Assays

HCV Genotype50% Effective Concentration (EC50) (nM)
1a13
1b7.1

Data sourced from opnme.com.[1]

Experimental Protocols

Protocol 1: In Vitro HCV NS3/4A Protease FRET-Based Enzymatic Assay

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to determine the inhibitory activity of this compound on the HCV NS3/4A protease. The principle of this assay is the cleavage of a synthetic peptide substrate containing a fluorophore and a quencher. In the intact substrate, the fluorescence is quenched. Upon cleavage by the NS3/4A protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

Materials:

  • Recombinant HCV NS3/4A protease (genotype-specific)

  • FRET peptide substrate (e.g., Ac-DE-Dap(QXL520)-EE-Abu-γ-[COO]AS-C(5-FAMsp)-NH2)[7]

  • This compound

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM DTT, 5% glycerol, 0.6 mM LDAO, and 4% DMSO[7]

  • 96-well black, non-binding microplates

  • Fluorescence plate reader with excitation and emission wavelengths suitable for the FRET pair (e.g., 485 nm excitation and 530 nm emission for 5-FAM/QXL520)[7]

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a dilution series of this compound in Assay Buffer to achieve the desired final concentrations in the assay.

  • Enzyme Preparation: Dilute the recombinant HCV NS3/4A protease in Assay Buffer to the desired final concentration (e.g., 3 nM).[7]

  • Assay Reaction: a. In a 96-well plate, add 50 µL of the diluted this compound solutions or vehicle control (Assay Buffer with the same final DMSO concentration). b. Add 25 µL of the diluted NS3/4A protease to each well. c. Pre-incubate the plate at room temperature for 15 minutes. d. Initiate the reaction by adding 25 µL of the FRET peptide substrate (final concentration, e.g., 200 nM) to each well.[7]

  • Data Acquisition: Immediately begin monitoring the increase in fluorescence intensity using a fluorescence plate reader. Take readings every 1-2 minutes for a total of 30-60 minutes.

  • Data Analysis: a. For each concentration of this compound, calculate the initial reaction velocity (rate of fluorescence increase). b. Plot the initial velocity against the logarithm of the this compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: HCV Replicon Cell-Based Assay for Antiviral Activity

This protocol describes a cell-based assay using HCV replicon cells to determine the antiviral activity of this compound. HCV replicon cells are Huh-7 human hepatoma cells that stably express a subgenomic HCV RNA that replicates autonomously. The replicon often contains a reporter gene, such as luciferase, for easy quantification of viral replication.

Materials:

  • HCV replicon cells (e.g., genotype 1b) stably expressing luciferase

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, non-essential amino acids, and G418 for selection)

  • This compound

  • 96-well white, clear-bottom cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the HCV replicon cells into 96-well plates at a density that will result in 70-80% confluency after 24 hours.

  • Compound Addition: a. Prepare a dilution series of this compound in cell culture medium. b. After 24 hours of cell incubation, remove the existing medium and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: a. Remove the cell culture medium. b. Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis: a. Plot the luciferase activity against the logarithm of the this compound concentration. b. Fit the data to a four-parameter logistic equation to determine the EC50 value, which is the concentration of this compound that inhibits 50% of HCV replication.

Visualizations

HCV_Lifecycle cluster_host_cell Hepatocyte cluster_inhibition Site of this compound Action Entry Entry Uncoating Uncoating Entry->Uncoating Clathrin-mediated endocytosis Translation Translation Uncoating->Translation Viral RNA release Polyprotein_Processing Polyprotein_Processing Translation->Polyprotein_Processing Ribosomal translation RNA_Replication RNA_Replication Polyprotein_Processing->RNA_Replication Formation of replication complex Assembly Assembly RNA_Replication->Assembly Release Release Assembly->Release Exocytosis New_Virion New HCV Virion Release->New_Virion Budding HCV_Virion HCV Virion HCV_Virion->Entry This compound This compound This compound->Polyprotein_Processing Inhibits NS3/4A Protease

Caption: HCV life cycle and the inhibitory action of this compound.

Enzymatic_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_this compound Prepare this compound Dilution Series Add_Inhibitor Add this compound/Control to Plate Prepare_this compound->Add_Inhibitor Prepare_Enzyme Prepare NS3/4A Protease Solution Add_Enzyme Add NS3/4A Protease Prepare_Enzyme->Add_Enzyme Prepare_Substrate Prepare FRET Substrate Solution Initiate_Reaction Add FRET Substrate Prepare_Substrate->Initiate_Reaction Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate Add_Enzyme->Pre_Incubate Pre_Incubate->Initiate_Reaction Monitor_Fluorescence Monitor Fluorescence Increase Initiate_Reaction->Monitor_Fluorescence Calculate_Velocity Calculate Initial Reaction Velocity Monitor_Fluorescence->Calculate_Velocity Plot_Data Plot Velocity vs. [this compound] Calculate_Velocity->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50

Caption: Workflow for an HCV NS3/4A protease FRET-based assay.

References

Application Notes and Protocols: Faldaprevir Solution Preparation and Storage for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Faldaprevir, also known as BI 201335, is a potent, second-generation, non-covalent competitive inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease.[1][2][3] The NS3/4A protease is a serine protease essential for the cleavage of the HCV polyprotein into mature non-structural proteins, which are vital for viral replication.[4][5][6] By inhibiting this enzyme, this compound effectively blocks the viral replication cycle.[2][7] this compound has demonstrated significant activity against HCV genotype 1 and has been a valuable tool in virology research.[1][8]

These application notes provide detailed protocols for the preparation and storage of this compound solutions for use in cell culture-based assays, along with an example experimental workflow for an HCV replicon assay.

This compound Properties and Activity

This compound's key characteristics are summarized below. The compound exhibits potent antiviral activity in cell-based replicon assays, with EC50 values in the low nanomolar range.

ParameterValueReference
Molar Mass 869.83 g/mol [9]
Mechanism of Action NS3/4A Protease Inhibitor[5][9][10]
Ki (genotype 1a) 2.6 nM[2]
Ki (genotype 1b) 2.0 nM[2]
EC50 (replicon assay, genotype 1a) 6.5 - 13 nM[7][11]
EC50 (replicon assay, genotype 1b) 3.1 - 7.1 nM[7][11]

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder (e.g., BI 201335)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, conical-bottom polypropylene tubes

  • Calibrated analytical balance

  • Vortex mixer

Methodology:

  • Pre-warm DMSO: Bring the anhydrous DMSO to room temperature before opening to prevent water absorption.

  • Weigh this compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or on weighing paper. Perform this in a chemical fume hood or a balance enclosure.

  • Dissolve in DMSO: Add the appropriate volume of DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM).

  • Ensure Complete Dissolution: Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid overheating.

  • Aliquot for Storage: Dispense the stock solution into smaller, single-use aliquots in sterile polypropylene tubes. This minimizes freeze-thaw cycles which can degrade the compound.[2]

Example Stock Solution Preparation (10 mM): To prepare a 10 mM stock solution, dissolve 8.70 mg of this compound (M.W. 869.83 g/mol ) in 1 mL of anhydrous DMSO.

Desired Stock ConcentrationMass of this compoundVolume of DMSO
1 mM0.87 mg1 mL
10 mM8.70 mg1 mL
20 mM17.40 mg1 mL

Protocol 2: Preparation of this compound Working Solutions

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Pre-warmed, complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile polypropylene tubes

Methodology:

  • Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Perform Serial Dilutions: Prepare working solutions by performing serial dilutions of the stock solution into complete cell culture medium. It is crucial to add the stock solution to the medium and mix immediately to prevent precipitation.

  • Control DMSO Concentration: The final concentration of DMSO in the cell culture wells should be kept to a minimum, typically below 0.5%, and ideally at or below 0.1%, as higher concentrations can be toxic to cells.[12] Ensure the vehicle control wells receive the same final concentration of DMSO as the experimental wells.

  • Use Immediately: Use the freshly prepared working solutions for your cell culture experiments immediately. Do not store diluted working solutions in culture medium for extended periods.

Storage and Stability

Proper storage is critical to maintain the integrity and activity of this compound.

Solution TypeStorage TemperatureDurationSpecial Conditions
Stock Solution (in DMSO) -80°CUp to 6 monthsProtect from light, store under nitrogen if possible.[2]
Stock Solution (in DMSO) -20°CUp to 1 monthProtect from light.[2] Avoid repeated freeze-thaw cycles.
Working Solution (in Media) 2-8°CNot RecommendedPrepare fresh for each experiment.

Application Example: HCV Replicon Assay Protocol

This protocol describes a typical cell-based assay to determine the efficacy of this compound using a human hepatoma cell line (e.g., Huh7) harboring an HCV replicon that expresses a reporter gene like luciferase.

Materials:

  • Huh7 cells harboring an HCV replicon (e.g., genotype 1b with a luciferase reporter)

  • Complete cell culture medium (DMEM, 10% FBS, 1% Pen-Strep, G418 for selection)

  • This compound working solutions

  • 96-well white, clear-bottom cell culture plates

  • Luciferase assay reagent

  • Luminometer

Methodology:

  • Cell Seeding: Trypsinize and count the HCV replicon cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare a series of this compound working solutions (e.g., 2x final concentration) by diluting the stock solution in culture medium. Remove the old medium from the cells and add 100 µL of the this compound working solutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the treated plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Assay Endpoint (Luciferase Activity):

    • Remove the culture medium from the wells.

    • Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.

    • Read the luminescence signal using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the luciferase signal to the vehicle control.

    • Plot the normalized values against the logarithm of the this compound concentration and fit the data to a four-parameter dose-response curve to calculate the EC50 value.

G cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis A Seed HCV Replicon Cells (e.g., Huh7) in 96-well plate B Incubate for 24 hours (37°C, 5% CO₂) A->B D Treat Cells with this compound and Vehicle Control (DMSO) B->D C Prepare Serial Dilutions of this compound C->D E Incubate for 48-72 hours (37°C, 5% CO₂) D->E F Lyse Cells and Add Luciferase Substrate E->F G Measure Luminescence (Luminometer) F->G H Calculate EC50 Value (Dose-Response Curve) G->H G cluster_hcv HCV Replication Cycle HCV_RNA HCV Genomic RNA Polyprotein HCV Polyprotein Precursor HCV_RNA->Polyprotein Translation Mature_Proteins Mature Viral Proteins (NS4B, NS5A, NS5B) Polyprotein->Mature_Proteins Cleavage NS34A NS3/4A Protease Replication Viral RNA Replication Mature_Proteins->Replication This compound This compound This compound->Inhibition

References

Application of Faldaprevir in Studying HCV Drug Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Faldaprevir is a potent, second-generation, direct-acting antiviral (DAA) agent that specifically targets the hepatitis C virus (HCV) non-structural 3/4A (NS3/4A) protease.[1][2][3] The NS3/4A protease is a crucial enzyme for the replication of HCV, as it is responsible for cleaving the viral polyprotein into mature, functional proteins.[4][5] this compound, a peptidomimetic inhibitor, binds non-covalently to the active site of the NS3/4A protease, thereby blocking its function and inhibiting viral replication.[3] Although this compound showed promise in clinical trials, its development was discontinued due to the advent of even more effective HCV therapies.[1] Nevertheless, this compound remains a valuable research tool for investigating the mechanisms of drug resistance in HCV. The high mutation rate of the HCV RNA-dependent RNA polymerase leads to the rapid emergence of resistance-associated substitutions (RASs) under the selective pressure of antiviral drugs.[6][7] Studying these resistance mechanisms is critical for the development of next-generation DAAs with improved efficacy and a higher barrier to resistance.

Data Presentation

Table 1: In Vitro Efficacy of this compound Against Wild-Type and Resistant HCV Genotypes
HCV Genotype/SubtypeResistance-Associated Substitution (RAS)EC50 (nM)Fold Change in EC50 vs. Wild-TypeReference(s)
1aWild-Type6.5-[3]
1aR155K2145330[8][9][10]
1bWild-Type3.1-[3]
1bD168V55801800[8][9][10]
1bD168E558180[8]
1bD168T2139690[8]
1a/1b(V/I)170T~21.7-45.5~7[8][10]
Table 2: Clinical Efficacy of this compound-Based Regimens
Patient PopulationTreatment RegimenSustained Virologic Response (SVR12) RateReference(s)
Treatment-naïve, Genotype 1This compound (120mg or 240mg) + PegIFN/RBV79-80%
Prior Relapsers to PegIFN/RBVThis compound (240mg) + PegIFN/RBV95.3%
Prior Non-responders to PegIFN/RBVThis compound (240mg) + PegIFN/RBV54.7%
HCV/HIV Co-infectedThis compound + PegIFN/RBV84% (on-treatment virologic response at week 12)

Signaling Pathways and Experimental Workflows

Faldaprevir_Mechanism_of_Action cluster_HCV_Lifecycle HCV Lifecycle in Hepatocyte HCV_RNA HCV RNA Genome Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS3_4A NS3/4A Protease Polyprotein->NS3_4A Cleavage Viral_Proteins Mature Viral Proteins NS3_4A->Viral_Proteins Processes NS3_4A->Viral_Proteins Replication_Complex Replication Complex Viral_Proteins->Replication_Complex New_HCV_RNA New HCV RNA Replication_Complex->New_HCV_RNA Replication This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->NS3_4A

Caption: Mechanism of action of this compound in inhibiting HCV replication.

HCV_Replicon_Assay_Workflow start Start: HCV Replicon Plasmid (WT or Mutant) in_vitro_transcription In Vitro Transcription start->in_vitro_transcription electroporation Electroporation into Huh-7 cells in_vitro_transcription->electroporation g418_selection G418 Selection (3-4 weeks) electroporation->g418_selection stable_cell_line Establish Stable Replicon Cell Line g418_selection->stable_cell_line drug_treatment Treat with this compound (Dose-Response) stable_cell_line->drug_treatment incubation Incubate (24-72h) drug_treatment->incubation luciferase_assay Luciferase Assay incubation->luciferase_assay data_analysis Data Analysis (EC50 Calculation) luciferase_assay->data_analysis end End: Determine this compound Potency data_analysis->end

Caption: Workflow for HCV replicon assay to determine this compound efficacy.

Site_Directed_Mutagenesis_Workflow start Start: Wild-Type HCV Replicon Plasmid design_primers Design Mutagenic Primers start->design_primers pcr PCR with PfuTurbo DNA Polymerase design_primers->pcr dpnI_digestion DpnI Digestion of Parental DNA pcr->dpnI_digestion transformation Transformation into E. coli dpnI_digestion->transformation plasmid_prep Plasmid Miniprep transformation->plasmid_prep sequencing Sequence Verification plasmid_prep->sequencing end End: Confirmed Mutant Replicon Plasmid sequencing->end

Caption: Workflow for site-directed mutagenesis to create resistant HCV replicons.

Experimental Protocols

HCV Replicon Assay for this compound Potency Determination

This protocol describes the use of a stable HCV subgenomic replicon system containing a luciferase reporter to determine the 50% effective concentration (EC50) of this compound.

Materials:

  • Huh-7 human hepatoma cells

  • HCV subgenomic replicon plasmid (genotype 1b, with Renilla or Firefly luciferase reporter and neomycin resistance gene)

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Non-Essential Amino Acids (NEAA)

  • Geneticin (G418)

  • This compound

  • DMSO (Dimethyl sulfoxide)

  • In vitro transcription kit (e.g., MEGAscript T7 Kit)

  • Electroporation apparatus and cuvettes

  • 384-well white, clear-bottom assay plates

  • Luciferase assay reagent (e.g., Renilla Luciferase Assay System)

  • Luminometer

Procedure:

  • Cell Culture:

    • Maintain Huh-7 cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 0.1 mM NEAA at 37°C in a 5% CO2 incubator.

    • For stable replicon cell lines, add 0.5 mg/mL G418 to the culture medium.

  • Generation of Stable Replicon Cell Lines:

    • Linearize the HCV replicon plasmid DNA.

    • Synthesize replicon RNA in vitro using a T7 RNA polymerase-based transcription kit.

    • Electroporate the in vitro transcribed RNA into Huh-7 cells. (Typical parameters: 4 x 10^6 cells with 1 µg RNA in a 0.4 cm cuvette).

    • Plate the electroporated cells and select for G418-resistant colonies by adding G418 (0.5-1.0 mg/mL) to the culture medium 24 hours post-electroporation.

    • Isolate and expand G418-resistant colonies over 3-4 weeks to establish a stable replicon-harboring cell line.[2]

  • This compound Potency Assay:

    • Prepare a serial dilution of this compound in DMSO. A 10-point, 3-fold serial dilution is recommended, with a starting concentration of approximately 44 µM.

    • Seed the stable HCV replicon cells in 384-well plates at a density of 2000 cells/well in 90 µL of culture medium without G418.

    • Add 0.4 µL of the diluted this compound to each well. Include DMSO-only wells as a negative control and a combination of potent HCV inhibitors as a positive control.

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

    • Remove the culture medium and add luciferase assay reagent according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase signal of the this compound-treated wells to the DMSO control.

    • Plot the normalized data against the logarithm of the this compound concentration.

    • Calculate the EC50 value using a four-parameter non-linear regression curve fit.

Site-Directed Mutagenesis of HCV Replicon Plasmids

This protocol outlines the procedure for introducing specific resistance-associated substitutions into the HCV replicon plasmid using a QuikChange-like site-directed mutagenesis method.

Materials:

  • Wild-type HCV replicon plasmid DNA

  • Mutagenic oligonucleotide primers (forward and reverse, complementary to each other)

  • PfuTurbo DNA polymerase or a similar high-fidelity polymerase

  • dNTP mix

  • Reaction buffer

  • DpnI restriction enzyme

  • Competent E. coli cells (e.g., XL1-Blue)

  • LB agar plates with appropriate antibiotic

  • Plasmid miniprep kit

  • DNA sequencing reagents and facility

Procedure:

  • Primer Design:

    • Design two complementary oligonucleotide primers, 25-45 bases in length, containing the desired mutation in the center.

    • The melting temperature (Tm) of the primers should be ≥ 78°C.

  • Mutagenesis PCR:

    • Set up the PCR reaction with the wild-type plasmid DNA, mutagenic primers, PfuTurbo DNA polymerase, dNTPs, and reaction buffer.

    • Perform thermal cycling (typically 12-18 cycles) to amplify the plasmid containing the mutation.

  • DpnI Digestion:

    • Add DpnI restriction enzyme directly to the amplification reaction.

    • Incubate at 37°C for 1 hour to digest the parental, methylated, non-mutated plasmid DNA.

  • Transformation:

    • Transform the DpnI-treated DNA into competent E. coli cells.

    • Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection.

    • Incubate overnight at 37°C.

  • Plasmid Isolation and Verification:

    • Select several colonies and grow overnight cultures.

    • Isolate the plasmid DNA using a miniprep kit.

    • Verify the presence of the desired mutation by DNA sequencing.

FRET-Based NS3/4A Protease Activity Assay

This protocol describes a cell-based Fluorescence Resonance Energy Transfer (FRET) assay to measure the activity of the HCV NS3/4A protease and the inhibitory effect of this compound.

Materials:

  • Mammalian cell line (e.g., Huh-7 or HEK293)

  • Expression plasmid for a FRET-based protease sensor (e.g., ECFP-linker-Citrine, where the linker contains an NS3/4A cleavage site).

  • Expression plasmid for HCV NS3/4A protease.

  • Cell culture medium and supplements.

  • Transfection reagent.

  • This compound.

  • Fluorescence microscope or plate reader capable of FRET measurements.

Procedure:

  • Cell Culture and Transfection:

    • Seed cells in a suitable format for microscopy or plate reading.

    • Co-transfect the cells with the FRET sensor plasmid and the NS3/4A protease expression plasmid.

  • Inhibitor Treatment:

    • After transfection, add this compound at various concentrations to the cell culture medium.

  • FRET Measurement:

    • After a suitable incubation period (e.g., 24-48 hours), measure the FRET signal. This can be done by measuring the emission of the acceptor (Citrine) upon excitation of the donor (ECFP).

    • A decrease in the FRET signal indicates cleavage of the sensor by the NS3/4A protease.

  • Data Analysis:

    • Quantify the FRET efficiency in the presence and absence of this compound.

    • Calculate the IC50 value of this compound by plotting the FRET signal against the drug concentration.

Conclusion

This compound, as a well-characterized HCV NS3/4A protease inhibitor, is an indispensable tool for the study of HCV drug resistance. The experimental protocols provided herein, including the HCV replicon assay, site-directed mutagenesis, and protease activity assays, form a robust platform for identifying and characterizing resistance-associated substitutions. The quantitative data and workflows presented offer a clear framework for researchers to investigate the molecular mechanisms of resistance, which is essential for the design of more durable and effective antiviral therapies against HCV.

References

Application Notes and Protocols for In Vivo Experimental Design Using Faldaprevir in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Faldaprevir (formerly BI 201335) is a potent, second-generation, once-daily inhibitor of the hepatitis C virus (HCV) NS3/4A protease.[1][2] Although its clinical development was discontinued due to the rapidly evolving landscape of HCV therapeutics, the preclinical data and experimental methodologies employed provide a valuable reference for researchers working with similar direct-acting antiviral agents.[3][4] this compound demonstrated highly potent in vitro activity against HCV genotypes 1a and 1b.[1][2] Preclinical studies in multiple animal species indicated a favorable absorption, distribution, metabolism, and excretion (ADME) profile, which supported its progression into clinical trials.[1][5]

These application notes provide a detailed overview of the in vivo experimental design for this compound in animal models, covering pharmacokinetics, efficacy, and safety assessment. The protocols are based on a combination of publicly available information on this compound and standard practices for preclinical evaluation of antiviral drugs.

Data Presentation: Quantitative Summary

Table 1: Pharmacokinetics of this compound in Preclinical Species
ParameterRatMonkeyDog
Oral Bioavailability (%) 29.125.535.6
Clearance (mL/min/kg) 173.02.6
Liver-to-Plasma Ratio 42Not ReportedNot Reported
Primary Route of Elimination MetabolismMetabolismMetabolism
Data sourced from cross-species pharmacokinetic studies.
Table 2: Preclinical Safety and Toxicology Overview (Representative)
Study TypeSpeciesDurationKey Observations (Expected for this class of drug)
Single-Dose Toxicity Rat, DogSingle doseWell-tolerated at anticipated therapeutic doses.
Repeat-Dose Toxicity Rat, Dog4 weeksDetermination of No-Observed-Adverse-Effect-Level (NOAEL). Potential for mild gastrointestinal effects at high doses.
Safety Pharmacology Rat, DogAcuteNo significant effects on cardiovascular, respiratory, or central nervous systems at therapeutic exposures.
Genotoxicity In vitro/In vivoN/ANo evidence of mutagenic or clastogenic potential.
Specific toxicology data for this compound is not publicly available. This table represents a typical preclinical toxicology evaluation for a small molecule antiviral drug.

Experimental Protocols

Pharmacokinetic Studies in Rats

Objective: To determine the pharmacokinetic profile and tissue distribution of this compound following oral administration in rats.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound

  • Vehicle for oral administration (e.g., 0.5% w/v methylcellulose in water)

  • Oral gavage needles

  • Blood collection supplies (e.g., EDTA tubes, syringes)

  • Tissue homogenization equipment

  • LC-MS/MS for bioanalysis

Protocol:

  • Animal Acclimatization: House animals in standard conditions for at least one week prior to the study.

  • Formulation Preparation: Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., 10 mg/mL). Ensure homogeneity of the suspension.

  • Dosing: Administer a single oral dose of this compound (e.g., 10 mg/kg) to a cohort of rats via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at pre-dose and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

  • Plasma Preparation: Centrifuge the blood samples to separate plasma and store at -80°C until analysis.

  • Tissue Distribution (Optional): At the terminal time point, euthanize the animals and collect tissues of interest (e.g., liver, kidney, intestine). Homogenize tissues and store at -80°C.

  • Bioanalysis: Quantify this compound concentrations in plasma and tissue homogenates using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, clearance, and volume of distribution) using appropriate software.

In Vivo Efficacy Studies in HCV-Infected uPA-SCID Mice

Objective: To evaluate the antiviral efficacy of this compound in a humanized mouse model of HCV infection.

Materials:

  • uPA+/+-SCID mice engrafted with human hepatocytes

  • HCV-positive human serum for inoculation

  • This compound

  • Vehicle for oral administration

  • Blood collection supplies

  • qRT-PCR reagents for HCV RNA quantification

Protocol:

  • Animal Model: Utilize uPA+/+-SCID mice with stable engraftment of human hepatocytes.

  • HCV Infection: Inoculate mice with HCV-positive human serum. Monitor serum HCV RNA levels until a stable infection is established (typically 4-6 weeks post-inoculation).

  • Treatment Groups: Randomize infected mice into treatment and vehicle control groups.

  • Dosing: Administer this compound orally once daily at various dose levels (e.g., 10, 30, 100 mg/kg) for a specified duration (e.g., 14 days).

  • Monitoring: Collect blood samples at baseline and at regular intervals during and after treatment to monitor serum HCV RNA levels.

  • HCV RNA Quantification: Extract viral RNA from serum and quantify HCV RNA levels using a validated qRT-PCR assay.

  • Data Analysis: Calculate the log10 reduction in HCV RNA levels from baseline for each treatment group and compare with the vehicle control group.

Repeat-Dose Toxicology Studies in Dogs

Objective: To assess the safety and tolerability of this compound following daily oral administration to dogs for 28 days.

Materials:

  • Beagle dogs

  • This compound

  • Gelatin capsules for oral administration

  • Clinical pathology and histopathology equipment

Protocol:

  • Animal Acclimatization and Baseline Assessment: Acclimatize dogs to the study conditions and perform baseline clinical observations, body weight measurements, and collection of blood and urine for clinical pathology.

  • Treatment Groups: Assign animals to different dose groups (e.g., low, mid, high dose) and a control group (vehicle).

  • Dosing: Administer this compound in gelatin capsules once daily for 28 consecutive days.

  • Clinical Monitoring: Conduct daily clinical observations for any signs of toxicity. Record body weight and food consumption weekly.

  • Clinical Pathology: Collect blood and urine samples at regular intervals for hematology, clinical chemistry, and urinalysis.

  • Toxicokinetics: Collect blood samples at specified time points to determine the systemic exposure to this compound.

  • Necropsy and Histopathology: At the end of the study, perform a full necropsy on all animals. Collect a comprehensive set of tissues for histopathological examination.

  • Data Evaluation: Analyze all data to identify any dose-related adverse effects and determine the No-Observed-Adverse-Effect-Level (NOAEL).

Mandatory Visualizations

experimental_workflow cluster_pk Pharmacokinetic Studies cluster_efficacy Efficacy Studies cluster_toxicology Toxicology Studies pk_animal Select Animal Model (e.g., Rat) pk_formulate Formulate this compound pk_animal->pk_formulate pk_dose Administer Single Oral Dose pk_formulate->pk_dose pk_sample Collect Blood/Tissue Samples pk_dose->pk_sample pk_analyze LC-MS/MS Analysis pk_sample->pk_analyze pk_data Calculate PK Parameters pk_analyze->pk_data eff_model uPA-SCID Mouse Model with Human Hepatocytes eff_infect Infect with HCV eff_model->eff_infect eff_treat Administer this compound eff_infect->eff_treat eff_monitor Monitor HCV RNA Levels eff_treat->eff_monitor eff_quantify qRT-PCR Analysis eff_monitor->eff_quantify eff_assess Assess Viral Load Reduction eff_quantify->eff_assess tox_species Select Species (Rodent & Non-Rodent) tox_dose Repeat-Dose Administration tox_species->tox_dose tox_monitor Clinical & Pathological Monitoring tox_dose->tox_monitor tox_tk Toxicokinetics tox_dose->tox_tk tox_necropsy Necropsy & Histopathology tox_monitor->tox_necropsy tox_noael Determine NOAEL tox_necropsy->tox_noael

Caption: General workflow for preclinical in vivo evaluation of this compound.

hcv_ns3_4a_inhibition HCV_Polyprotein HCV Polyprotein NS3_4A NS3/4A Protease HCV_Polyprotein->NS3_4A Cleavage Viral_Proteins Mature Viral Proteins NS3_4A->Viral_Proteins This compound This compound This compound->NS3_4A Inhibition Replication Viral Replication Viral_Proteins->Replication

Caption: Mechanism of action of this compound in inhibiting HCV replication.

References

Application Notes and Protocols for High-Throughput Screening Assays Utilizing Faldaprevir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Faldaprevir (formerly BI 201335) is a potent, second-generation, non-covalent, competitive inhibitor of the hepatitis C virus (HCV) NS3/4A protease.[1][2] The NS3/4A protease is a crucial enzyme for HCV replication, responsible for cleaving the viral polyprotein into mature non-structural proteins.[2][3] Inhibition of this protease is a clinically validated strategy for the treatment of chronic HCV infection.[3] this compound has demonstrated significant antiviral activity against multiple HCV genotypes, particularly genotypes 1a and 1b.[1]

These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) assays, both as a reference compound for inhibitor screening and as a tool for studying the HCV NS3/4A protease. The protocols described are based on established methodologies for HCV protease inhibitor screening, including biochemical and cell-based assays.

Signaling Pathway of HCV NS3/4A Protease

The HCV NS3/4A protease is a heterodimeric complex where the NS3 protein contains the serine protease catalytic domain, and the NS4A protein acts as a cofactor, essential for the proper folding and localization of the NS3 protease. The primary function of the NS3/4A protease is the post-translational processing of the HCV polyprotein at four specific cleavage sites (NS3/NS4A, NS4A/NS4B, NS4B/NS5A, and NS5A/NS5B), leading to the release of mature non-structural proteins required for viral replication. This compound directly binds to the active site of the NS3 protease, inhibiting its catalytic activity and thus preventing polyprotein processing and subsequent viral replication.

HCV_NS3_4A_Pathway cluster_host_cell Hepatocyte HCV_RNA HCV RNA Genome Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS3_4A NS3/4A Protease Polyprotein->NS3_4A Autocatalytic Cleavage Replication_Complex Viral Replication Complex Assembly NS3_4A->Replication_Complex Polyprotein Processing Viral_Replication HCV RNA Replication Replication_Complex->Viral_Replication This compound This compound This compound->NS3_4A Inhibition

Caption: this compound inhibits HCV replication by targeting the NS3/4A protease.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound and typical performance metrics for HTS assays targeting the HCV NS3/4A protease.

Table 1: In Vitro Activity of this compound against HCV Genotypes

ParameterHCV Genotype 1aHCV Genotype 1bHCV Genotypes 2-6
Ki (nM) 2.62.02 - 230
Replicon EC50 (nM) 6.5 - 133.1 - 7.1Not widely reported
Data sourced from[1][2]

Table 2: Typical HTS Assay Performance Metrics for HCV NS3/4A Protease Assays

ParameterValueDescription
Z'-factor > 0.6A measure of assay quality, with > 0.5 considered excellent for HTS.[4][5]
Coefficient of Variation (CV%) < 10%Indicates the reproducibility of the assay.
Signal-to-Background (S/B) Ratio > 3The ratio of the signal from an uninhibited reaction to the background signal.
These are generally accepted values for robust HTS assays and have been reported for similar HCV protease assays.[5][6]

Experimental Protocols

Biochemical HTS Assay for HCV NS3/4A Protease Inhibitors using FRET

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to screen for inhibitors of recombinant HCV NS3/4A protease. This compound can be used as a positive control for inhibition.

Workflow Diagram:

FRET_Assay_Workflow start Start dispense_compounds Dispense Compounds and this compound (Control) into 384-well plate start->dispense_compounds add_enzyme Add Recombinant HCV NS3/4A Protease dispense_compounds->add_enzyme incubate1 Incubate at Room Temperature add_enzyme->incubate1 add_substrate Add FRET Substrate incubate1->add_substrate incubate2 Incubate at 37°C add_substrate->incubate2 read_fluorescence Read Fluorescence (Excitation/Emission) incubate2->read_fluorescence analyze_data Data Analysis (Calculate % Inhibition and IC50) read_fluorescence->analyze_data end End analyze_data->end Replicon_Assay_Workflow start Start seed_cells Seed HCV Replicon Cells into 384-well plates start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 add_compounds Add Test Compounds and this compound (Control) incubate1->add_compounds incubate2 Incubate for 48-72 hours add_compounds->incubate2 lyse_cells Lyse Cells and Add Luciferase Substrate incubate2->lyse_cells cytotoxicity_assay Perform Parallel Cytotoxicity Assay (e.g., CellTiter-Glo®) incubate2->cytotoxicity_assay read_luminescence Read Luminescence lyse_cells->read_luminescence analyze_data Data Analysis (Calculate EC50 and CC50) read_luminescence->analyze_data cytotoxicity_assay->analyze_data end End analyze_data->end

References

Application Notes and Protocols for the Quantification of Faldaprevir in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methods for the quantitative analysis of Faldaprevir in biological matrices, primarily human plasma and urine. The protocols are designed to be used in research and clinical settings for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development. The primary method detailed is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), which offers high sensitivity and selectivity.

Introduction

This compound is a potent inhibitor of the hepatitis C virus (HCV) NS3/NS4A protease, a key enzyme in the viral replication cycle. Accurate quantification of this compound in biological samples is crucial for understanding its pharmacokinetic profile, ensuring therapeutic efficacy, and monitoring patient safety. The methods described herein provide robust and reliable procedures for such analyses.

Quantitative Data Summary

The following tables summarize the performance characteristics of validated HPLC-MS/MS methods for the quantification of this compound in human plasma and urine.

Table 1: this compound Quantification in Human Plasma using HPLC-MS/MS [1][2]

ParameterMethod 1Method 2
Sample Preparation Solid-Phase Extraction (SPE)Not Specified
Linear Calibration Range 10 - 10,000 ng/mL0.2 - 250 ng/mL
Lower Limit of Quantification (LLOQ) 10 ng/mL0.2 ng/mL
Intra-run Accuracy (%) Not Reported≤ 8.95%
Inter-run Accuracy (%) Not Reported≤ 5.38%
Intra-run Precision (CV%) Not Reported≤ 7.69%
Inter-run Precision (CV%) Not Reported≤ 6.32%
Internal Standard [D7]-BI00201335ZWNot Specified

Table 2: this compound Quantification in Human Urine using HPLC-MS/MS [2]

ParameterReported Method
Sample Preparation Not Specified
Linear Calibration Range 1 - 1,000 ng/mL
Intra-run Accuracy (%) ≤ 6.00%
Inter-run Accuracy (%) ≤ -2.33%
Intra-run Precision (CV%) ≤ 5.82%
Inter-run Precision (CV%) ≤ 5.21%

Experimental Protocols

Method 1: Quantification of this compound in Human Plasma by HPLC-MS/MS with Solid-Phase Extraction

This protocol is based on a validated method for the determination of this compound in human plasma.[1]

1. Materials and Reagents:

  • This compound reference standard

  • [D7]-BI00201335ZW (Internal Standard)

  • Human plasma (K2EDTA)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • Solid-Phase Extraction (SPE) cartridges (Specific type to be optimized, e.g., C18)

  • Standard laboratory equipment (vortex mixer, centrifuge, pipettes)

2. Sample Preparation (Solid-Phase Extraction):

A detailed workflow for a generic solid-phase extraction procedure is provided below. The specific volumes and reagents should be optimized for this compound.

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post Post-Extraction start Start: Plasma Sample add_is Add Internal Standard start->add_is vortex1 Vortex add_is->vortex1 condition Condition SPE Cartridge vortex1->condition load Load Sample condition->load wash Wash Cartridge load->wash elute Elute this compound wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute evaporate->reconstitute end Inject into LC-MS/MS reconstitute->end

Solid-Phase Extraction Workflow for this compound Analysis.

  • Protocol Steps:

    • Thaw plasma samples at room temperature.

    • To 500 µL of plasma, add the internal standard solution.

    • Vortex mix for 30 seconds.

    • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

    • Elution: Elute this compound and the internal standard with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).

    • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

    • Transfer to an autosampler vial for injection into the LC-MS/MS system.

3. HPLC-MS/MS Conditions:

  • HPLC System: Agilent, Shimadzu, Waters, or equivalent.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is recommended.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: Linear gradient to 90% B

    • 2.5-3.0 min: Hold at 90% B

    • 3.0-3.1 min: Return to 10% B

    • 3.1-5.0 min: Equilibrate at 10% B

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions: To be determined by direct infusion of this compound and the internal standard.

Method 2: Generic Protocol for Quantification of Antivirals in Plasma by HPLC-MS/MS with Protein Precipitation

This protocol provides a general workflow for sample preparation using protein precipitation, a common and rapid technique for bioanalytical sample preparation.

1. Materials and Reagents:

  • This compound reference standard

  • Internal Standard

  • Human plasma (K2EDTA)

  • Acetonitrile (containing 0.1% formic acid)

  • Standard laboratory equipment

2. Sample Preparation (Protein Precipitation):

PP_Workflow cluster_prep Sample Preparation cluster_separation Separation cluster_analysis Analysis start Start: Plasma Sample add_is Add Internal Standard start->add_is add_acn Add Acetonitrile (Precipitating Agent) add_is->add_acn vortex Vortex add_acn->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer end Inject into LC-MS/MS transfer->end

Protein Precipitation Workflow for this compound Analysis.

  • Protocol Steps:

    • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard solution.

    • Add 300 µL of cold acetonitrile (containing 0.1% formic acid).

    • Vortex for 1 minute to precipitate the proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean autosampler vial.

    • Inject an aliquot into the LC-MS/MS system.

3. HPLC-MS/MS Conditions:

  • The HPLC-MS/MS conditions would be similar to those described in Method 1 and should be optimized for this compound.

Signaling Pathways and Logical Relationships

The quantification of this compound is a critical component in understanding its pharmacokinetic and pharmacodynamic profile. The following diagram illustrates the relationship between drug administration, sample analysis, and the resulting pharmacokinetic data that informs clinical decisions.

PK_PD_Relationship cluster_clinical Clinical Phase cluster_analytical Bioanalytical Phase cluster_modeling Pharmacokinetic Modeling admin This compound Administration sampling Biological Sample Collection (Plasma, Urine) admin->sampling quant Quantification of This compound Concentration (LC-MS/MS) sampling->quant data Concentration-Time Data Generation quant->data pk_params Calculation of PK Parameters (AUC, Cmax, T1/2) data->pk_params dose_opt Dose Optimization and Therapeutic Recommendations pk_params->dose_opt

Relationship between Bioanalysis and Pharmacokinetics.

Conclusion

The HPLC-MS/MS methods described provide a sensitive and reliable approach for the quantification of this compound in biological samples. The choice between solid-phase extraction and protein precipitation will depend on the required level of sample cleanup, throughput needs, and laboratory resources. Proper method validation in accordance with regulatory guidelines is essential to ensure the accuracy and precision of the data generated.

References

Troubleshooting & Optimization

Troubleshooting Faldaprevir solubility issues for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Faldaprevir in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as BI 201335) is an experimental antiviral drug that was developed for the treatment of Hepatitis C.[1] It functions as a highly potent and selective, noncovalent competitive inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease.[2][3][4] This protease is a crucial enzyme for HCV replication, as it processes the viral polyprotein into mature viral proteins.[5][6] By inhibiting this enzyme, this compound blocks the viral replication cycle.[4]

Q2: What is the aqueous solubility of this compound?

This compound is a poorly soluble drug. Its aqueous solubility is reported to be 8.1 µg/mL at a neutral pH of 7.[2] This low solubility can present challenges when preparing solutions for in vitro experiments in aqueous buffers or cell culture media.

Q3: What is the recommended solvent for preparing this compound stock solutions for in vitro assays?

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[4] It is possible to dissolve this compound in DMSO at a concentration of up to 2 mg/mL; however, this may require sonication and warming to fully solubilize the compound.[4]

Q4: Are there any special considerations when using DMSO to dissolve this compound?

Yes. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in the DMSO can significantly reduce its ability to dissolve this compound.[4] Therefore, it is critical to use a fresh, unopened bottle of anhydrous, high-purity DMSO for the best results.[4] Stock solutions, once prepared, should be stored under nitrogen at -20°C for short-term storage (1 month) or -80°C for long-term storage (6 months), protected from light.[4]

Troubleshooting Guide

Q5: I am having trouble dissolving this compound in DMSO, even at a low concentration. What steps can I take?

If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:

  • Verify DMSO Quality: Ensure you are using a new, high-purity, anhydrous grade of DMSO.[4] Older bottles of DMSO may have absorbed atmospheric moisture, which will hinder solubility.

  • Apply Gentle Heat: Warm the solution gently in a water bath (e.g., 37°C). Do not overheat, as this could degrade the compound.

  • Use Sonication: Place the vial in an ultrasonic bath. The mechanical energy can help break up compound aggregates and facilitate dissolution.[4]

  • Increase Solubilization Time: Allow more time for the compound to dissolve, vortexing intermittently.

Q6: My this compound stock solution is clear, but the compound precipitates when I dilute it into my aqueous cell culture medium or buffer. How can I resolve this?

This is a common issue with poorly soluble compounds dissolved in a strong organic solvent like DMSO. The abrupt change in solvent polarity causes the compound to crash out of solution. Here are some strategies to mitigate this:

  • Lower the Final DMSO Concentration: Aim for a final DMSO concentration in your assay that is as low as possible, typically well below 0.5%, to minimize solvent-induced toxicity and improve compound solubility.

  • Perform Serial Dilutions: Instead of a single large dilution, perform a series of intermediate dilutions in your aqueous buffer or medium. This gradual change in solvent composition can help keep the compound in solution.

  • Increase Mixing/Vortexing: When adding the this compound stock to the aqueous medium, vortex or pipette mix the solution immediately and vigorously to ensure rapid dispersion.

  • Consider Pluronic F-127: For particularly challenging situations, the addition of a small amount of a non-ionic surfactant like Pluronic F-127 to the final dilution buffer can help to maintain the solubility of hydrophobic compounds.

Q7: I am observing cytotoxicity in my cell-based assays that does not seem to be related to this compound's known activity. Could the solvent be the cause?

Yes, this is a possibility. While DMSO is widely used as a solvent in cell culture experiments, it can be toxic to cells, especially at higher concentrations.

  • Include a Vehicle Control: Always include a "vehicle control" in your experiments. This control should contain the highest concentration of DMSO used in your assay but no this compound. This will allow you to distinguish between the cytotoxic effects of the solvent and the effects of your compound.

  • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is non-toxic for your specific cell line. Most cell lines can tolerate DMSO concentrations up to 0.5%, but this should be determined empirically.

  • Assess Stock Solution for Degradation: If the stock solution was not stored properly (e.g., exposed to light or high temperatures), the compound may have degraded into a more toxic substance.

Quantitative Data Summary

Table 1: Physicochemical Properties and Solubility of this compound

PropertyValueReference
Molecular FormulaC₄₀H₄₉BrN₆O₉S[7]
Molar Mass869.83 g/mol [1]
Aqueous Solubility (pH 7)8.1 µg/mL[2]
Recommended SolventDimethyl Sulfoxide (DMSO)[4]
Max Solubility in DMSO2 mg/mL (with ultrasonic and warming)[4]

Experimental Protocols

Protocol 1: Preparation of a 2 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder

    • New, unopened bottle of anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes or amber glass vials

    • Calibrated analytical balance

    • Sonicator bath

  • Procedure:

    • Calculate the required mass of this compound to prepare the desired volume of a 2 mM stock solution (Molar Mass = 869.83 g/mol ). For 1 mL of a 2 mM solution, you will need 1.74 mg of this compound.

    • Weigh the calculated amount of this compound powder and place it into a sterile vial.

    • Add the required volume of anhydrous DMSO to the vial.

    • Vortex the solution vigorously for 2-3 minutes.

    • If the compound is not fully dissolved, place the vial in a sonicator bath for 10-15 minutes. Gentle warming to 37°C can be applied if necessary.[4]

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C, protected from light.[4]

Protocol 2: Preparation of Working Solutions for a Cell-Based Assay

  • Objective: To prepare a series of working solutions for treating cells in a 96-well plate, with a final DMSO concentration of 0.1%.

  • Procedure:

    • Thaw a single aliquot of the 2 mM this compound stock solution.

    • Perform an initial 1:100 dilution of the stock solution into sterile cell culture medium to create a 20 µM intermediate solution. (e.g., 5 µL of 2 mM stock into 495 µL of medium). This intermediate solution now contains 1% DMSO.

    • Vortex the intermediate solution immediately and vigorously.

    • Perform a final 1:10 dilution of the intermediate solution directly into the cell culture wells to achieve the desired final concentrations. For example, to achieve a final concentration of 2 µM, add 10 µL of the 20 µM intermediate solution to wells containing 90 µL of medium. This results in a final DMSO concentration of 0.1%.

    • Remember to prepare a vehicle control by performing the same dilutions with DMSO that does not contain this compound.

Visualizations

Faldaprevir_Preparation_Workflow cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso solubilize Vortex / Sonicate / Warm add_dmso->solubilize store Aliquot & Store at -80°C solubilize->store thaw Thaw Stock Aliquot store->thaw Begin Experiment intermediate Prepare Intermediate Dilution in Aqueous Medium thaw->intermediate final_dilution Add to Assay Plate (Final Dilution) intermediate->final_dilution assay Perform In Vitro Assay final_dilution->assay

Caption: Workflow for preparing this compound for in vitro assays.

HCV_Signaling_Pathway cluster_HCV HCV Life Cycle cluster_Host Host Cell HCV_RNA HCV Genomic RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS3_4A NS3/4A Protease Polyprotein->NS3_4A Activation Viral_Proteins Mature Viral Proteins NS3_4A->Viral_Proteins Cleavage Replication Viral Replication Viral_Proteins->Replication This compound This compound This compound->NS3_4A Inhibition

References

Optimizing Faldaprevir dosage and treatment duration in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Faldaprevir in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in cell culture?

This compound (also known as BI 201335) is a highly potent and selective inhibitor of the Hepatitis C Virus (HCV) NS3/4A serine protease.[1] In the HCV replication cycle, the NS3/4A protease is essential for cleaving the viral polyprotein into mature non-structural proteins (NS4A, NS4B, NS5A, and NS5B) that are necessary for viral replication.[2][3] this compound is a noncovalent, competitive inhibitor that binds to the active site of the NS3/4A protease, thereby preventing polyprotein processing and ultimately inhibiting viral replication.[1] Inhibition of the NS3/4A protease not only disrupts the formation of the viral replicase complex but can also interfere with the virus's ability to evade the host's innate immune response.[4][5]

Q2: Which cell lines are suitable for in vitro experiments with this compound?

The most common cell line used for studying HCV replication and the efficacy of inhibitors like this compound is the human hepatoma cell line, Huh-7, and its derivatives.[6][7] These cells are highly permissive for HCV replication. Often, experiments utilize HCV replicon systems, which are genetically engineered subgenomic or full-length HCV RNAs that can replicate autonomously within these cells.[6][8] Reporter replicons, which express genes like luciferase, are particularly useful for quantifying viral replication in a high-throughput manner.[6][7]

Q3: What is a typical effective concentration (EC50) of this compound in cell culture?

The EC50 of this compound can vary depending on the HCV genotype and the specific replicon system used. For HCV genotype 1a, the reported EC50 in a replicon assay is approximately 13 nM, while for genotype 1b, it is around 7.1 nM.[1] It is crucial to determine the EC50 in your specific experimental system.

Q4: How should this compound be prepared for cell culture experiments?

This compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. This stock solution can then be serially diluted in cell culture medium to achieve the desired final concentrations for your experiment. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Q5: How can I assess the cytotoxicity of this compound in my cell line?

It is essential to evaluate the cytotoxicity of this compound to ensure that any observed reduction in viral replication is not due to cell death. The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces the viability of uninfected cells by 50%.[9] This can be determined using various cytotoxicity assays, such as the MTT, MTS, or neutral red uptake assays.[10][11] The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a measure of the compound's therapeutic window.[9] A higher SI value indicates greater selectivity for antiviral activity over cytotoxicity.

Quantitative Data Summary

ParameterValueCell Type/Assay ConditionReference
EC50 (Genotype 1a) 13 nMHuh-7 cells, HCV replicon assay[1]
EC50 (Genotype 1b) 7.1 nMHuh-7 cells, HCV replicon assay[1]
EC50 (SARS-CoV-2) 23 µMVero E6 cells[12][13]
CC50 >50% cell viability at highest tested concentrationsVero E6 cells[13]
Selectivity Index (SI) 6.3Based on assays in Vero E6 cells[12][13]
Human Plasma Protein Binding 99.8%In vitro[1]

Experimental Protocols

Protocol: Determination of this compound EC50 in an HCV Replicon Assay

This protocol outlines a method for determining the 50% effective concentration (EC50) of this compound using an HCV replicon cell line that expresses a reporter gene (e.g., luciferase).

Materials:

  • Huh-7 cells harboring an HCV luciferase reporter replicon

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS, non-essential amino acids, and antibiotics)

  • This compound

  • DMSO

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count the HCV replicon cells.

    • Seed the cells in a white, clear-bottom 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Preparation and Addition:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete medium to create a range of concentrations (e.g., from 100 µM down to 1 pM). Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

    • After 24 hours of cell incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control. Include a "cells only" control with fresh medium.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours. The optimal incubation time should be determined based on the replication kinetics of the specific replicon.

  • Luciferase Assay:

    • After the incubation period, remove the medium from the wells.

    • Lyse the cells and measure luciferase activity according to the manufacturer's instructions for your chosen luciferase assay system.

  • Data Analysis:

    • Normalize the luciferase signal for each well to the average of the vehicle control wells.

    • Plot the normalized luciferase activity against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., a four-parameter logistic curve) to calculate the EC50 value.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High variability in reporter gene signal between replicate wells Inconsistent cell seeding, edge effects in the plate, or contamination.Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate. Use proper aseptic technique.
Loss of this compound efficacy over time or in subsequent experiments Development of drug resistance. Emergence of resistant viral variants with mutations in the NS3/4A protease region.[14][15]Sequence the NS3/4A region of the replicon to identify potential resistance mutations. Consider using this compound in combination with other HCV inhibitors that have different mechanisms of action.
Observed antiviral effect is accompanied by changes in cell morphology or reduced cell viability This compound is exhibiting cytotoxicity at the tested concentrations.Perform a cytotoxicity assay (e.g., MTT or neutral red uptake) on uninfected cells to determine the CC50 of this compound. Ensure that the effective concentrations used are well below the cytotoxic concentrations.
Low or no reporter signal in control wells Poor replication of the HCV replicon. Problems with the reporter assay reagents.Ensure the replicon cell line is healthy and has not been passaged too many times. Confirm the activity of the luciferase assay reagents with a positive control.
Inconsistent EC50 values between experiments Variations in cell density, incubation time, or passage number of the cells.Standardize all experimental parameters, including cell seeding density, treatment duration, and the passage number of the cells used.

Visualizations

HCV_Replication_and_Faldaprevir_Action cluster_host_cell Hepatocyte cluster_this compound This compound Action HCV_Entry HCV Entry Uncoating Uncoating & RNA Release HCV_Entry->Uncoating Translation Translation of Viral Polyprotein Uncoating->Translation Polyprotein_Processing Polyprotein Processing Translation->Polyprotein_Processing Replication_Complex Replication Complex Formation Polyprotein_Processing->Replication_Complex RNA_Replication RNA Replication Replication_Complex->RNA_Replication Assembly Virion Assembly RNA_Replication->Assembly Release Virion Release Assembly->Release This compound This compound NS3_4A NS3/4A Protease This compound->NS3_4A Inhibits NS3_4A->Polyprotein_Processing Required for

Caption: this compound inhibits the HCV NS3/4A protease, a crucial enzyme for viral polyprotein processing.

Experimental_Workflow cluster_planning Phase 1: Assay Development cluster_execution Phase 2: Dose-Response Analysis cluster_analysis Phase 3: Data Analysis and Optimization Select_Cells Select HCV Replicon Cell Line Optimize_Seeding Optimize Cell Seeding Density Select_Cells->Optimize_Seeding Determine_Incubation Determine Optimal Incubation Time Optimize_Seeding->Determine_Incubation Prepare_this compound Prepare this compound Serial Dilutions Determine_Incubation->Prepare_this compound Treat_Cells Treat Cells with this compound Prepare_this compound->Treat_Cells Measure_Replication Measure Viral Replication (e.g., Luciferase Assay) Treat_Cells->Measure_Replication Measure_Cytotoxicity Measure Cytotoxicity (e.g., MTT Assay) Treat_Cells->Measure_Cytotoxicity Calculate_EC50 Calculate EC50 Measure_Replication->Calculate_EC50 Calculate_CC50 Calculate CC50 Measure_Cytotoxicity->Calculate_CC50 Calculate_SI Calculate Selectivity Index (SI) Calculate_EC50->Calculate_SI Calculate_CC50->Calculate_SI Optimize_Dosage Optimize Dosage and Duration Calculate_SI->Optimize_Dosage

Caption: Workflow for optimizing this compound dosage and treatment duration in cell culture.

References

Identifying and mitigating Faldaprevir off-target effects in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential off-target effects of Faldaprevir in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective inhibitor of the hepatitis C virus (HCV) NS3/4A protease. This enzyme is crucial for the cleavage of the HCV polyprotein, a necessary step for viral replication. By inhibiting this protease, this compound blocks the viral life cycle.

Q2: What are the known off-target interactions of this compound in a clinical context?

In clinical and preclinical studies, this compound has been shown to interact with certain host proteins, which can be considered off-target effects. These primarily include drug-metabolizing enzymes and transporters. Specifically, this compound is a substrate and inhibitor of Cytochrome P450 3A (CYP3A) and a substrate of the organic anion-transporting polypeptide 1B1 (OATP1B1).[1][2] Inhibition of these proteins can lead to drug-drug interactions and may manifest as off-target effects in experimental systems that express these proteins.

Q3: Are there any known impurities or degradation products of this compound that could affect my experiments?

While specific degradation pathways for this compound under various experimental conditions are not extensively published, it is crucial to consider the stability of the compound in your specific assay buffer and storage conditions. Forced degradation studies on similar antiviral compounds have shown that they can be susceptible to acidic and oxidative conditions.[3] It is recommended to prepare fresh solutions of this compound and protect them from light and extreme pH to minimize the risk of artifacts from degradation products.

Q4: I am observing unexpected effects on cell proliferation in my experiments with this compound. Could this be an off-target effect?

While there is no direct evidence of this compound affecting cell proliferation pathways, some other protease inhibitors, such as those used in HIV therapy, have been reported to impact cell proliferation and induce cellular senescence.[4][5] Therefore, it is plausible that this compound could have off-target effects on cellular growth. It is crucial to include appropriate controls to investigate this possibility, such as comparing its effects on different cell lines or using a structurally related but inactive control compound if available.

Troubleshooting Guides

Issue 1: Unexpected Phenotype Observed in Cell-Based Assays

Symptom: You observe a cellular phenotype (e.g., changes in morphology, viability, or signaling pathways) that is inconsistent with the known function of HCV NS3/4A protease.

Possible Cause: this compound may be interacting with one or more off-target proteins in your cell model.

Troubleshooting Steps:

  • Confirm On-Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to verify that this compound is engaging with its intended target (if expressed in your cells) or a known target in a control cell line. A lack of target engagement at the concentrations used might suggest the observed phenotype is entirely due to off-target effects.

  • Dose-Response Analysis: Perform a detailed dose-response curve. A significant separation between the concentration required for the unexpected phenotype and the IC50 for NS3/4A protease inhibition may indicate an off-target effect.

  • Counter-Screening: If you have a hypothesis about a potential off-target (e.g., based on the phenotype), perform a specific assay for that target. For instance, if you observe changes in cell signaling, a targeted kinase assay could be informative.

  • Use of a Negative Control: If available, use a structurally similar but inactive analog of this compound. If the inactive analog does not produce the same phenotype, it strengthens the evidence that the effect is due to a specific interaction of this compound. Boehringer Ingelheim has mentioned BI-1675 as a potential negative control, though it is structurally more related to another inhibitor, BI-1230.[6]

  • Orthogonal Assays: Validate the phenotype using a different assay method to rule out assay-specific artifacts.

Issue 2: High Background or False Positives in Biochemical Assays

Symptom: In a biochemical screen (e.g., a protease or kinase assay), this compound appears to inhibit multiple, unrelated enzymes.

Possible Cause:

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes.

  • Assay Interference: this compound might interfere with the assay technology itself (e.g., fluorescence or luminescence).

  • Reactive Impurities: Degradation products or impurities in the this compound sample could be causing non-specific inhibition.

Troubleshooting Steps:

  • Check for Aggregation: Include a non-ionic detergent like Triton X-100 (at a concentration above the critical micelle concentration, e.g., 0.01%) in the assay buffer to disrupt potential aggregates. A significant shift in the IC50 in the presence of the detergent suggests aggregation was an issue.

  • Assay Interference Controls: Run control experiments without the enzyme to see if this compound affects the assay signal directly.

  • Purity Analysis: If possible, verify the purity of your this compound stock using techniques like HPLC.

  • Vary Enzyme and Substrate Concentrations: True inhibitors should display a consistent IC50 under varying enzyme and substrate concentrations (depending on the mechanism of inhibition), whereas non-specific inhibitors often show varying potency.

Quantitative Data Summary

The following table summarizes the known inhibitory concentrations (IC50) of this compound against its primary target and key off-targets identified in preclinical studies. This data can help researchers design experiments at concentrations that are selective for the on-target activity.

TargetIC50 (µM)SpeciesAssay Type
HCV NS3/4A Protease (Genotype 1b) 0.0071 -Replicon Assay
CYP2C92.8HumanIn vitro
CYP2C195.8HumanIn vitro
OATP1B10.57HumanIn vitro
OATP1B30.18HumanIn vitro

Data sourced from opnMe.com by Boehringer Ingelheim and other publications.[6]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is a general guideline for verifying the engagement of this compound with its target protein in a cellular context.

Materials:

  • Cell line of interest

  • This compound

  • DMSO (vehicle control)

  • PBS (Phosphate Buffered Saline)

  • Protease inhibitor cocktail

  • Lysis buffer (e.g., PBS with 0.4% NP-40 and protease inhibitors)

  • Antibody against the target protein

  • Secondary antibody for Western blotting

  • SDS-PAGE and Western blotting equipment

Methodology:

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat cells with various concentrations of this compound or DMSO for a specified time (e.g., 1-2 hours) at 37°C.

  • Heating Step:

    • After treatment, harvest the cells and wash with PBS.

    • Resuspend the cell pellets in PBS and aliquot into PCR tubes.

    • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes in a PCR cycler, followed by cooling to 4°C.

  • Cell Lysis:

    • Lyse the cells by adding lysis buffer and incubating on ice.

    • Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.

  • Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble target protein in each sample by Western blotting.

    • Quantify the band intensities and plot them against the temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[7][8][9][10]

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol can be adapted to screen this compound against a panel of kinases to identify potential off-target kinase interactions.

Materials:

  • Purified active kinase

  • Kinase-specific substrate

  • This compound

  • ATP

  • Kinase assay buffer (typically contains MgCl2, DTT, and a buffer like Tris-HCl)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega or similar)

  • Microplate reader

Methodology:

  • Reaction Setup:

    • In a microplate, add the kinase assay buffer.

    • Add this compound at various concentrations (and a DMSO control).

    • Add the purified kinase and the specific substrate.

    • Incubate briefly at room temperature.

  • Initiate Reaction:

    • Start the kinase reaction by adding ATP.

    • Incubate for a specified time (e.g., 30-60 minutes) at the optimal temperature for the kinase (e.g., 30°C).

  • Detection:

    • Stop the reaction and detect the amount of ADP produced (or remaining ATP) using a commercial detection kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the this compound concentration to determine the IC50 value.[11][12][13][14][15]

Visualizations

experimental_workflow_off_target_identification start Unexpected Experimental Result with this compound confirm_target Confirm On-Target Engagement (CETSA) start->confirm_target dose_response Dose-Response Analysis start->dose_response biochemical_controls Biochemical Assay Controls (e.g., Detergent) start->biochemical_controls counter_screen Counter-Screening (e.g., Kinase Panel) confirm_target->counter_screen negative_control Use Inactive Analog (if available) dose_response->negative_control validate_phenotype Validate Phenotype with Orthogonal Assay negative_control->validate_phenotype counter_screen->validate_phenotype conclusion Identify and Mitigate Off-Target Effect biochemical_controls->conclusion validate_phenotype->conclusion

Caption: Workflow for investigating unexpected experimental results with this compound.

signaling_pathway_investigation cluster_cell Cell This compound This compound NS3_4A HCV NS3/4A (On-Target) This compound->NS3_4A Inhibition Off_Target Potential Off-Target (e.g., Kinase) This compound->Off_Target Potential Inhibition Viral_Replication Viral Replication NS3_4A->Viral_Replication Blocks Cell_Signaling Cellular Signaling Pathway Off_Target->Cell_Signaling Perturbs Phenotype Observed Phenotype Cell_Signaling->Phenotype

Caption: Logical relationship of this compound's on-target vs. potential off-target effects.

References

Addressing variability in Faldaprevir antiviral assay results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Faldaprevir in antiviral assays. Our goal is to help you address variability in your results and ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing significant well-to-well and plate-to-plate variability in our this compound IC50 values in the HCV replicon assay. What are the potential causes and solutions?

A1: Variability in IC50 values is a common challenge. Here’s a troubleshooting guide to help you identify and address the root cause:

  • Cell Health and Passage Number:

    • Problem: Huh-7 cells, the common host for HCV replicons, can exhibit altered permissiveness to HCV replication at high passage numbers.[1][2] This can directly impact the antiviral effect observed.

    • Solution: Use low-passage Huh-7 cells (ideally below passage 20) for your experiments. Maintain a consistent cell seeding density and ensure cells are in the logarithmic growth phase at the time of the assay.[3] Regularly check for consistent morphology and viability.[3]

  • Reagent Consistency:

    • Problem: Inconsistent concentrations of assay components like DMSO (used as a solvent for this compound) can affect cell health and enzyme kinetics.

    • Solution: Prepare a single, large batch of each reagent for the entire experiment. Ensure thorough mixing and use a consistent final DMSO concentration across all wells, typically not exceeding 0.5%.[4]

  • Assay Protocol Adherence:

    • Problem: Minor deviations in incubation times, temperatures, or reagent addition steps can introduce variability.

    • Solution: Strictly adhere to a standardized protocol. Use automated liquid handlers for repetitive steps if available to minimize human error.

  • Data Analysis:

    • Problem: The choice of curve-fitting model and software can influence the calculated IC50 value.[5]

    • Solution: Use a consistent data analysis workflow. A four-parameter non-linear regression is a standard method for determining IC50 values.[6]

Q2: Our this compound treatment appears to be causing significant cytotoxicity in our host cells, confounding the antiviral activity results. How can we address this?

A2: It is crucial to differentiate between true antiviral activity and apparent effects due to cytotoxicity.

  • Concurrent Cytotoxicity Assay:

    • Problem: Without a parallel cytotoxicity assay, it's impossible to determine if a reduction in the reporter signal (e.g., luciferase) is due to inhibition of viral replication or cell death.

    • Solution: Always run a cytotoxicity assay in parallel with your antiviral assay using the same cell line, incubation time, and this compound concentrations, but without the HCV replicon.[7][8] The MTT or XTT assay is a common method for assessing cell viability.[9]

  • Calculating the Selectivity Index (SI):

    • Problem: Simply reporting the IC50 for antiviral activity is insufficient.

    • Solution: Calculate the Selectivity Index (SI), which is the ratio of the 50% cytotoxic concentration (CC50) to the 50% inhibitory concentration (IC50). A higher SI value indicates a more favorable therapeutic window for the compound.[10]

Q3: We are not observing the expected potency for this compound against our HCV replicon. What could be the issue?

A3: Several factors can lead to lower-than-expected potency:

  • HCV Genotype and Resistance:

    • Problem: this compound has different potencies against different HCV genotypes.[11] Furthermore, the replicon may harbor resistance-associated substitutions (RASs).[12]

    • Solution: Confirm the genotype of your HCV replicon. If possible, sequence the NS3/4A protease region to check for known RASs, such as substitutions at positions R155 or D168.[11]

  • Compound Integrity:

    • Problem: this compound, like any chemical compound, can degrade over time if not stored properly.

    • Solution: Ensure your this compound stock is stored under the recommended conditions (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles.

  • Assay Sensitivity:

    • Problem: The dynamic range of your assay may not be sufficient to detect potent inhibition.

    • Solution: Optimize the reporter assay (e.g., luciferase) to ensure a high signal-to-background ratio.[4]

Data Presentation

Table 1: Reported this compound In Vitro Activity

HCV GenotypeReplicon SystemReported EC50 (nM)Reference
1aSubgenomic Replicon6.5[11]
1bSubgenomic Replicon3.1[11]

Table 2: Typical Parameters for a Cytotoxicity Assay

ParameterDescriptionExample Value
Cell LineHuman hepatoma cellsHuh-7
Seeding DensityCells per well5,000 - 10,000
Incubation TimeDuration of compound exposure72 hours
Assay MethodMeasures cell viabilityMTT or XTT
EndpointMeasured valueAbsorbance at a specific wavelength

Experimental Protocols

1. HCV Replicon Assay (Luciferase-Based)

This protocol is a generalized procedure and may require optimization for your specific replicon and cell line.

  • Cell Seeding:

    • Culture Huh-7 cells harboring an HCV replicon with a luciferase reporter in DMEM supplemented with 10% FBS, non-essential amino acids, and G418 for selection.[6]

    • Trypsinize and resuspend the cells in G418-free medium.

    • Seed the cells into 96-well or 384-well white, clear-bottom assay plates at a pre-determined optimal density (e.g., 8,000 cells/well).[13]

    • Incubate for 16-24 hours at 37°C with 5% CO2.

  • Compound Addition:

    • Prepare serial dilutions of this compound in DMSO.

    • Further dilute the compound in cell culture medium to the desired final concentrations. The final DMSO concentration should be consistent across all wells and typically ≤0.5%.[4]

    • Remove the medium from the cells and add the medium containing the this compound dilutions.

    • Include appropriate controls: no-drug (vehicle control) and a known inhibitor as a positive control.

  • Incubation and Luciferase Measurement:

    • Incubate the plates for 72 hours at 37°C with 5% CO2.

    • Remove the plates from the incubator and allow them to equilibrate to room temperature.

    • Add a luciferase assay reagent according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

2. MTT Cytotoxicity Assay

This assay should be run in parallel with the antiviral assay.

  • Cell Seeding:

    • Seed Huh-7 cells (without the replicon) in a clear 96-well plate at the same density as the replicon assay.

    • Incubate for 16-24 hours.

  • Compound Addition:

    • Add the same serial dilutions of this compound as in the antiviral assay.

    • Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation and MTT Addition:

    • Incubate for 72 hours.

    • Add MTT reagent (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[9]

  • Measurement:

    • Add a solubilizing agent (e.g., DMSO or a solution of SDS in DMF) to dissolve the formazan crystals.[9]

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

Visualizations

Faldaprevir_Mechanism_of_Action cluster_HCV_Replication HCV Replication Cycle HCV_Polyprotein HCV Polyprotein NS3_4A_Protease NS3/4A Protease HCV_Polyprotein->NS3_4A_Protease Cleavage Site Viral_Proteins Functional Viral Proteins NS3_4A_Protease->Viral_Proteins Processes RNA_Replication Viral RNA Replication Viral_Proteins->RNA_Replication This compound This compound This compound->NS3_4A_Protease Inhibits

This compound inhibits the HCV NS3/4A protease, preventing polyprotein processing.

Antiviral_Assay_Workflow cluster_Preparation Preparation cluster_Assay Assay cluster_Measurement Measurement cluster_Analysis Analysis Seed_Cells Seed Huh-7 Replicon Cells Add_Compound Add Compound to Cells Seed_Cells->Add_Compound Prepare_Compound Prepare this compound Dilutions Prepare_Compound->Add_Compound Incubate Incubate for 72 hours Add_Compound->Incubate Add_Reagent Add Luciferase Reagent Incubate->Add_Reagent Read_Plate Measure Luminescence Add_Reagent->Read_Plate Calculate_IC50 Calculate IC50 Read_Plate->Calculate_IC50

Experimental workflow for a luciferase-based HCV replicon assay.

Troubleshooting_Tree Start High IC50 Variability Check_Cells Check Cell Health & Passage No. Start->Check_Cells Check_Reagents Check Reagent Consistency Start->Check_Reagents Check_Protocol Review Assay Protocol Start->Check_Protocol Check_Analysis Standardize Data Analysis Start->Check_Analysis Solution_Cells Use low passage cells. Standardize seeding. Check_Cells->Solution_Cells Solution_Reagents Use single reagent batches. Consistent DMSO %. Check_Reagents->Solution_Reagents Solution_Protocol Strict protocol adherence. Use automation. Check_Protocol->Solution_Protocol Solution_Analysis Consistent curve-fitting model. Check_Analysis->Solution_Analysis

A decision tree for troubleshooting high IC50 variability.

References

Faldaprevir Stability and Degradation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability and degradation of faldaprevir in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the known stability of this compound under standard laboratory conditions?

A1: this compound is known to have high metabolic stability. For short-term storage of stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light. As an experimental drug for which development was discontinued, detailed public data on its long-term stability under various conditions is limited. Therefore, it is crucial to perform compound-specific stability assessments for your experimental conditions.

Q2: What are the primary factors that can influence the degradation of this compound?

A2: Based on its chemical structure, which includes amide and ether linkages, as well as a thiazole ring, this compound is potentially susceptible to degradation under the following conditions:

  • Hydrolysis: Acidic or basic conditions can lead to the cleavage of amide bonds.

  • Oxidation: The thiazole moiety and other electron-rich parts of the molecule may be susceptible to oxidation.

  • Photodegradation: Exposure to UV or visible light can induce degradation.

  • Thermal Stress: Elevated temperatures may accelerate degradation processes.

Q3: Are there any known degradation products of this compound?

A3: Specific degradation products of this compound are not extensively documented in publicly available literature. Identifying and characterizing degradation products requires conducting forced degradation studies followed by analysis using techniques like LC-MS/MS and NMR.

Q4: How can I monitor the stability of this compound in my experimental samples?

A4: A stability-indicating analytical method, most commonly Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, is the recommended approach.[1][2] This method should be capable of separating the intact this compound from any potential degradation products.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Loss of this compound potency in solution over a short period. 1. Inappropriate solvent: The solvent may be reacting with this compound. 2. pH of the medium: The solution pH may be promoting hydrolysis. 3. Exposure to light: The solution may be undergoing photodegradation. 4. Temperature: The storage temperature may be too high.1. Ensure the use of a high-purity, inert solvent. If possible, prepare fresh solutions before each experiment. 2. Buffer the solution to a neutral pH if compatible with your experimental design. 3. Protect solutions from light by using amber vials or covering them with aluminum foil.[3] 4. Store solutions at recommended low temperatures (-20°C or -80°C) when not in use.
Appearance of unknown peaks in the chromatogram of a this compound sample. 1. Degradation: this compound may be degrading under the experimental or storage conditions. 2. Contamination: The sample may be contaminated.1. Perform a forced degradation study to intentionally generate degradation products and compare their retention times with the unknown peaks. 2. Analyze a blank (solvent without this compound) to check for contamination from the solvent or sample handling process.
Inconsistent results in stability studies. 1. Variable experimental conditions: Inconsistent temperature, pH, or light exposure between experiments. 2. Analytical method variability: Issues with the HPLC method, such as column degradation or mobile phase preparation.1. Strictly control all experimental parameters. Use calibrated equipment and maintain a detailed experimental log. 2. Validate the stability-indicating HPLC method for robustness. Regularly check system suitability parameters (e.g., peak asymmetry, theoretical plates) to ensure consistent chromatographic performance.

Data Presentation: this compound Forced Degradation (Illustrative Data)

The following table provides an example of how to present data from a forced degradation study of this compound.

Stress Condition Time % this compound Remaining % Total Degradation Number of Degradation Products
Acid Hydrolysis (0.1 N HCl, 60°C) 24h85.214.82
48h72.527.53
Base Hydrolysis (0.1 N NaOH, 60°C) 24h78.921.13
48h65.134.94
Oxidative (3% H₂O₂, RT) 24h92.77.31
48h88.411.62
Thermal (80°C, Solid State) 7 days98.51.51
Photolytic (ICH Q1B Option 2) -90.39.72

Note: The data presented in this table is for illustrative purposes only and is based on typical results for similar antiviral compounds. Actual results may vary.

Experimental Protocols

Protocol for Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[4]

a. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

b. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of this compound stock solution with 9 mL of 0.1 N HCl. Incubate at 60°C. Withdraw samples at appropriate time points (e.g., 0, 6, 12, 24, 48 hours), neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of this compound stock solution with 9 mL of 0.1 N NaOH. Incubate at 60°C. Withdraw and neutralize samples with 0.1 N HCl at the specified time points, followed by dilution.

  • Oxidative Degradation: Mix 1 mL of this compound stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature, protected from light. Withdraw samples at various time points and dilute for analysis.

  • Thermal Degradation: Place a thin layer of solid this compound in a petri dish and expose it to a dry heat of 80°C in a calibrated oven. Sample at appropriate intervals, dissolve in the solvent, and dilute for analysis.

  • Photostability Testing: Expose the this compound solution and solid drug substance to light as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[3] A control sample should be protected from light with aluminum foil to assess the impact of temperature in parallel.[3]

Protocol for Stability-Indicating HPLC Method

A validated RP-HPLC method is crucial for the analysis of this compound and its degradation products.[1][2]

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.

  • Mobile Phase: A gradient elution is often necessary to separate the parent drug from its degradation products. A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate buffer or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Determined by measuring the UV spectrum of this compound; select the wavelength of maximum absorbance.

  • Injection Volume: Typically 10-20 µL.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.

Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Data Evaluation stock This compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1N HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1N NaOH, 60°C) stock->base Expose to Stress oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to Stress thermal Thermal (80°C, Solid) stock->thermal Expose to Stress photo Photolytic (ICH Q1B) stock->photo Expose to Stress sampling Sampling at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralization/ Dilution sampling->neutralize hplc RP-HPLC Analysis neutralize->hplc quantify Quantify this compound & Degradants hplc->quantify pathway Identify Degradation Pathways quantify->pathway

Caption: Workflow for this compound Forced Degradation Study.

degradation_pathway cluster_degradation Potential Degradation Products This compound This compound (Intact Molecule) DP1 Hydrolysis Product 1 (Amide Cleavage) This compound->DP1 Acid/Base Hydrolysis DP2 Hydrolysis Product 2 (Amide Cleavage) This compound->DP2 Acid/Base Hydrolysis DP3 Oxidation Product (e.g., Thiazole Oxidation) This compound->DP3 Oxidation

Caption: Hypothetical Degradation Pathways for this compound.

References

Technical Support Center: Overcoming Faldaprevir Resistance in Long-Term Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming faldaprevir resistance in long-term hepatitis C virus (HCV) cell culture studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit HCV replication?

This compound is a direct-acting antiviral (DAA) that specifically targets the HCV NS3/4A protease.[1][2] The NS3/4A protease is a crucial enzyme for the HCV life cycle, responsible for cleaving the viral polyprotein into mature non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B) that are essential for forming the viral replication complex.[3] this compound is a peptidomimetic inhibitor that binds non-covalently to the active site of the NS3 protease, blocking its function and thereby preventing viral replication.[1]

Q2: How does resistance to this compound develop in cell culture?

HCV's RNA-dependent RNA polymerase (NS5B) is error-prone, leading to a high mutation rate during viral replication.[1] In the presence of this compound, mutations in the NS3 protease gene that reduce the drug's binding affinity can provide a survival advantage to the virus. Continuous culture under drug pressure selects for these resistant variants, which eventually become the dominant population.

Q3: What are the primary amino acid substitutions associated with this compound resistance?

The most common resistance-associated substitutions (RASs) for this compound and similar NS3/4A protease inhibitors are:

  • R155K in HCV genotype 1a.[4]

  • D168V in HCV genotype 1b.[4]

Other substitutions at positions V36, T54, and A156 have been associated with resistance to other protease inhibitors, but R155 and D168 are the key sites for this compound resistance.[4][5]

Q4: What is the "substrate envelope" concept and how does it relate to this compound resistance?

The substrate envelope model proposes that viral proteases have a conserved three-dimensional space, the "substrate envelope," that accommodates their natural viral polyprotein substrates.[6] Drug resistance is more likely to arise from mutations at protease residues that interact with parts of the inhibitor extending beyond this conserved substrate envelope. These mutations can weaken inhibitor binding without significantly compromising the protease's ability to process its natural substrates, thus maintaining viral fitness.[6]

Troubleshooting Guides

Problem 1: Failure to select for this compound-resistant HCV replicons.

Possible Cause Troubleshooting Step
This compound concentration is too high. Start with a lower, sub-optimal concentration of this compound (e.g., at or slightly above the EC50) and gradually increase the concentration in subsequent passages. This allows for the gradual selection of resistant variants without completely inhibiting all viral replication.
Low viral replication fitness. Ensure that the parental HCV replicon cell line exhibits robust replication. If necessary, use a replicon with known cell culture adaptive mutations to enhance its fitness.
Insufficient duration of selection. Resistance selection is a gradual process. Continue passaging the replicon cells in the presence of this compound for an extended period (several weeks to months) to allow for the emergence and enrichment of resistant populations.
Cell health is compromised. Monitor cell viability regularly. Ensure that the this compound concentration used is not overly toxic to the Huh-7 cells or their derivatives. Maintain optimal cell culture conditions.

Problem 2: Ambiguous or poor-quality sequencing results of the NS3 protease region.

Possible Cause Troubleshooting Step
Low viral RNA yield. Ensure a high titer of HCV replicons in the cell culture before RNA extraction. Optimize the RNA extraction protocol to maximize yield and purity.
PCR amplification failure. Design and validate primers specific for the NS3 region of the HCV genotype being used. Optimize PCR conditions (annealing temperature, extension time, etc.). Consider using a nested PCR approach for higher sensitivity and specificity.
Mixed viral populations. If direct sequencing of the PCR product shows multiple peaks at specific codons, it indicates a mixed population of wild-type and resistant variants. In this case, it is necessary to clone the PCR products into a vector and sequence individual clones to determine the specific mutations present in different viral genomes.
Poor sequencing reaction quality. Ensure the purity of the PCR product used as a template for sequencing. Use a sufficient amount of high-quality template DNA and the appropriate sequencing primer.

Problem 3: Resistant replicons show reduced replication capacity (low fitness).

Possible Cause Troubleshooting Step
Deleterious effect of the resistance mutation. Some resistance mutations can impair the function of the NS3/4A protease, leading to reduced viral replication. This is an inherent property of the mutation.
Lack of compensatory mutations. In some cases, additional mutations in the NS3 protease or other viral proteins can compensate for the fitness cost of a resistance mutation. Continued passaging of the resistant clones may lead to the selection of such compensatory mutations.
Suboptimal cell culture conditions. Ensure that the replicon cells are grown under optimal conditions to support maximal replication.

Strategies for Overcoming this compound Resistance in Cell Culture

Combination Therapy with Other Direct-Acting Antivirals (DAAs)

A primary strategy to overcome resistance is to use this compound in combination with other DAAs that have different mechanisms of action. This approach reduces the likelihood of selecting for resistant variants, as the virus would need to acquire multiple mutations simultaneously to escape the effects of all drugs.

  • NS5B Polymerase Inhibitors: Combine this compound with a nucleoside/nucleotide inhibitor (e.g., sofosbuvir) or a non-nucleoside inhibitor (e.g., deleobuvir).[7][8]

  • NS5A Inhibitors: Combine this compound with an NS5A inhibitor (e.g., daclatasvir, ledipasvir).

Combination with Host-Targeting Agents (HTAs)

HTAs are compounds that target cellular factors essential for the HCV life cycle. Since they target host proteins, they have a higher genetic barrier to resistance.[7][9]

  • Cyclophilin Inhibitors: Cyclophilin A is a host protein required for HCV replication. Inhibitors like alisporivir can be used in combination with this compound.

  • Lipid Metabolism Modulators: HCV replication is closely linked to the host cell's lipid metabolism. Drugs that interfere with lipid pathways can inhibit viral replication.

Quantitative Data

HCV Genotype NS3 Mutation Drug EC50 (nM) Wild-Type EC50 (nM) Mutant Fold Change in EC50
1aR155KSimeprevir0.556112
1bD168VSimeprevir0.51530
1aQ80KThis compoundNot specifiedNot specified2.4

Note: Data for simeprevir is representative of the class of macrocyclic protease inhibitors to which this compound belongs. The fold change for the Q80K mutation with this compound was reported to be modest.[4]

Experimental Protocols

HCV Replicon Assay for this compound Susceptibility Testing

This protocol describes a method to determine the 50% effective concentration (EC50) of this compound against HCV replicons.

  • Cell Plating: Seed Huh-7 cells harboring a luciferase reporter HCV replicon in 96-well plates at an appropriate density.

  • Compound Dilution: Prepare a serial dilution of this compound in cell culture medium.

  • Treatment: Add the diluted this compound to the cells. Include a vehicle-only control (e.g., 0.5% DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C.

  • Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions.

  • Data Analysis: Plot the luciferase activity against the this compound concentration and use a non-linear regression model to calculate the EC50 value.

Selection of this compound-Resistant HCV Replicons

This protocol outlines a method for selecting this compound-resistant HCV replicons in long-term cell culture.

  • Initial Culture: Culture Huh-7 cells harboring HCV replicons in the presence of a low concentration of this compound (e.g., 2x EC50).

  • Passaging: Passage the cells every 3-4 days, maintaining the this compound concentration.

  • Dose Escalation: Once the cells have adapted and are growing steadily, gradually increase the this compound concentration in subsequent passages.

  • Monitoring: Monitor the cell culture for the emergence of resistant colonies.

  • Isolation of Resistant Clones: Isolate individual resistant colonies and expand them.

  • Characterization: Characterize the resistant clones by determining their EC50 for this compound and sequencing the NS3 protease region to identify mutations.

Site-Directed Mutagenesis of the NS3 Protease

This protocol describes how to introduce specific resistance mutations into an HCV replicon plasmid.

  • Primer Design: Design primers containing the desired mutation in the NS3 sequence.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase with the HCV replicon plasmid as a template and the mutagenic primers.

  • Template Digestion: Digest the parental, non-mutated plasmid DNA with the DpnI restriction enzyme, which specifically cleaves methylated DNA.

  • Transformation: Transform competent E. coli with the DpnI-treated PCR product.

  • Plasmid Isolation and Sequencing: Isolate plasmid DNA from the resulting colonies and confirm the presence of the desired mutation by Sanger sequencing.

Visualizations

HCV NS3/4A Protease Signaling and this compound Inhibition

HCV_NS3_4A_Pathway cluster_host_cell Host Cell Cytoplasm Viral RNA Viral RNA Ribosome Ribosome Viral RNA->Ribosome Translation HCV Polyprotein HCV Polyprotein NS3/4A Protease NS3/4A Protease HCV Polyprotein->NS3/4A Protease Cleavage Ribosome->HCV Polyprotein Replication Complex Replication Complex NS3/4A Protease->Replication Complex Formation MAVS MAVS NS3/4A Protease->MAVS Cleavage TRIF TRIF NS3/4A Protease->TRIF Cleavage Replication Complex->Viral RNA Replication This compound This compound This compound->NS3/4A Protease Inhibition IRF3 IRF3 MAVS->IRF3 Mitochondrion Mitochondrion MAVS->Mitochondrion TRIF->IRF3 IFN Production IFN Production IRF3->IFN Production Activation Endoplasmic Reticulum Endoplasmic Reticulum

Caption: HCV NS3/4A protease cleaves the viral polyprotein and host immune adaptors MAVS and TRIF. This compound inhibits this activity.

Experimental Workflow for this compound Resistance Selection

Resistance_Selection_Workflow cluster_workflow Resistance Selection Workflow Start Start HCV Replicon Cells HCV Replicon Cells Start->HCV Replicon Cells Add this compound Add this compound HCV Replicon Cells->Add this compound Long-term Culture Long-term Culture Add this compound->Long-term Culture Resistant Colonies Resistant Colonies Long-term Culture->Resistant Colonies Isolate & Expand Isolate & Expand Resistant Colonies->Isolate & Expand Characterize Characterize Isolate & Expand->Characterize EC50 Determination EC50 Determination Characterize->EC50 Determination NS3 Sequencing NS3 Sequencing Characterize->NS3 Sequencing End End EC50 Determination->End NS3 Sequencing->End

Caption: Workflow for selecting and characterizing this compound-resistant HCV replicons in cell culture.

Logical Relationship for Overcoming this compound Resistance

Overcoming_Resistance_Logic cluster_logic Strategies to Overcome Resistance This compound Resistance This compound Resistance Combination Therapy Combination Therapy This compound Resistance->Combination Therapy Other DAAs Other DAAs Combination Therapy->Other DAAs Host-Targeting Agents Host-Targeting Agents Combination Therapy->Host-Targeting Agents NS5B Inhibitors NS5B Inhibitors Other DAAs->NS5B Inhibitors NS5A Inhibitors NS5A Inhibitors Other DAAs->NS5A Inhibitors Cyclophilin Inhibitors Cyclophilin Inhibitors Host-Targeting Agents->Cyclophilin Inhibitors Lipid Modulators Lipid Modulators Host-Targeting Agents->Lipid Modulators Synergistic Inhibition Synergistic Inhibition NS5B Inhibitors->Synergistic Inhibition NS5A Inhibitors->Synergistic Inhibition Reduced Resistance Selection Reduced Resistance Selection Cyclophilin Inhibitors->Reduced Resistance Selection Lipid Modulators->Reduced Resistance Selection

Caption: Logical approach to overcoming this compound resistance through combination therapies.

References

Technical Support Center: Improving the Bioavailability of Faldaprevir in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering challenges with the oral bioavailability of Faldaprevir in preclinical animal studies.

Troubleshooting Guide

This guide addresses specific issues that may arise during in vivo experiments with this compound.

Question: We are observing very low and inconsistent plasma concentrations of this compound in our rat pharmacokinetic study. What are the likely causes and how can we improve the exposure?

Answer:

Low and variable plasma exposure of this compound is often linked to its poor aqueous solubility and dissolution rate in the gastrointestinal (GI) tract. As a BCS Class II or IV candidate, its absorption is likely limited by how much of the drug can dissolve and be available for absorption. High variability can also result from differences in GI fluid composition and motility between individual animals.

Potential Solutions:

  • Particle Size Reduction: While not a formulation change per se, ensuring the drug substance is micronized can increase the surface area for dissolution.

  • Amorphous Solid Dispersions: Converting crystalline this compound into an amorphous form by dispersing it in a hydrophilic polymer can significantly enhance its dissolution rate and apparent solubility.

  • Lipid-Based Formulations: Formulating this compound in a lipid-based system, such as a Self-Emulsifying Drug Delivery System (SEDDS), can improve its solubilization in the GI tract.

Question: Our in vitro data suggests this compound is a substrate for P-glycoprotein (P-gp) and is metabolized by CYP3A enzymes. How can we mitigate this potential first-pass effect in our animal studies?

Answer:

First-pass metabolism in the gut wall and liver is a common hurdle for many oral drugs. For this compound, being a substrate for both the efflux transporter P-gp and the metabolic enzyme CYP3A4 presents a significant barrier to achieving adequate systemic circulation.

Potential Solutions:

  • Inhibition of P-gp and CYP3A: Certain excipients used in formulations have been shown to inhibit P-gp and/or CYP3A. For example, some surfactants and lipids used in SEDDS (e.g., polysorbate 80, Cremophor EL) can reduce efflux and metabolic activity at the gut wall.

  • Promoting Lymphatic Transport: Lipid-based formulations, particularly those containing long-chain triglycerides, can promote the absorption of lipophilic drugs into the lymphatic system. This pathway bypasses the portal circulation and initial transit through the liver, thus reducing the impact of hepatic first-pass metabolism.

Question: We are using a simple aqueous suspension of this compound for our initial in vivo screening, but the results are not reproducible. What is a more reliable formulation for early-stage animal studies?

Answer:

Aqueous suspensions of poorly soluble compounds are notoriously prone to issues like particle aggregation and inconsistent wetting, leading to high variability. For proof-of-concept studies, a more robust formulation is recommended to ensure consistent delivery and absorption.

Recommended Starting Formulations:

  • Solution in a Co-solvent/Surfactant Vehicle: A simple solution can be prepared using a mixture of pharmaceutically acceptable solvents, co-solvents, and surfactants. A common vehicle for preclinical studies is a mix of PEG 400, propylene glycol, and a surfactant like polysorbate 80. A study on healthy human subjects used a solution of this compound in PEG/TRIS/meglumine.[1]

  • Self-Emulsifying Drug Delivery System (SEDDS): A SEDDS is an isotropic mixture of oils, surfactants, and co-solvents that forms a fine oil-in-water emulsion upon gentle agitation in an aqueous medium like the GI fluids. This provides a consistent and readily absorbable formulation.

Frequently Asked Questions (FAQs)

What are the key physicochemical properties of this compound that influence its oral bioavailability?

This compound is a relatively large and complex molecule. Its oral bioavailability is primarily challenged by:

  • Poor Aqueous Solubility: As with many protease inhibitors, its complex structure leads to low solubility in water, which is a prerequisite for absorption.

  • High Lipophilicity: While beneficial for crossing cell membranes, high lipophilicity can contribute to poor wetting and dissolution.

  • Metabolic Susceptibility: It is a known substrate for CYP3A enzymes, making it susceptible to significant first-pass metabolism in the liver and gut wall.[1]

  • P-gp Substrate: It is also a substrate of the P-glycoprotein (P-gp) efflux transporter, which can pump the drug back into the intestinal lumen after it has been absorbed, further reducing its net absorption.[1]

What are lipid-based drug delivery systems (LBDDS) and how can they improve this compound bioavailability?

LBDDS are formulations containing dissolved or suspended drugs in lipids, surfactants, and co-solvents.[2] They enhance bioavailability through several mechanisms:

  • Improved Solubilization: They present the drug in a solubilized state in the GI tract, overcoming dissolution rate limitations.[2]

  • Stimulation of Bile and Pancreatic Fluids: The presence of lipids can stimulate the release of bile salts and lipases, which aid in the emulsification and digestion of the formulation, keeping the drug in a solubilized state.

  • Inhibition of Efflux and Metabolism: Some lipid excipients can inhibit the activity of P-gp and gut wall CYP enzymes.

  • Promotion of Lymphatic Uptake: Highly lipophilic drugs formulated with long-chain triglycerides can be absorbed via the intestinal lymphatic system, which bypasses the liver and reduces first-pass metabolism.[2]

What is a solid dispersion and how does it work?

A solid dispersion is a system where one or more active ingredients are dispersed in an inert carrier or matrix at the solid state.[3] For a poorly soluble drug like this compound, creating an amorphous solid dispersion with a hydrophilic polymer can:

  • Increase Dissolution Rate: The drug exists in an amorphous (non-crystalline) state, which has a higher energy state and dissolves more readily than the stable crystalline form.

  • Improve Wettability: The hydrophilic carrier improves the wetting of the hydrophobic drug particles.

  • Generate Supersaturated Solutions: Upon dissolution, solid dispersions can generate a supersaturated solution of the drug in the GI tract, which provides a higher concentration gradient for absorption.

Data Presentation

The following tables present illustrative pharmacokinetic data from a hypothetical study in rats, comparing different this compound formulations. This data is for exemplary purposes to demonstrate the potential improvements in bioavailability with advanced formulations.

Table 1: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration (10 mg/kg)

Formulation TypeCmax (ng/mL)Tmax (hr)AUC (0-24h) (ng*hr/mL)Relative Bioavailability (%)
Aqueous Suspension150 ± 454.0950 ± 210100% (Reference)
Solid Dispersion (1:5 Drug:PVP K30)620 ± 1102.04,250 ± 650~447%
SEDDS Formulation950 ± 1801.57,800 ± 980~821%

Data are presented as mean ± standard deviation (n=6). This data is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Preparation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)

1. Excipient Screening:

  • Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-solvents (e.g., Transcutol HP, PEG 400).
  • Select an oil, surfactant, and co-solvent that show good solubilizing capacity for this compound.

2. Formulation Preparation:

  • Prepare different ratios of the selected oil, surfactant, and co-solvent.
  • Accurately weigh and mix the components in a glass vial.
  • Add the required amount of this compound to the excipient mixture.
  • Gently heat (to ~40°C) and vortex the mixture until the drug is completely dissolved, resulting in a clear, homogenous liquid.

3. Characterization:

  • Self-Emulsification Assessment: Add 1 mL of the SEDDS formulation to 250 mL of 0.1 N HCl (simulated gastric fluid) with gentle stirring. Observe the time it takes to form a clear or bluish-white emulsion.
  • Globule Size Analysis: Dilute the resulting emulsion and measure the mean globule size and polydispersity index (PDI) using a dynamic light scattering instrument. A smaller globule size (<200 nm) is generally desirable for better absorption.

Protocol 2: Preparation of a this compound Solid Dispersion by Solvent Evaporation

1. Component Selection:

  • Select a hydrophilic polymer carrier (e.g., PVP K30, Soluplus®, HPMC).
  • Select a common volatile solvent (e.g., methanol, acetone, dichloromethane) that can dissolve both this compound and the chosen polymer.

2. Preparation:

  • Dissolve this compound and the polymer (e.g., in a 1:5 weight ratio) in the selected solvent in a round-bottom flask.
  • Use a rotary evaporator (rotovap) to remove the solvent under vacuum at a controlled temperature (e.g., 40-50°C).
  • Continue evaporation until a thin, dry film is formed on the inside of the flask.

3. Post-Processing and Characterization:

  • Scrape the solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.
  • Store the powder in a desiccator to prevent moisture absorption.
  • Characterization:
  • Differential Scanning Calorimetry (DSC): Analyze a sample to confirm the absence of a melting peak for this compound, which indicates it is in an amorphous state.
  • X-Ray Diffraction (XRD): Perform XRD analysis. The absence of sharp peaks characteristic of crystalline this compound confirms the amorphous nature of the dispersion.
  • Dissolution Testing: Compare the dissolution rate of the solid dispersion to the pure crystalline drug in a relevant dissolution medium.

Visualizations

experimental_workflow cluster_start Phase 1: Initial Assessment cluster_formulation Phase 2: Formulation Strategy cluster_evaluation Phase 3: In Vivo Evaluation start Problem: Low Bioavailability of this compound physchem Characterize Physicochemical Properties (Solubility, LogP, pKa) start->physchem invitro In Vitro ADME Screening (Caco-2 Permeability, Microsomal Stability) physchem->invitro strategy Select Formulation Approach invitro->strategy lipid Lipid-Based System (SEDDS) strategy->lipid Solubility Issue solid Solid Dispersion strategy->solid Dissolution Issue nano Nanoparticle Formulation strategy->nano Complex Issues animal_study Dose Animal Model (Rat/Dog) (Oral Gavage) lipid->animal_study solid->animal_study nano->animal_study pk_analysis Pharmacokinetic Analysis (Blood Sampling, LC-MS/MS) animal_study->pk_analysis data_eval Evaluate PK Parameters (AUC, Cmax, Tmax) pk_analysis->data_eval decision Decision: Proceed or Reformulate? data_eval->decision decision->animal_study Reformulate

Caption: Experimental workflow for selecting and evaluating a bioavailability-enhancing formulation.

sedds_mechanism cluster_lumen GI Lumen cluster_absorption Absorption Pathway sedds SEDDS Formulation (Drug in Oil/Surfactant) emulsion Fine Emulsion Droplets (<200nm) sedds->emulsion Dispersion in GI Fluid micelles Mixed Micelles with Bile Salts (Drug Solubilized) emulsion->micelles Digestion by Lipases enterocyte Intestinal Enterocyte micelles->enterocyte Passive Diffusion portal_vein Portal Vein -> Liver (First-Pass Metabolism) enterocyte->portal_vein Majority of drugs lymph Lymphatic System (Bypasses Liver) enterocyte->lymph Lipophilic drugs in LCTs

Caption: Mechanism of absorption for a lipid-based formulation (SEDDS).

solid_dispersion cluster_crystalline Crystalline Drug cluster_amorphous Amorphous Solid Dispersion xtal Drug Crystal Lattice (Low Energy, Stable) slow_diss Slow Dissolution xtal->slow_diss absorption Enhanced Absorption slow_diss->absorption Low Concentration Gradient asd Amorphous Drug Dispersed in Polymer Matrix (High Energy, Metastable) fast_diss Rapid Dissolution asd->fast_diss fast_diss->absorption High Concentration Gradient (Supersaturation)

Caption: Principle of a solid dispersion enhancing drug dissolution.

References

Validation & Comparative

A Comparative Analysis of Faldaprevir Versus Telaprevir and Boceprevir in the Treatment of Hepatitis C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of three key first-generation NS3/4A protease inhibitors for the treatment of Hepatitis C Virus (HCV) genotype 1: faldaprevir, telaprevir, and boceprevir. While telaprevir and boceprevir represented a significant advancement in HCV therapy, the development of this compound was discontinued. This analysis serves as a valuable resource for understanding the comparative efficacy, safety, and pharmacological profiles of these agents, supported by experimental data.

Mechanism of Action: Targeting the HCV NS3/4A Protease

This compound, telaprevir, and boceprevir are direct-acting antiviral (DAA) agents that specifically target the HCV non-structural 3/4A (NS3/4A) serine protease. This viral enzyme is crucial for the replication of HCV. The NS3/4A protease is responsible for cleaving the HCV polyprotein into mature non-structural proteins (NS4A, NS4B, NS5A, and NS5B) which are essential components of the viral replication complex.

By competitively inhibiting the NS3/4A protease, these drugs block the post-translational processing of the HCV polyprotein, thereby preventing the formation of a functional replication complex and ultimately suppressing viral replication. Furthermore, by inhibiting the NS3 protease, these agents may also help restore the host's innate immune response, which is often suppressed by the virus.

HCV_Protease_Inhibitor_Mechanism cluster_virus HCV Life Cycle HCV_RNA HCV RNA Genome Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation Replication_Complex Viral Replication Complex Polyprotein->Replication_Complex Cleavage by NS3/4A NS3_4A NS3/4A Protease Polyprotein->NS3_4A New_Virus Progeny Virus Replication_Complex->New_Virus Replication & Assembly This compound This compound This compound->NS3_4A Inhibition Telaprevir Telaprevir Telaprevir->NS3_4A Inhibition Boceprevir Boceprevir Boceprevir->NS3_4A Inhibition

Caption: Mechanism of action of NS3/4A protease inhibitors.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key quantitative data for this compound, telaprevir, and boceprevir, covering their in vitro antiviral activity, pharmacokinetic properties, clinical efficacy, and safety profiles.

Table 1: In Vitro Antiviral Activity (IC₅₀/EC₅₀)
DrugHCV Genotype 1a (EC₅₀, nM)HCV Genotype 1b (EC₅₀, nM)
This compound 0.90.4
Telaprevir 35430
Boceprevir 20060

Data compiled from various in vitro studies. EC₅₀ values can vary depending on the specific replicon system and assay conditions used.

Table 2: Pharmacokinetic Properties
ParameterThis compoundTelaprevirBoceprevir
Dosing Regimen 120 mg or 240 mg once daily750 mg every 8 hours800 mg every 8 hours
Tmax (hours) 2 - 64 - 5~2
Cmax (ng/mL) 1,180 (120 mg dose)2,753916
AUC (ng·h/mL) 11,400 (120 mg dose)12,8534,149
Half-life (hours) 20 - 309 - 11~3.4
Effect of Food Increased absorption with high-fat mealIncreased absorption with foodAbsorption enhanced up to 60% with food[1]

Pharmacokinetic parameters can vary based on patient populations and study designs.

Table 3: Clinical Efficacy (Sustained Virologic Response - SVR)
Clinical TrialDrug RegimenPatient PopulationSVR Rate
SOUND-C2 This compound + Deleobuvir + RibavirinTreatment-Naïve (GT-1b)85%
ADVANCE Telaprevir + PegIFN/RBVTreatment-Naïve (GT-1)75%
SPRINT-2 Boceprevir + PegIFN/RBVTreatment-Naïve (GT-1)63-66%

SVR rates are from pivotal clinical trials and represent the percentage of patients with undetectable HCV RNA 12 or 24 weeks after the end of treatment.

Table 4: Safety Profile - Common Adverse Events (>20% incidence)
Adverse EventThis compound (STARTVerso1)Telaprevir (ADVANCE)Boceprevir (SPRINT-2)
Fatigue 33% (in HCV/HIV co-infected)56%55%
Nausea 37% (in HCV/HIV co-infected)48%46%
Headache 23% (in HCV/HIV co-infected)45%36%
Anemia Not reported as >20%36%49%
Rash Not reported as >20%56%17%
Pruritus Not reported as >20%47%18%
Diarrhea 27% (in HCV/HIV co-infected)30%20%
Dysgeusia Not reported as >20%19%37%

Adverse event rates are from respective clinical trials and may not be directly comparable due to differences in study design and patient populations.

Experimental Protocols

HCV Replicon Assay for Antiviral Activity

The in vitro antiviral activity of HCV protease inhibitors is commonly determined using a cell-based HCV replicon assay. This assay measures the ability of a compound to inhibit HCV RNA replication in a human hepatoma cell line (e.g., Huh-7) that harbors a subgenomic HCV replicon.

Detailed Methodology:

  • Cell Culture: Huh-7 cells harboring a specific HCV genotype replicon (e.g., genotype 1b) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 (an antibiotic to maintain the replicon).

  • Compound Preparation: The test compounds (this compound, telaprevir, boceprevir) are serially diluted in dimethyl sulfoxide (DMSO) to achieve a range of concentrations.

  • Assay Procedure:

    • Replicon-containing cells are seeded into 96-well plates.

    • After cell attachment, the culture medium is replaced with a medium containing the serially diluted test compounds.

    • The plates are incubated for a defined period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • Quantification of HCV RNA Replication:

    • HCV replication is typically quantified by measuring the activity of a reporter gene (e.g., luciferase) that is engineered into the replicon.

    • Alternatively, HCV RNA levels can be quantified directly using real-time reverse transcription-polymerase chain reaction (RT-PCR).

  • Data Analysis:

    • The 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits HCV replication by 50%, is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

    • Cytotoxicity of the compounds is also assessed in parallel to ensure that the observed antiviral effect is not due to cell death.

HCV_Replicon_Assay_Workflow Start Start Seed_Cells Seed Huh-7 cells with HCV replicon in 96-well plates Start->Seed_Cells Prepare_Compounds Prepare serial dilutions of This compound, Telaprevir, Boceprevir Seed_Cells->Prepare_Compounds Add_Compounds Add diluted compounds to cells Prepare_Compounds->Add_Compounds Incubate Incubate for 72 hours at 37°C Add_Compounds->Incubate Measure_Replication Quantify HCV replication (e.g., Luciferase assay or RT-PCR) Incubate->Measure_Replication Analyze_Data Calculate EC50 values Measure_Replication->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an HCV replicon assay.

Clinical Trial Design: A Representative Example (SPRINT-2 for Boceprevir)

The SPRINT-2 (Serine Protease Inhibitor Therapy 2) trial was a pivotal Phase 3 study that evaluated the efficacy and safety of boceprevir in combination with pegylated interferon alfa-2b (pegIFN) and ribavirin (RBV) in treatment-naïve adults with chronic HCV genotype 1 infection.

Key Methodological Aspects:

  • Study Design: Randomized, double-blind, placebo-controlled trial.

  • Patient Population: Treatment-naïve adults with chronic HCV genotype 1 infection.

  • Treatment Arms:

    • Control Arm: 4-week lead-in with pegIFN/RBV, followed by 44 weeks of placebo plus pegIFN/RBV.

    • Response-Guided Therapy (RGT) Arm: 4-week lead-in with pegIFN/RBV, followed by 24 weeks of boceprevir plus pegIFN/RBV. Patients with undetectable HCV RNA at week 8 and remaining undetectable stopped all treatment at week 28. Others continued with pegIFN/RBV until week 48.

    • Fixed-Duration Arm: 4-week lead-in with pegIFN/RBV, followed by 44 weeks of boceprevir plus pegIFN/RBV.

  • Primary Endpoint: Sustained Virologic Response (SVR), defined as undetectable HCV RNA 24 weeks after the last planned dose of treatment.

  • Key Assessments: HCV RNA levels were monitored at baseline and at regular intervals throughout the study. Safety was assessed through the monitoring of adverse events, laboratory parameters, and physical examinations.

Logical Relationships: A Comparative Overview

The following diagram illustrates the key comparative aspects of this compound, telaprevir, and boceprevir.

Drug_Comparison cluster_features Comparative Features This compound This compound Dosing Dosing Frequency This compound->Dosing Once daily Efficacy Clinical Efficacy (SVR) This compound->Efficacy High (in combination) Safety Key Adverse Events This compound->Safety Generally well-tolerated Development_Status Development Status This compound->Development_Status Discontinued Telaprevir Telaprevir Telaprevir->Dosing Every 8 hours Telaprevir->Efficacy High Telaprevir->Safety Rash, Anemia Telaprevir->Development_Status Approved (later superseded) Boceprevir Boceprevir Boceprevir->Dosing Every 8 hours Boceprevir->Efficacy Good Boceprevir->Safety Anemia, Dysgeusia Boceprevir->Development_Status Approved (later superseded)

Caption: Key comparative features of the three drugs.

Conclusion

Telaprevir and boceprevir, as first-generation NS3/4A protease inhibitors, revolutionized the treatment of HCV genotype 1 by significantly improving SVR rates compared to the previous standard of care. This compound demonstrated potent in vitro activity and the convenience of once-daily dosing. However, the rapid evolution of HCV therapeutics, with the advent of second-generation DAAs offering pan-genotypic coverage, improved safety profiles, and interferon-free regimens, has led to the discontinuation of this compound's development and the superseding of telaprevir and boceprevir in clinical practice. This comparative analysis provides a historical and scientific perspective on these important milestones in the fight against HCV.

References

A Comparative Guide to Faldaprevir and Simeprevir for the Treatment of HCV Genotype 1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two NS3/4A protease inhibitors, Faldaprevir and Simeprevir, for the treatment of chronic hepatitis C virus (HCV) genotype 1 infection. The information presented is based on data from key clinical trials to support researchers, scientists, and professionals in the field of drug development.

Mechanism of Action: Targeting HCV Replication

Both this compound and Simeprevir are direct-acting antiviral agents that target the HCV NS3/4A protease. This enzyme is crucial for the cleavage of the HCV polyprotein into mature viral proteins, a critical step in the viral replication cycle. By inhibiting this protease, both drugs effectively block viral replication.

The HCV RNA genome is translated into a single large polyprotein, which is then processed by host and viral proteases. The NS3/4A serine protease is responsible for cleavages at four sites within the non-structural region of the polyprotein, leading to the production of functional viral proteins necessary for replication. This compound and Simeprevir act as competitive, reversible inhibitors of this protease.

In Vitro Efficacy Assessment: The HCV Replicon Assay

A fundamental tool for evaluating the in vitro potency of anti-HCV compounds is the HCV replicon system. This cell-based assay allows for the study of viral RNA replication in a controlled laboratory setting.

Experimental Protocol: HCV Replicon Assay
  • Cell Culture : Huh-7 human hepatoma cells, which are permissive for HCV replication, are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and antibiotics.

  • Replicon Transfection : Subgenomic HCV replicon RNA, typically containing a reporter gene such as luciferase, is introduced into the Huh-7 cells via electroporation. These replicons can autonomously replicate within the cells.

  • Drug Treatment : Following transfection, the cells are seeded in multi-well plates. The test compounds (this compound or Simeprevir) are serially diluted and added to the cell culture medium.

  • Incubation : The treated cells are incubated for a period of 48 to 72 hours to allow for HCV RNA replication and to assess the effect of the inhibitors.

  • Efficacy Measurement : The antiviral activity is determined by measuring the level of reporter gene expression (e.g., luciferase activity), which correlates with the level of HCV RNA replication. The 50% effective concentration (EC50), the concentration of the drug that inhibits 50% of viral replication, is then calculated.

  • Cytotoxicity Assessment : In parallel, the cytotoxicity of the compounds on the host cells is evaluated using assays such as the MTT or MTS assay to determine the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as CC50/EC50, provides a measure of the therapeutic window of the drug.

Clinical Efficacy: A Review of Phase 3 Clinical Trials

The clinical efficacy of this compound and Simeprevir, in combination with pegylated interferon and ribavirin (PegIFN/RBV), has been evaluated in several large-scale Phase 3 clinical trials in patients with HCV genotype 1. The primary endpoint in these trials was the achievement of a Sustained Virologic Response 12 weeks after the end of treatment (SVR12), which is considered a curative outcome.

This compound: The STARTVerso Trials

The STARTVerso program comprised several Phase 3 studies evaluating this compound in different patient populations. For treatment-naïve patients, the STARTVerso1 and STARTVerso2 trials provided key efficacy data.[1] A pooled analysis of these two trials showed that the addition of this compound to PegIFN/RBV significantly increased SVR12 rates compared to placebo plus PegIFN/RBV.[1]

Simeprevir: The QUEST Trials

The QUEST-1 and QUEST-2 trials were pivotal Phase 3 studies that assessed the efficacy and safety of Simeprevir in combination with PegIFN/RBV in treatment-naïve patients with HCV genotype 1 infection.[2][3] These trials demonstrated the superiority of the Simeprevir-containing regimen over placebo plus PegIFN/RBV.[2][3]

Quantitative Data Summary

The following tables summarize the key efficacy data from the pivotal Phase 3 trials for this compound and Simeprevir in treatment-naïve patients with HCV genotype 1.

Table 1: SVR12 Rates in Treatment-Naïve Patients (this compound STARTVerso1 & 2 Pooled Analysis) [1]

Treatment ArmSVR12 Rate
This compound 120 mg + PegIFN/RBV72%
This compound 240 mg + PegIFN/RBV73%
Placebo + PegIFN/RBV50%

Table 2: SVR12 Rates in Treatment-Naïve Patients (Simeprevir QUEST-1 & 2 Pooled Data) [4]

Treatment ArmSVR12 Rate
Simeprevir 150 mg + PegIFN/RBV80%
Placebo + PegIFN/RBV50%

Table 3: SVR12 Rates by HCV Genotype 1 Subtype (Simeprevir QUEST-1 & 2 Pooled Data) [4]

HCV SubtypeSimeprevir + PegIFN/RBVPlacebo + PegIFN/RBV
Genotype 1a71%Not Reported
Genotype 1b90%Not Reported

Note: The presence of the baseline Q80K polymorphism in genotype 1a patients was associated with lower SVR rates for Simeprevir.[5]

Experimental Protocols from Clinical Trials

The following outlines the general methodology employed in the Phase 3 clinical trials for this compound and Simeprevir.

This compound (STARTVerso1 - NCT01343888)[1]
  • Study Design : A randomized, double-blind, placebo-controlled Phase 3 trial.

  • Patient Population : Treatment-naïve adults with chronic HCV genotype 1 infection.

  • Randomization : Patients were randomized to receive this compound (120 mg or 240 mg once daily) or placebo for 12 or 24 weeks, in combination with PegIFN/RBV.

  • Treatment Duration : Response-guided therapy was implemented, where patients achieving an early treatment success (ETS; defined as HCV RNA <25 IU/mL at week 4 and undetectable at week 8) could stop all treatment at week 24.[1] Others continued PegIFN/RBV for 48 weeks.

  • Primary Endpoint : Sustained Virologic Response 12 weeks after the end of treatment (SVR12).

  • HCV RNA Monitoring : Plasma HCV RNA levels were monitored at baseline, during treatment, at the end of treatment, and during the post-treatment follow-up period using a quantitative real-time PCR assay.

Simeprevir (QUEST-1 - NCT01281839)[2]
  • Study Design : A randomized, double-blind, placebo-controlled Phase 3 trial.

  • Patient Population : Treatment-naïve adults with chronic HCV genotype 1 infection.

  • Randomization : Patients were randomized in a 2:1 ratio to receive Simeprevir (150 mg once daily) or placebo for 12 weeks, both in combination with PegIFN/RBV.

  • Treatment Duration : All patients in the Simeprevir group continued with PegIFN/RBV after the initial 12 weeks.[2] Response-guided therapy allowed for a total treatment duration of 24 weeks for patients who met specific virologic response criteria (HCV RNA <25 IU/mL at week 4 and undetectable at week 12).[2] Patients in the placebo group received 48 weeks of PegIFN/RBV.[2]

  • Primary Endpoint : Sustained Virologic Response 12 weeks after the end of treatment (SVR12).

  • HCV RNA Monitoring : HCV RNA levels were assessed at screening, baseline, and at regular intervals throughout the treatment and follow-up periods using a sensitive real-time PCR assay.

Comparative Efficacy from Network Meta-Analysis

Direct head-to-head trials comparing this compound and Simeprevir are not available. However, a network meta-analysis of randomized controlled trials provides an indirect comparison of their efficacy. One such analysis of treatments for genotype 1 HCV in treatment-naïve patients found that both this compound and Simeprevir, in combination with PegIFN/RBV, were superior to PegIFN/RBV alone.[6] The analysis suggested that response-guided therapy with Simeprevir was superior to the 240 mg response-guided this compound regimen.[6]

Visualizing the Pathways and Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language for Graphviz.

hcv_replication_cycle cluster_cell Hepatocyte cluster_inhibition Site of Action Entry HCV Entry Uncoating Uncoating Entry->Uncoating Translation Translation & Polyprotein Processing Uncoating->Translation Replication RNA Replication Translation->Replication Viral Proteins (NS3/4A, NS5A, NS5B) Assembly Virion Assembly Translation->Assembly Structural Proteins Protease_Inhibitors This compound & Simeprevir (NS3/4A Protease Inhibitors) Translation->Protease_Inhibitors Replication->Assembly New Viral RNA Release Virion Release Assembly->Release

Caption: Simplified HCV Replication Cycle and the Target of Protease Inhibitors.

experimental_workflow cluster_invitro In Vitro Efficacy cluster_clinical Clinical Trial Efficacy start_invitro Start cell_culture Culture Huh-7 Cells start_invitro->cell_culture transfection Transfect with HCV Replicon cell_culture->transfection drug_addition Add this compound or Simeprevir transfection->drug_addition incubation Incubate for 48-72h drug_addition->incubation measurement Measure Reporter Gene Activity (Luciferase) incubation->measurement calculation Calculate EC50 measurement->calculation end_invitro End calculation->end_invitro start_clinical Start patient_screening Patient Screening & Enrollment start_clinical->patient_screening randomization Randomization patient_screening->randomization treatment Administer Drug Regimen (e.g., this compound/Simeprevir + PegIFN/RBV) randomization->treatment monitoring Monitor HCV RNA Levels treatment->monitoring eot End of Treatment monitoring->eot follow_up Follow-up for 12 Weeks eot->follow_up svr12 Assess SVR12 follow_up->svr12 end_clinical End svr12->end_clinical

Caption: High-level workflow for in vitro and clinical efficacy assessment.

logical_comparison cluster_this compound This compound cluster_simeprevir Simeprevir cluster_comparison Comparative View (from Network Meta-Analysis) Title Efficacy Comparison: this compound vs. Simeprevir (in combination with PegIFN/RBV for HCV Genotype 1) F_SVR SVR12 Rate: ~72-73% Title->F_SVR S_SVR SVR12 Rate: ~80% Title->S_SVR Comparison Simeprevir RGT appears superior to This compound 240mg RGT F_SVR->Comparison S_Subtype Higher efficacy in Genotype 1b (~90%) Lower in Genotype 1a (~71%) S_SVR->S_Subtype S_SVR->Comparison S_Q80K Reduced efficacy in patients with Q80K polymorphism S_Subtype->S_Q80K

Caption: Logical relationship of key efficacy findings.

References

Validating the Specificity of Faldaprevir for HCV NS3/4A Protease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of Faldaprevir, a potent and selective inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease. Through a detailed comparison with other HCV protease inhibitors and an examination of its activity against other proteases, this document serves as a valuable resource for researchers validating the specificity of this compound. The information is supported by experimental data and detailed methodologies to aid in experimental design and data interpretation.

Executive Summary

This compound (formerly BI 201335) is a second-generation, non-covalent, competitive inhibitor of the HCV NS3/4A serine protease, an enzyme essential for viral replication.[1][2] This guide demonstrates this compound's high potency against HCV genotypes 1a and 1b and its selectivity for the viral protease over other human proteases. Comparative data with first and second-generation HCV protease inhibitors are presented to highlight its performance profile. Detailed experimental protocols for key assays are provided to ensure reproducibility and aid in the design of further validation studies.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the in vitro potency of this compound against HCV NS3/4A protease and compare it with other notable HCV protease inhibitors.

Table 1: In Vitro Potency of this compound against HCV NS3/4A Protease

ParameterHCV Genotype 1aHCV Genotype 1b
Ki (nM) 2.62.0
EC50 (nM) in Replicon Assays 6.53.1

Ki (inhibition constant) values represent the concentration of the inhibitor required to produce half-maximum inhibition. EC50 (half-maximal effective concentration) values in replicon assays indicate the concentration required to inhibit 50% of viral RNA replication in a cell-based system.[3][4]

Table 2: Comparative Potency of this compound and Other HCV NS3/4A Protease Inhibitors

InhibitorGenerationTypeKi (nM, GT1b)IC50 (µM, GT1b)
This compound SecondNon-covalent2.0-
Telaprevir FirstCovalent-0.13
Boceprevir FirstCovalent-0.258
Simeprevir SecondNon-covalent-0.017
Danoprevir SecondNon-covalent--
Asunaprevir SecondNon-covalent--
Grazoprevir SecondNon-covalent--

This table provides a comparative overview of the potency of different generations of HCV NS3/4A protease inhibitors. Lower Ki and IC50 values indicate higher potency.[3][5]

Table 3: Specificity Profile of this compound Against Human Proteases

ProteaseClassificationThis compound Inhibition
Cathepsin BCysteine ProteaseVery weak inhibitor
Human Leukocyte ElastaseSerine ProteaseNo inhibition

This data highlights the selectivity of this compound for the viral protease over host cell proteases, a critical factor in minimizing off-target effects and improving the safety profile of an antiviral drug.[1][2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to offer a clear understanding of how the specificity and potency of this compound were determined.

HCV NS3/4A Protease Enzyme Inhibition Assay (FRET-based)

This assay quantifies the in vitro inhibitory activity of a compound against the purified HCV NS3/4A protease.

Principle: The assay utilizes a synthetic peptide substrate containing a fluorescence resonance energy transfer (FRET) pair. In its intact state, the quencher molecule dampens the fluorescence of the fluorophore. Upon cleavage of the peptide by the NS3/4A protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence. The rate of this increase is proportional to the enzyme's activity.

Materials:

  • Recombinant HCV NS3/4A protease

  • FRET peptide substrate (e.g., Ac-Asp-Glu-Asp(EDANS)-Glu-Glu-Abu-ψ-[COO]Ala-Ser-Lys(DABCYL)-NH2)

  • Assay buffer: 50 mM Tris-HCl pH 7.5, 30 mM DTT, 1% CHAPS, 15% glycerol

  • This compound and other test compounds

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound and control compounds in the assay buffer.

  • Add a fixed concentration of the HCV NS3/4A protease to each well of the microplate.

  • Add the diluted compounds to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the FRET peptide substrate to each well.

  • Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths for the FRET pair (e.g., Ex/Em = 340/490 nm for EDANS/DABCYL).

  • Calculate the initial reaction velocities (V₀) from the linear phase of the fluorescence curves.

  • Determine the IC50 value by plotting the percentage of inhibition (calculated relative to a no-inhibitor control) against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

  • The inhibition constant (Ki) can be determined by performing the assay with varying concentrations of both the substrate and the inhibitor and fitting the data to the Michaelis-Menten equation for competitive inhibition.

HCV Replicon Assay (Luciferase-based)

This cell-based assay measures the ability of a compound to inhibit HCV RNA replication within human liver cells.

Principle: HCV subgenomic replicons are engineered to express a reporter gene, such as luciferase, in addition to the viral non-structural proteins required for replication. The level of luciferase activity directly correlates with the amount of viral RNA replication.

Materials:

  • Huh-7 human hepatoma cells stably expressing an HCV replicon with a luciferase reporter gene.

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum, non-essential amino acids, and antibiotics.

  • This compound and other test compounds.

  • 96-well or 384-well white, clear-bottom cell culture plates.

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).

  • Luminometer.

Procedure:

  • Seed the Huh-7 replicon cells into the wells of the cell culture plates at a predetermined density.

  • Allow the cells to attach and grow for 24 hours.

  • Prepare serial dilutions of this compound and control compounds in the cell culture medium.

  • Remove the existing medium from the cells and add the medium containing the diluted compounds.

  • Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • After the incubation period, remove the medium and lyse the cells according to the luciferase assay manufacturer's instructions.

  • Add the luciferase substrate to the cell lysates.

  • Measure the luminescence signal using a luminometer.

  • Determine the EC50 value by plotting the percentage of inhibition of luciferase activity (relative to a no-drug control) against the logarithm of the compound concentration and fitting the data to a dose-response curve.

  • A parallel cytotoxicity assay (e.g., using a CellTiter-Glo® Luminescent Cell Viability Assay) should be performed to ensure that the observed inhibition of replication is not due to general toxicity of the compound.

Mandatory Visualizations

The following diagrams illustrate key concepts related to the mechanism of action of this compound and the experimental workflows.

HCV_Polyprotein_Processing cluster_polyprotein HCV Polyprotein cluster_cleavage Proteolytic Cleavage cluster_products Mature Viral Proteins polyprotein Structural Proteins (Core, E1, E2) p7 Non-Structural Proteins (NS2, NS3, NS4A, NS4B, NS5A, NS5B) host_protease Host Signal Peptidases polyprotein->host_protease Cleavage of structural proteins ns2_3_autoprotease NS2-3 Autoprotease polyprotein->ns2_3_autoprotease Cleavage at NS2/NS3 junction ns3_4a_protease NS3/4A Protease polyprotein->ns3_4a_protease Cleavage at multiple NS junctions structural Core, E1, E2, p7 host_protease->structural ns2 NS2 ns2_3_autoprotease->ns2 ns3 NS3 ns3_4a_protease->ns3 ns4a NS4A ns3_4a_protease->ns4a ns4b NS4B ns3_4a_protease->ns4b ns5a NS5A ns3_4a_protease->ns5a ns5b NS5B ns3_4a_protease->ns5b This compound This compound This compound->ns3_4a_protease Inhibition

Caption: HCV Polyprotein Processing and this compound's Mechanism of Action.

Protease_Inhibition_Assay_Workflow start Start prepare_reagents Prepare Serial Dilutions of this compound start->prepare_reagents add_enzyme Add HCV NS3/4A Protease to Microplate Wells prepare_reagents->add_enzyme add_inhibitor Add this compound Dilutions and Incubate add_enzyme->add_inhibitor add_substrate Add FRET Substrate to Initiate Reaction add_inhibitor->add_substrate measure_fluorescence Measure Fluorescence Increase Over Time add_substrate->measure_fluorescence calculate_ic50 Calculate IC50 from Dose-Response Curve measure_fluorescence->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the HCV NS3/4A Protease FRET-based Inhibition Assay.

Replicon_Assay_Workflow start Start seed_cells Seed Huh-7 Replicon Cells in Microplate start->seed_cells prepare_compounds Prepare Serial Dilutions of this compound seed_cells->prepare_compounds treat_cells Treat Cells with this compound Dilutions prepare_compounds->treat_cells incubate Incubate for 48-72 Hours treat_cells->incubate lyse_cells Lyse Cells and Add Luciferase Substrate incubate->lyse_cells measure_luminescence Measure Luminescence lyse_cells->measure_luminescence calculate_ec50 Calculate EC50 from Dose-Response Curve measure_luminescence->calculate_ec50 end End calculate_ec50->end

References

Decoding Drug Resistance: A Comparative Analysis of Faldaprevir's Cross-Resistance Profile with other HCV Protease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of cross-resistance among antiviral agents is paramount in the quest for effective hepatitis C virus (HCV) therapies. This guide provides an objective comparison of the cross-resistance profile of faldaprevir, a second-generation HCV NS3/4A protease inhibitor, with other key players in its class. Supported by experimental data, this analysis aims to elucidate the intricate patterns of resistance-associated substitutions (RASs) and their impact on drug efficacy.

This compound, an acyclic protease inhibitor, demonstrated potent antiviral activity against HCV genotypes 1a and 1b. However, like its predecessors and contemporaries, its efficacy can be compromised by the emergence of specific amino acid substitutions in the NS3 protease domain. This guide delves into the quantitative measures of this resistance, presenting a clear comparison with other protease inhibitors to inform future drug development and clinical strategies.

Quantitative Analysis of Cross-Resistance

The in vitro efficacy of HCV protease inhibitors is commonly quantified by the 50% effective concentration (EC50), which represents the drug concentration required to inhibit 50% of viral replication. The fold change in EC50 for a mutant virus compared to the wild-type virus is a critical measure of resistance. A higher fold change indicates a greater loss of drug susceptibility.

The following tables summarize the fold change in EC50 for this compound and other HCV protease inhibitors in the presence of key resistance-associated substitutions in the NS3 protease.

Table 1: Cross-Resistance Profile of this compound and Other Protease Inhibitors against Key NS3 Resistance-Associated Substitutions in HCV Genotype 1a.

NS3 SubstitutionThis compoundSimeprevirTelaprevirBoceprevir
V36A/M <2<23-25>25
T54A/S <2<23-25>25
R155K 330[1]>100>25<3
A156T/V ->100>25>25
D168V >100>100<3<3

Table 2: Cross-Resistance Profile of this compound and Other Protease Inhibitors against Key NS3 Resistance-Associated Substitutions in HCV Genotype 1b.

NS3 SubstitutionThis compoundSimeprevirTelaprevirBoceprevir
V36A/M <2<23-25>25
T54A/S <2<23-25>25
R155K ----
A156T/V >100>100>25>25
D168V 1,700-1,800[1][2]>100<3<3

Data compiled from multiple in vitro studies. Fold changes are approximate and can vary based on the specific assay and replicon system used. "-" indicates that the substitution is not typically selected by or does not confer significant resistance to the respective drug in this genotype.

Analysis of the data reveals distinct cross-resistance patterns. This compound exhibits a high barrier to resistance against the V36 and T54 mutations, which are signature resistance mutations for the first-generation protease inhibitors telaprevir and boceprevir.[3] Conversely, the R155K substitution in genotype 1a and the D168V substitution in both genotypes 1a and 1b significantly reduce the susceptibility to this compound.[1][2] Notably, the D168V mutation also confers a high level of resistance to simeprevir, indicating significant cross-resistance between these two second-generation protease inhibitors.[4]

Experimental Protocols

The quantitative data presented in this guide are primarily derived from in vitro drug susceptibility testing using HCV replicon systems. Below is a detailed methodology for a typical replicon-based assay.

HCV Replicon-Based Drug Susceptibility Assay

This protocol outlines the steps for determining the EC50 of an antiviral compound against wild-type and mutant HCV replicons.

1. Cell Culture and Reagents:

  • Huh-7 human hepatoma cells.

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin.

  • G418 (geneticin) for selection of replicon-containing cells.

  • HCV replicon constructs (e.g., containing a luciferase reporter gene) for both wild-type and mutant NS3 sequences.

  • Antiviral compounds (e.g., this compound, simeprevir) dissolved in dimethyl sulfoxide (DMSO).

2. Generation of Stable Replicon Cell Lines:

  • Linearize the HCV replicon DNA plasmids.

  • Perform in vitro transcription to generate replicon RNA.

  • Electroporate the replicon RNA into Huh-7 cells.

  • Culture the electroporated cells in media containing G418 to select for cells that have successfully incorporated and are replicating the replicon RNA.

3. Drug Susceptibility Assay:

  • Seed the stable replicon-containing Huh-7 cells in 96-well plates.

  • After 24 hours, treat the cells with serial dilutions of the antiviral compounds. Include a DMSO-only control.

  • Incubate the plates for 72 hours at 37°C.

  • Measure the reporter gene activity (e.g., luciferase) according to the manufacturer's instructions.

4. Data Analysis:

  • Normalize the reporter signals to the DMSO control.

  • Plot the percentage of inhibition against the drug concentration.

  • Calculate the EC50 value using a non-linear regression analysis (e.g., a four-parameter logistic curve fit).

  • The fold change in resistance is calculated by dividing the EC50 for the mutant replicon by the EC50 for the wild-type replicon.

Sequencing of HCV NS3/4A Protease Gene from Clinical Samples

This protocol describes the process of identifying resistance-associated substitutions in the NS3/4A region from patient samples.

1. RNA Extraction:

  • Extract viral RNA from patient plasma or serum samples using a commercial viral RNA extraction kit.

2. Reverse Transcription and PCR Amplification:

  • Perform reverse transcription of the viral RNA to generate complementary DNA (cDNA) using a gene-specific primer for the NS3 region.

  • Amplify the NS3/4A protease-coding region from the cDNA using a nested polymerase chain reaction (PCR) with specific primers.[5]

3. PCR Product Purification and Sequencing:

  • Purify the PCR product to remove primers and unincorporated nucleotides.

  • Perform Sanger sequencing or next-generation sequencing of the purified PCR product.

4. Sequence Analysis:

  • Align the obtained nucleotide sequence with a wild-type reference sequence for the corresponding HCV genotype.

  • Translate the nucleotide sequence into an amino acid sequence.

  • Identify any amino acid substitutions at positions known to be associated with resistance to protease inhibitors.

Visualizing Resistance Pathways and Experimental Workflows

To further clarify the relationships and processes described, the following diagrams have been generated using Graphviz.

Cross_Resistance_Profile cluster_genotype1a Genotype 1a cluster_genotype1b Genotype 1b cluster_inhibitors Protease Inhibitors R155K R155K This compound This compound R155K->this compound High Resistance Telaprevir Telaprevir R155K->Telaprevir High Resistance V36AM V36A/M V36AM->Telaprevir Moderate Resistance Boceprevir Boceprevir V36AM->Boceprevir High Resistance T54AS T54A/S T54AS->Telaprevir Moderate Resistance T54AS->Boceprevir High Resistance D168V_1a D168V D168V_1a->this compound High Resistance Simeprevir Simeprevir D168V_1a->Simeprevir High Resistance D168V_1b D168V D168V_1b->this compound Very High Resistance D168V_1b->Simeprevir High Resistance A156TV_1b A156T/V A156TV_1b->Telaprevir High Resistance A156TV_1b->Boceprevir High Resistance

Figure 1: Cross-resistance pathways for HCV protease inhibitors.

Resistance_Testing_Workflow cluster_sample_prep Sample Preparation cluster_amplification Amplification & Sequencing cluster_analysis Data Analysis Patient_Sample Patient Plasma/Serum RNA_Extraction Viral RNA Extraction Patient_Sample->RNA_Extraction RT_PCR Reverse Transcription & PCR RNA_Extraction->RT_PCR Sequencing Sanger or Next-Gen Sequencing RT_PCR->Sequencing Sequence_Alignment Sequence Alignment Sequencing->Sequence_Alignment RAS_Identification RAS Identification Sequence_Alignment->RAS_Identification Resistance_Profile Determine Resistance Profile RAS_Identification->Resistance_Profile

Figure 2: Workflow for HCV resistance testing.

References

Faldaprevir vs. Newer Generation Protease Inhibitors: A Comparative Performance Analysis for Hepatitis C Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the clinical performance of the early-generation Hepatitis C virus (HCV) protease inhibitor, Faldaprevir, against the newer, more advanced protease inhibitors: Glecaprevir, Grazoprevir, and Voxilaprevir. This analysis is supported by a review of key clinical trial data and detailed experimental methodologies.

This compound, a second-generation HCV NS3/4A protease inhibitor, showed promise in clinical trials but its development was ultimately discontinued due to the rapid evolution of HCV treatment towards interferon-free regimens with superior efficacy and better tolerability.[1] This guide benchmarks this compound's performance against the newer generation of protease inhibitors that have become the cornerstone of modern direct-acting antiviral (DAA) therapy.

Quantitative Performance Comparison

The following tables summarize the efficacy of this compound in key clinical trials and compare it with the performance of Glecaprevir, Grazoprevir, and Voxilaprevir-containing regimens. It is important to note that direct head-to-head trials between this compound and these newer agents are unavailable due to the discontinuation of this compound's development. The comparison is therefore based on data from their respective pivotal clinical trials.

Table 1: Efficacy of this compound in Treatment-Naïve HCV Genotype 1 Patients (STARTVerso1 Trial)

Treatment ArmDurationSVR12 RatePatient Population
This compound (120 mg daily) + PegIFN/RBV24 or 48 weeks79%Treatment-naïve, HCV Genotype 1
This compound (240 mg daily) + PegIFN/RBV24 or 48 weeks80%Treatment-naïve, HCV Genotype 1
Placebo + PegIFN/RBV48 weeks52%Treatment-naïve, HCV Genotype 1

SVR12: Sustained Virologic Response at 12 weeks post-treatment; PegIFN/RBV: Pegylated Interferon/Ribavirin.[2][3]

Table 2: Efficacy of Newer Generation Protease Inhibitor Regimens in Treatment-Naïve HCV Patients

Protease Inhibitor RegimenHCV GenotypesSVR12 RateClinical Trial(s)
Glecaprevir/Pibrentasvir1-699%ENDURANCE-1
Elbasvir/Grazoprevir1, 492-99%C-EDGE TN
Sofosbuvir/Velpatasvir/Voxilaprevir1-695%POLARIS-2

Data compiled from key clinical trials for each regimen.[4][5][6]

Table 3: Comparison of Key Characteristics

CharacteristicThis compoundGlecaprevirGrazoprevirVoxilaprevir
Class NS3/4A Protease InhibitorNS3/4A Protease InhibitorNS3/4A Protease InhibitorNS3/4A Protease Inhibitor
Regimen Type Interferon-basedInterferon-freeInterferon-freeInterferon-free
Pangenotypic No (Genotype 1)YesNo (Genotypes 1, 4)Yes
Common Combination Pegylated Interferon + RibavirinPibrentasvirElbasvirSofosbuvir + Velpatasvir
Development Status DiscontinuedApproved and in useApproved and in useApproved and in use

Experimental Protocols

Detailed methodologies are crucial for the interpretation of clinical trial data. Below are summaries of the experimental protocols for the key trials cited in this guide.

This compound: STARTVerso1 Trial
  • Objective: To assess the efficacy and safety of two different doses of this compound in combination with pegylated interferon alfa-2a and ribavirin in treatment-naïve patients with chronic HCV genotype 1 infection.[3]

  • Study Design: A randomized, double-blind, placebo-controlled Phase 3 trial.[3]

  • Patient Population: 652 treatment-naïve adults with chronic HCV genotype 1 infection.[7]

  • Treatment Arms:

    • Placebo + PegIFN/RBV for 48 weeks.

    • This compound 120 mg once daily for 12 or 24 weeks + PegIFN/RBV for 24 or 48 weeks.

    • This compound 240 mg once daily for 12 weeks + PegIFN/RBV for 24 or 48 weeks.[3]

  • Primary Endpoint: Sustained Virologic Response 12 weeks after the end of treatment (SVR12).[3]

  • Virologic Assessment: HCV RNA levels were measured at baseline, and at regular intervals during and after treatment using a quantitative real-time PCR assay.

Glecaprevir/Pibrentasvir: ENDURANCE-1 Trial
  • Objective: To evaluate the efficacy and safety of a 12-week versus an 8-week regimen of glecaprevir/pibrentasvir in treatment-naïve adults with HCV genotype 1 infection without cirrhosis.

  • Study Design: A randomized, open-label, multicenter Phase 3 trial.

  • Patient Population: Treatment-naïve adults with HCV genotype 1 infection without cirrhosis.

  • Treatment Arms:

    • Glecaprevir (300 mg)/Pibrentasvir (120 mg) once daily for 12 weeks.

    • Glecaprevir (300 mg)/Pibrentasvir (120 mg) once daily for 8 weeks.

  • Primary Endpoint: SVR12.

  • Virologic Assessment: HCV RNA was quantified at baseline, during treatment, and at 12 weeks post-treatment using a sensitive real-time PCR assay.

Elbasvir/Grazoprevir: C-EDGE TN Trial
  • Objective: To assess the efficacy and safety of a 12-week regimen of elbasvir/grazoprevir in treatment-naïve patients with HCV genotype 1, 4, or 6 infection.[4]

  • Study Design: A randomized, double-blind, placebo-controlled Phase 3 trial.[8]

  • Patient Population: 421 treatment-naïve adults with chronic HCV genotype 1, 4, or 6 infection, with or without cirrhosis.[4]

  • Treatment Arms:

    • Elbasvir (50 mg)/Grazoprevir (100 mg) once daily for 12 weeks.

    • Placebo for 12 weeks, followed by open-label Elbasvir/Grazoprevir for 12 weeks.[8]

  • Primary Endpoint: SVR12.[4]

  • Virologic Assessment: Serum HCV RNA levels were monitored throughout the study using a quantitative real-time PCR assay.

Sofosbuvir/Velpatasvir/Voxilaprevir: POLARIS-2 Trial
  • Objective: To compare the efficacy and safety of an 8-week regimen of sofosbuvir/velpatasvir/voxilaprevir with a 12-week regimen of sofosbuvir/velpatasvir in DAA-naïve patients with HCV genotype 1-6 infection.

  • Study Design: A randomized, open-label Phase 3 trial.[9]

  • Patient Population: DAA-naïve adults with HCV genotype 1-6 infection, with or without compensated cirrhosis.[9]

  • Treatment Arms:

    • Sofosbuvir (400 mg)/Velpatasvir (100 mg)/Voxilaprevir (100 mg) once daily for 8 weeks.

    • Sofosbuvir (400 mg)/Velpatasvir (100 mg) once daily for 12 weeks.[9]

  • Primary Endpoint: SVR12.[6]

  • Virologic Assessment: HCV RNA levels were measured at baseline, during treatment, and post-treatment to determine virologic response.

Visualizing the Mechanism and Workflow

To better understand the context of this comparison, the following diagrams illustrate the HCV replication pathway, the mechanism of action of NS3/4A protease inhibitors, and a generalized workflow for a comparative clinical trial.

HCV_Replication_Pathway cluster_host_cell Hepatocyte HCV_Entry HCV Entry Uncoating Uncoating & RNA Release HCV_Entry->Uncoating Translation Translation of HCV RNA (Host Ribosomes) Uncoating->Translation Polyprotein HCV Polyprotein Translation->Polyprotein Processing Polyprotein Processing (Viral & Host Proteases) Polyprotein->Processing Structural_Proteins Structural Proteins (Core, E1, E2) Processing->Structural_Proteins NonStructural_Proteins Non-Structural Proteins (NS2, NS3, NS4A, NS4B, NS5A, NS5B) Processing->NonStructural_Proteins Replication_Complex Formation of Replication Complex RNA_Replication RNA Replication (+RNA -> -RNA -> +RNA) Replication_Complex->RNA_Replication Assembly Virion Assembly RNA_Replication->Assembly Release Virion Release Assembly->Release Structural_Proteins->Assembly NonStructural_Proteins->Replication_Complex

Caption: Overview of the Hepatitis C Virus (HCV) replication cycle within a hepatocyte.

Protease_Inhibitor_MoA HCV_Polyprotein HCV Polyprotein Cleavage Cleavage HCV_Polyprotein->Cleavage NS3_4A_Protease NS3/4A Protease NS3_4A_Protease->Cleavage Functional_Proteins Functional Non-Structural Proteins Cleavage->Functional_Proteins Viral_Replication Viral Replication Functional_Proteins->Viral_Replication Protease_Inhibitor NS3/4A Protease Inhibitor (e.g., this compound) Protease_Inhibitor->Inhibition Inhibition->NS3_4A_Protease

Caption: Mechanism of action of NS3/4A protease inhibitors in blocking HCV replication.

Comparative_Trial_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Patient_Screening->Randomization Arm_A Treatment Arm A (e.g., this compound-based regimen) Randomization->Arm_A Arm_B Treatment Arm B (e.g., Newer PI-based regimen) Randomization->Arm_B Treatment_Period Treatment Period (e.g., 8-12 weeks) Arm_A->Treatment_Period Arm_B->Treatment_Period Follow_Up Post-Treatment Follow-up (e.g., 12 weeks) Treatment_Period->Follow_Up Primary_Endpoint Primary Endpoint Assessment (SVR12) Follow_Up->Primary_Endpoint Data_Analysis Comparative Data Analysis (Efficacy and Safety) Primary_Endpoint->Data_Analysis

Caption: A generalized workflow for a comparative clinical trial of two HCV treatments.

Conclusion

The landscape of Hepatitis C treatment has undergone a paradigm shift, moving from interferon-based therapies to highly effective, well-tolerated, and pangenotypic direct-acting antiviral regimens. While this compound represented an advancement over earlier treatments, its performance is significantly surpassed by newer generation protease inhibitors like Glecaprevir, Grazoprevir, and Voxilaprevir. These newer agents, as part of interferon-free combinations, offer substantially higher SVR rates across a broader range of HCV genotypes, coupled with a more favorable safety profile and shorter treatment durations. The discontinuation of this compound's development reflects the rapid innovation in the field, leading to the current standard of care that offers a cure for the vast majority of patients with chronic Hepatitis C.

References

Safety Operating Guide

Navigating the Disposal of Faldaprevir: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe and compliant disposal of the investigational drug Faldaprevir within research and development settings.

The primary regulatory bodies overseeing pharmaceutical waste in the United States are the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[2][3][4] The Resource Conservation and Recovery Act (RCRA) grants the EPA the authority to control hazardous waste from its creation to its disposal.[3][4]

Step-by-Step Disposal Protocol for this compound

The following procedure outlines the necessary steps for the safe handling and disposal of this compound in a laboratory setting. This process is designed to ensure compliance with general pharmaceutical waste regulations.

1. Waste Characterization:

The first crucial step is to determine if the this compound waste is considered hazardous under RCRA. Pharmaceutical waste is deemed hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[4]

  • Consult Safety Data Sheet (SDS): Although a specific SDS for this compound is not widely public, any available internal documentation or the SDS of structurally similar compounds should be reviewed for hazard information.

  • Assume "Hazardous" in Absence of Data: If complete data for this compound is unavailable, it is prudent to manage the waste as hazardous to ensure the highest level of safety and compliance.

2. Segregation and Containerization:

Proper segregation of pharmaceutical waste is essential to prevent accidental mixing and to ensure correct disposal.

  • Designated Waste Containers: Use clearly labeled, leak-proof, and sealed containers specifically for this compound waste.

  • Separate Waste Streams: Do not mix this compound waste with non-hazardous trash, sharps waste, or other chemical waste streams unless explicitly permitted by your institution's waste management plan.

  • Solid and Liquid Waste:

    • Solid Waste: Unused or expired tablets/capsules should remain in their original packaging or be placed directly into the designated hazardous waste container.[5] Do not crush tablets or capsules.[6]

    • Liquid Waste: Solutions containing this compound should not be poured down the drain.[2] They must be collected in appropriate, sealed containers.

    • Contaminated Materials: Items such as gloves, bench paper, and empty vials that are contaminated with this compound should be disposed of as hazardous waste.[7]

3. Storage:

Store this compound waste in a secure, designated area away from general laboratory traffic. The storage area should be well-ventilated and have secondary containment to manage any potential spills.

4. Disposal:

The disposal of pharmaceutical waste, particularly that which is deemed hazardous, is highly regulated.

  • Licensed Waste Hauler: Engage a licensed and reputable hazardous waste disposal company. These companies are trained to handle and transport pharmaceutical waste in compliance with EPA and Department of Transportation (DOT) regulations.[2][7]

  • Incineration: The most common and required method for treating hazardous pharmaceutical waste is incineration at a RCRA-permitted facility.[2][8]

  • Manifesting: All hazardous waste shipments must be accompanied by an EPA-required hazardous waste manifest. This document tracks the waste from the point of generation to its final disposal facility.[2][8]

Quantitative Data Summary: Pharmaceutical Waste Categories and Disposal

While specific quantitative environmental impact data for this compound is not available, the following table summarizes the general categories of pharmaceutical waste and their mandated disposal routes, which is directly applicable to the management of this compound waste.

Waste CategoryDescriptionTypical Disposal Method
RCRA Hazardous Waste Pharmaceuticals that are specifically listed by the EPA or exhibit characteristics of ignitability, corrosivity, reactivity, or toxicity.Incineration at a RCRA-permitted facility.
Non-Hazardous Pharmaceutical Waste Medications that do not meet the RCRA criteria for hazardous waste.Incineration is the preferred method to prevent environmental contamination.
Controlled Substances Drugs regulated by the DEA due to their potential for abuse.Must be destroyed in accordance with DEA regulations, often requiring on-site destruction or use of a reverse distributor.
Trace Chemotherapy Waste Items such as empty vials, syringes, and IV bags that contained chemotherapy drugs.Segregated into designated containers for incineration.

Experimental Workflow for this compound Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a research environment.

Faldaprevir_Disposal_Workflow cluster_start cluster_characterization Waste Characterization cluster_segregation Segregation & Containment cluster_disposal Disposal cluster_end start This compound Waste Generated characterize Is waste RCRA hazardous? start->characterize segregate_haz Segregate in Hazardous Waste Container characterize->segregate_haz Yes segregate_nonhaz Segregate in Non-Hazardous Pharmaceutical Waste Container characterize->segregate_nonhaz No/Unknown (Treat as Hazardous) dispose_haz Dispose via Licensed Hazardous Waste Hauler (Incineration) segregate_haz->dispose_haz dispose_nonhaz Dispose via Pharmaceutical Waste Hauler (Incineration) segregate_nonhaz->dispose_nonhaz end Disposal Complete dispose_haz->end dispose_nonhaz->end

Caption: this compound Disposal Decision Workflow.

By adhering to these procedures, laboratory professionals can ensure the safe, compliant, and environmentally responsible disposal of this compound and other investigational pharmaceutical compounds.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.